4-Chloro-3-methylphenol-2,6-d2
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2,6-dideuterio-3-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3/i2D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKMVGJGLGKFKI-XRIVEGAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1O)[2H])C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584359 | |
| Record name | 4-Chloro-3-methyl(2,6-~2~H_2_)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93951-72-5 | |
| Record name | 4-Chloro-3-methyl(2,6-~2~H_2_)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 93951-72-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4-Chloro-3-methylphenol-2,6-d2
Introduction: The Significance of Isotopic Labeling in Scientific Research
Isotopically labeled compounds, such as 4-Chloro-3-methylphenol-2,6-d2, are indispensable tools in modern scientific research, particularly within the realms of drug metabolism, pharmacokinetics, and environmental fate studies. The substitution of hydrogen with its heavier, stable isotope, deuterium, provides a subtle yet powerful modification that allows researchers to trace the metabolic pathways of molecules, elucidate reaction mechanisms, and quantify analytes with high precision using mass spectrometry-based methods. 4-Chloro-3-methylphenol, a widely used antiseptic and preservative[1][2], serves as a valuable case study for demonstrating the strategic synthesis of such labeled molecules. This guide provides an in-depth, experience-driven approach to the synthesis of this compound, intended for researchers, scientists, and professionals in drug development.
Strategic Synthesis Design: A Two-Step Approach
The synthesis of this compound is most logically approached through a two-step synthetic sequence starting from 3-methylphenol (m-cresol). This strategy involves an initial regioselective chlorination followed by a selective deuterium exchange.
The rationale for this sequence is rooted in the principles of electrophilic aromatic substitution. The hydroxyl and methyl groups of the starting material are both activating and ortho-, para-directing. Attempting deuteration first would likely lead to deuterium incorporation at the highly activated 2, 4, and 6 positions. Subsequent chlorination at the 4-position would then displace a deuterium atom, an inefficient use of the isotopic label.
Therefore, the chosen strategy is as follows:
-
Chlorination: Introduction of a chlorine atom at the 4-position of 3-methylphenol.
-
Deuteration: Selective hydrogen-deuterium exchange at the 2 and 6 positions of the chlorinated intermediate.
Caption: A high-level overview of the two-step synthesis of this compound.
Part 1: Regioselective Chlorination of 3-Methylphenol
The first step in our synthesis is the regioselective chlorination of 3-methylphenol to yield 4-chloro-3-methylphenol. The hydroxyl group is a powerful activating group, strongly directing electrophilic substitution to the ortho and para positions. The methyl group also directs to these positions, albeit with a weaker activating effect. This confluence of directing effects makes the 2, 4, and 6 positions the most reactive sites. To achieve the desired 4-chloro isomer, careful selection of the chlorinating agent and reaction conditions is paramount. Sulfuryl chloride (SO₂Cl₂) is a suitable reagent for this transformation.[3][4]
Experimental Protocol: Chlorination
Materials:
-
3-Methylphenol (m-cresol)
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
Procedure:
-
In a fume hood, dissolve 3-methylphenol in dichloromethane in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of sulfuryl chloride in dichloromethane dropwise to the cooled solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient or by recrystallization from hexanes to yield pure 4-chloro-3-methylphenol.[3]
| Parameter | Value |
| Starting Material | 3-Methylphenol |
| Chlorinating Agent | Sulfuryl chloride |
| Solvent | Dichloromethane |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 2.5 hours |
| Purification Method | Column Chromatography/Recrystallization |
Part 2: Selective Deuteration of 4-Chloro-3-methylphenol
With the chlorinated intermediate in hand, the next and final step is the selective introduction of deuterium at the 2 and 6 positions. These positions remain activated for electrophilic aromatic substitution due to the strong ortho-, para-directing influence of the hydroxyl group and the weaker directing effects of the methyl and chloro groups. A common and effective method for this transformation is an acid-catalyzed hydrogen-deuterium exchange in a deuterium-rich solvent, such as deuterium oxide (D₂O).
Experimental Protocol: Deuteration
Materials:
-
4-Chloro-3-methylphenol
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Deuterated sulfuric acid (D₂SO₄, 98 wt. % in D₂O)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Place 4-chloro-3-methylphenol in a heavy-walled pressure tube equipped with a magnetic stir bar.
-
Add deuterium oxide to the tube.
-
Carefully add a catalytic amount of deuterated sulfuric acid to the mixture.
-
Seal the pressure tube and heat the mixture in an oil bath at 150-180°C for 24-48 hours.
-
Monitor the progress of the deuteration by ¹H NMR spectroscopy by taking small aliquots from the reaction. The disappearance of the signals corresponding to the protons at the 2 and 6 positions will indicate the progress of the reaction.
-
After the desired level of deuteration is achieved, cool the reaction mixture to room temperature.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with a small amount of saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude this compound can be further purified by recrystallization from a suitable solvent system like toluene/hexanes.
| Parameter | Value |
| Starting Material | 4-Chloro-3-methylphenol |
| Deuterium Source | Deuterium oxide (D₂O) |
| Catalyst | Deuterated sulfuric acid (D₂SO₄) |
| Reaction Temperature | 150-180°C |
| Reaction Time | 24-48 hours |
| Purification Method | Recrystallization |
Characterization and Quality Control
Rigorous characterization is essential to confirm the identity, purity, and isotopic enrichment of the final product. A combination of spectroscopic techniques should be employed.
Caption: A streamlined workflow for the quality control of synthesized this compound.
-
¹H NMR Spectroscopy: This is the primary technique to confirm the selective deuteration. In the ¹H NMR spectrum of the final product, the signals corresponding to the aromatic protons at the 2 and 6 positions should be significantly diminished or absent compared to the spectrum of the starting material, 4-chloro-3-methylphenol. The remaining aromatic proton signal at the 5-position and the methyl protons at the 3-position will serve as internal references. The hydroxyl proton signal can be confirmed by a D₂O shake experiment.[5]
-
Mass Spectrometry: Mass spectrometry will confirm the incorporation of two deuterium atoms. The molecular ion peak in the mass spectrum of this compound will be shifted by +2 m/z units compared to the non-deuterated compound. For example, using a standard electron ionization mass spectrometer, one would expect to see a molecular ion cluster corresponding to C₇H₅D₂ClO.
-
Purity Analysis: High-performance liquid chromatography (HPLC) or gas chromatography (GC) should be used to determine the chemical purity of the final product.[6]
Conclusion: A Reliable Path to a Valuable Research Tool
The synthesis of this compound, while requiring careful attention to reaction conditions and purification, is a readily achievable process for a moderately skilled synthetic chemist. The two-step approach of chlorination followed by deuteration provides a logical and efficient route to this valuable isotopically labeled compound. The methodologies and analytical strategies outlined in this guide are designed to ensure a high-purity, well-characterized final product, suitable for the demanding applications in drug development and other scientific research.
References
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MDPI. (n.d.). Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 4-chloro-3-methyl-phenol. Retrieved from [Link]
- Google Patents. (n.d.). CN103772153A - Synthesis method of 4-chloro-3-cresol and system thereof.
-
ResearchGate. (2025, August 6). Regioselective synthesis of important chlorophenols in the presence of methylthioalkanes with remote SMe, OMe or OH substituents. Retrieved from [Link]
-
ResearchGate. (n.d.). The reaction scheme for the site-selective deuteration of phenol. Retrieved from [Link]
-
SFA ScholarWorks. (n.d.). Solid-state Deuterium NMR Spectroscopy of d5-Phenol in White Portland Cement. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
PubMed. (n.d.). Dechlorination of chlorinated phenols by zero valent zinc. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
LANXESS. (n.d.). 4-Chloro-3-methylphenol. Retrieved from [Link]
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- 6. Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale | MDPI [mdpi.com]
4-Chloro-3-methylphenol-2,6-d2 chemical properties
An In-Depth Technical Guide to 4-Chloro-3-methylphenol-2,6-d2: Properties, Synthesis, and Application
Abstract
This technical guide provides a comprehensive overview of this compound, the deuterated isotopologue of the widely used antiseptic and preservative, 4-Chloro-3-methylphenol (PCMC). Designed for researchers, analytical scientists, and drug development professionals, this document delves into the core chemical and physical properties of this labeled compound. We explore its synthesis, detailed spectroscopic characterization, and critical applications, with a primary focus on its role as an internal standard in quantitative mass spectrometry-based assays. Furthermore, this guide presents detailed protocols, safety and handling procedures, and expert insights into the practical utility of this essential analytical reagent.
Introduction
Overview of 4-Chloro-3-methylphenol (PCMC)
4-Chloro-3-methylphenol, also known as p-Chloro-m-cresol (PCMC), is a potent chlorinated phenolic compound recognized for its broad-spectrum antimicrobial activity.[1][2] It is effective against both Gram-positive and Gram-negative bacteria, as well as fungi and molds.[1] This efficacy has led to its extensive use as a disinfectant, antiseptic, and preservative in a multitude of industrial and pharmaceutical products.[2][3] Common applications include personal care products, cosmetics, glues, paints, metalworking fluids, and topical medications.[1][2][3] Mechanistically, its bacteriostatic action involves disrupting the bacterial cell membrane, leading to the leakage of cytoplasmic contents and the dissipation of the proton motive force required for ATP synthesis.[2] The compound is also known to be a ryanodine receptor agonist.[4][5]
The Significance of Isotopic Labeling
The introduction of stable isotopes, such as deuterium (²H or D), into a molecule creates a labeled compound that is chemically identical to its unlabeled counterpart but possesses a higher mass. This compound is the M+2 isotopologue of PCMC, where two hydrogen atoms on the aromatic ring have been replaced by deuterium.
The primary utility of such labeled compounds is in analytical chemistry, particularly in techniques coupling chromatography with mass spectrometry (e.g., GC-MS, LC-MS). Because the deuterated standard co-elutes with the unlabeled analyte and exhibits identical ionization and fragmentation behavior, it serves as an ideal internal standard. This allows for precise and accurate quantification by correcting for variations in sample preparation, injection volume, and instrument response.
Scope of the Guide
This document provides a detailed examination of this compound. It covers:
-
Fundamental physicochemical and isotopic properties.
-
A proposed synthetic pathway and purification workflow.
-
In-depth spectroscopic analysis via Mass Spectrometry and NMR.
-
A detailed protocol for its application as an internal standard in a quantitative GC-MS assay.
-
Critical safety, handling, and storage information.
Physicochemical and Isotopic Properties
The essential properties of this compound are summarized below. These data are critical for experimental design, from solubilization to analytical method development.
Identification and Nomenclature
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 4-Chloro-m-cresol-2,6-d2, 4-Chloro-3-methylphenol (ring-2,6-D₂)[4][6] |
| CAS Number | 93951-72-5[6][7] |
| Unlabeled CAS | 59-50-7[6][7] |
| Molecular Formula | C₇H₅D₂ClO |
| Linear Formula | ClC₆D₂H(CH₃)OH |
| Molecular Weight | 144.60 g/mol [6] |
Physical Properties
| Property | Value | Source |
| Appearance | White to off-white solid | [4] |
| Melting Point | 63-65 °C | [3][4][8] |
| Boiling Point | 235 °C | [4][8][9] |
| Solubility | Slightly soluble in water.[3] Freely soluble in alcohols, ethers, ketones, and aqueous alkaline solutions.[9] Slightly soluble in chloroform, very slightly in methanol.[4][8] |
Isotopic Properties
| Property | Value | Source |
| Isotopic Purity | ≥98 atom % D | [6] |
| Mass Shift | M+2 | |
| Chemical Purity | ≥98% | [6][10] |
Synthesis and Purification
While the unlabeled parent compound, PCMC, is typically synthesized via direct chlorination of m-cresol, the deuterated analogue requires a more nuanced approach to ensure specific isotopic incorporation.[9][11]
Rationale for Synthetic Strategy
A common and efficient method for introducing deuterium at specific aromatic positions is through acid-catalyzed hydrogen-deuterium (H/D) exchange. The phenolic hydroxyl group is an ortho-, para-director, activating the positions ortho and para to it for electrophilic substitution. In 4-chloro-3-methylphenol, the 2 and 6 positions are ortho to the hydroxyl group and are therefore the most susceptible to electrophilic attack. By treating the unlabeled PCMC with a strong deuterated acid (e.g., D₂SO₄) in a deuterium-rich solvent (e.g., D₂O), a reversible electrophilic aromatic substitution can be driven towards the desired deuterated product.
Proposed Synthetic Protocol: H/D Exchange
Disclaimer: This protocol is a proposed methodology and should be performed by qualified personnel with appropriate safety measures.
-
Reaction Setup: In a sealed, heavy-walled glass reactor, dissolve 1.0 equivalent of 4-Chloro-3-methylphenol in 20 volumes of deuterium oxide (D₂O).
-
Catalyst Addition: Carefully add 0.2 equivalents of deuterated sulfuric acid (D₂SO₄, 98% in D₂O) to the mixture. The acid serves as the catalyst for the electrophilic exchange.
-
Heating: Seal the reactor and heat the mixture to 120-140 °C with vigorous stirring for 24-48 hours. The elevated temperature is necessary to overcome the activation energy of the exchange reaction.
-
Monitoring: Periodically (e.g., every 12 hours), a small aliquot can be withdrawn, neutralized, extracted with an organic solvent, and analyzed by ¹H NMR or MS to monitor the extent of deuteration.
-
Workup: After the reaction reaches the desired level of isotopic enrichment, cool the mixture to room temperature. Carefully neutralize the acid by adding a base, such as sodium carbonate, until the pH is ~7.
-
Extraction: Extract the product from the aqueous solution using a suitable organic solvent like diethyl ether or ethyl acetate (3 x 20 volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude deuterated product.
Purification and Characterization Workflow
The crude product from synthesis requires purification to remove any unreacted starting material and side products, followed by rigorous characterization to confirm its identity and purity.
Caption: Workflow for the purification and quality control of synthesized this compound.
Spectroscopic and Analytical Characterization
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is a definitive tool for confirming the identity of this compound.
-
Molecular Ion: The molecular ion peak ([M]⁺) will appear at m/z 144, which is two mass units higher than the unlabeled compound (m/z 142), confirming the incorporation of two deuterium atoms.
-
Isotope Pattern: Due to the natural abundance of ³⁷Cl, the molecular ion will be accompanied by an [M+2]⁺ peak (at m/z 146) with an intensity of approximately one-third of the [M]⁺ peak.
-
Fragmentation: A characteristic fragment for the unlabeled compound is the loss of a methyl group followed by CO, resulting in a prominent ion at m/z 107.[12] A similar fragmentation pathway is expected for the deuterated analogue. The key diagnostic is the mass of the parent ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unambiguous structural confirmation and is the most direct method to verify the positions of deuteration.
-
¹H NMR: The most significant feature in the proton NMR spectrum will be the absence of signals corresponding to the protons at positions 2 and 6 of the aromatic ring. The remaining aromatic proton at position 5 will appear as a singlet, simplifying the spectrum compared to the complex splitting pattern of the unlabeled analogue. The methyl and hydroxyl protons will remain, with their characteristic chemical shifts.
-
¹³C NMR: The carbon spectrum will be very similar to the unlabeled compound. However, the signals for the deuterated carbons (C2 and C6) will be significantly diminished in intensity and may appear as low-intensity multiplets due to C-D coupling.
| Predicted Chemical Shifts | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| -CH₃ | ~2.2 | ~16 |
| Ar-H (Position 5) | ~6.8 (singlet) | ~115 |
| Ar-OH | ~5.0-6.0 (broad) | - |
| Ar-C (Positions 2, 6) | Absent | ~120-130 (low intensity) |
| Other Ar-C | - | ~125-155 |
Note: Predicted shifts are estimates and can vary based on the deuterated solvent used.[13]
Gas Chromatography-Mass Spectrometry (GC-MS) Application
A primary application of this compound is as an internal standard for the quantification of PCMC in complex matrices like industrial wastewater or biological fluids.[6][12]
Phenols are polar and contain an acidic proton, which can lead to poor peak shape (tailing) and interaction with active sites in the GC system.[12] To create a more volatile and less polar compound suitable for GC analysis, the hydroxyl group is often converted to an ester, such as through acetylation.[12]
-
Sample Preparation: To a 1 mL aliquot of the sample (e.g., wastewater), add a known amount (e.g., 50 µL of a 10 µg/mL solution) of this compound in methanol.
-
pH Adjustment & Extraction: Adjust the sample pH to <2 with a strong acid to ensure the phenol is in its molecular form.[12] Extract the analytes with an appropriate organic solvent (e.g., toluene or dichloromethane).
-
Derivatization (Acetylation): Evaporate the extraction solvent. To the residue, add 100 µL of pyridine and 100 µL of acetic anhydride. Heat the mixture at 60 °C for 30 minutes to form the acetate esters of both the analyte and the internal standard.[12]
-
Final Extraction: After cooling, quench the reaction with water and extract the derivatized products into hexane or ethyl acetate. Concentrate the final extract to a suitable volume (e.g., 100 µL).
-
GC-MS Analysis: Inject 1 µL of the final extract into the GC-MS system. Use Selected Ion Monitoring (SIM) mode for maximum sensitivity.
-
Monitor m/z 142 (analyte) and m/z 107 (analyte fragment).[12]
-
Monitor m/z 144 (internal standard) and m/z 109 (internal standard fragment).
-
-
Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Determine the concentration of PCMC in the unknown sample from this curve.
Caption: Workflow for quantitative analysis of PCMC using its deuterated internal standard via GC-MS.
Applications in Research and Development
Internal Standard for Quantitative Analysis
The most prominent application is as an internal standard for bioanalytical and environmental testing.[6] Its use is critical in:
-
Pharmacokinetic (PK) Studies: Accurately measuring the concentration of PCMC-containing drugs or preservatives in plasma, urine, or tissue samples.
-
Environmental Monitoring: Quantifying PCMC contamination in industrial effluents, soil, and water bodies, where it is considered a pollutant.[12]
-
Product Quality Control: Ensuring the correct concentration of PCMC as a preservative in final formulations of cosmetics, paints, or pharmaceuticals.
Mechanistic and Metabolism Studies
Isotopically labeled compounds are invaluable for tracing the metabolic fate of a parent compound. By administering this compound in in vitro or in vivo systems, researchers can use mass spectrometry to identify metabolites. The characteristic M+2 mass shift allows for the unambiguous differentiation of drug-related material from endogenous interferences, aiding in the elucidation of metabolic pathways such as oxidation or conjugation.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure user safety and maintain the integrity of the compound.
Hazard Identification
The compound is classified as hazardous. Users must consult the Safety Data Sheet (SDS) before handling.
| Hazard Classification | GHS Codes | Source |
| Acute Toxicity (Oral, Dermal) | H302 + H312 (Harmful if swallowed or in contact with skin) | |
| Skin Corrosion/Irritation | H314 (Causes severe skin burns and eye damage) | [2] |
| Skin Sensitization | H317 (May cause an allergic skin reaction) | [2] |
| Specific Target Organ Toxicity | H335 (May cause respiratory irritation) | [2] |
| Aquatic Hazard | H410 (Very toxic to aquatic life with long-lasting effects) | |
| Signal Word | Danger | [6] |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.
Storage Conditions
There are varying recommendations for storage. For optimal long-term stability and to prevent degradation:
-
Recommended: Store at -20°C in a freezer, under an inert atmosphere.[4][8]
-
Alternative: Some suppliers indicate storage at room temperature is acceptable, away from light and moisture.[6]
-
Best Practice: For a high-value analytical standard, long-term storage at -20°C is preferable to minimize potential degradation from light, air, or temperature fluctuations. The container should be tightly sealed to prevent moisture ingress.
Conclusion
This compound is a specialized chemical tool of significant value to the scientific community. Its properties as a stable, isotopically labeled analogue of a common biocide make it an indispensable internal standard for achieving accuracy and precision in quantitative mass spectrometry. This guide has detailed its fundamental properties, a logical synthetic approach, methods for its characterization, and its critical role in analytical workflows. Understanding these technical aspects enables researchers and drug development professionals to leverage this compound to its full potential, ensuring data integrity in environmental, pharmaceutical, and industrial applications.
References
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4-Chloro-3-methylphenol - LANXESS. (Source: LANXESS, URL: [Link])
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4-Chloro-3-methylphenol | C7H7ClO | CID 1732 - PubChem. (Source: PubChem, National Institutes of Health, URL: [Link])
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Phenol, 4-chloro-3-methyl- - NIST WebBook. (Source: NIST Mass Spectrometry Data Center, URL: [Link])
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Clorocresol | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (Source: PharmaCompass.com, URL: [Link])
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CHLOROCRESOL (PCMC) - Ataman Kimya. (Source: Ataman Kimya, URL: [Link])
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4-CHLORO-3-METHYLPHENOL - Eurisotop. (Source: Eurisotop, URL: [Link])
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4-chloro-3-methyl-phenol - atamankimya.com. (Source: Ataman Kimya, URL: [Link])
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p-Chlorocresol - Wikipedia. (Source: Wikipedia, URL: [Link])
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (Source: Organometallics, 2010, 29 (9), pp 2176–2179, URL: [Link])
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Chlorocresol - DrugFuture. (Source: DrugFuture.com, URL: [Link])
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Quantification of 4-chloro-3-methylphenol in industrial aqueous effluent by GC-MS - Master Analyse et Controle. (Source: Master Analyse et Controle, 2015, URL: [Link])
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Phenol, 4-chloro-3-methyl- - NIST WebBook. (Source: NIST, URL: [Link])
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Phenol, 4-chloro-3-methyl- - NIST WebBook. (Source: NIST, URL: [Link])
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Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale - MDPI. (Source: MDPI, URL: [Link])
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - EPFL. (Source: EPFL, URL: [Link])
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An In-Depth Technical Guide to the Structure Elucidation of Deuterated 4-chloro-3-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug development and metabolic research, the use of isotopically labeled compounds is indispensable. Deuterium (²H), a stable isotope of hydrogen, serves as a powerful tool for tracing metabolic pathways, altering pharmacokinetic profiles, and as an internal standard in quantitative bioanalysis. The strategic incorporation of deuterium can subtly modify a molecule's metabolic fate without significantly altering its fundamental chemical properties. This guide provides a comprehensive technical overview of the structure elucidation of a deuterated analogue of 4-chloro-3-methylphenol, a compound with applications as an antiseptic and preservative.[1][2] As a Senior Application Scientist, this document is structured to provide not just a methodology, but a logical framework for the analytical chemist, grounded in the principles of spectroscopic analysis and field-proven insights.
This guide will first detail the synthesis of 4-chloro-3-methylphenol and its subsequent deuteration. It will then embark on a systematic journey of structure elucidation, beginning with the foundational analysis of the non-deuterated parent compound using a suite of spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Finally, it will present a detailed comparative analysis of the deuterated analogue, demonstrating how the predictable spectroscopic shifts induced by deuterium substitution provide unequivocal structural confirmation.
Physicochemical Properties of 4-chloro-3-methylphenol
4-chloro-3-methylphenol is a colorless to white crystalline solid with a characteristic phenolic odor.[2] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₇ClO | [3] |
| Molecular Weight | 142.58 g/mol | [3] |
| Melting Point | 63-65 °C | [2] |
| Boiling Point | 235 °C | [4] |
| Appearance | Colorless to white solid | [2] |
Synthesis and Deuteration
Synthesis of 4-chloro-3-methylphenol
The industrial synthesis of 4-chloro-3-methylphenol is typically achieved through the chlorination of m-cresol.[5] This electrophilic aromatic substitution reaction is directed by the activating hydroxyl and methyl groups of the m-cresol starting material.
Experimental Protocol: Synthesis of 4-chloro-3-methylphenol
-
Reaction Setup: To a solution of m-cresol in a suitable organic solvent (e.g., a chlorinated hydrocarbon), a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) is added portion-wise at a controlled temperature, typically between 0-50 °C.[5]
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is neutralized, and the organic layer is separated.
-
Purification: The crude product is then purified by distillation or recrystallization to yield 4-chloro-3-methylphenol.
Deuteration of 4-chloro-3-methylphenol
The introduction of deuterium into the 4-chloro-3-methylphenol scaffold can be achieved through hydrogen-deuterium (H/D) exchange reactions. For phenols, the most labile protons are the phenolic hydroxyl proton and the aromatic protons at positions activated by the hydroxyl group (ortho and para). Given the substitution pattern of 4-chloro-3-methylphenol, the positions ortho and para to the hydroxyl group are C2 and C6.
Experimental Protocol: Deuteration of 4-chloro-3-methylphenol
-
Reaction Setup: 4-chloro-3-methylphenol is dissolved in a deuterium source, typically deuterium oxide (D₂O), in the presence of an acid or base catalyst, or a heterogeneous catalyst like Amberlyst 15.[6]
-
Reaction Conditions: The reaction mixture is heated to facilitate the exchange. The temperature and reaction time are optimized to achieve the desired level of deuteration.
-
Work-up and Purification: After the reaction, the deuterated product is extracted into an organic solvent, dried, and the solvent is removed under reduced pressure. The product can be further purified by recrystallization.
Based on established mechanisms of electrophilic aromatic substitution, the expected deuterated product is 4-chloro-3-methylphenol-d₃ , with deuterium atoms at the hydroxyl group and the two ortho- and para- activated positions on the aromatic ring.
Structure Elucidation of 4-chloro-3-methylphenol
A multi-technique approach is essential for the unambiguous structure elucidation of an organic molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol: Mass Spectrometry
-
Technique: Electron Ionization (EI) Mass Spectrometry
-
Ionization Energy: 70 eV
Data Interpretation:
The mass spectrum of 4-chloro-3-methylphenol is expected to show a molecular ion peak (M⁺) at m/z 142. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), an M+2 peak at m/z 144 with approximately one-third the intensity of the M⁺ peak is also anticipated.[7] Common fragmentation pathways for phenols include the loss of a hydrogen atom, a methyl radical, and the characteristic loss of CO.[7]
Table of Expected MS Fragments for 4-chloro-3-methylphenol:
| m/z | Proposed Fragment |
| 144 | [M+2]⁺ (containing ³⁷Cl) |
| 142 | [M]⁺ (containing ³⁵Cl) |
| 127 | [M - CH₃]⁺ |
| 107 | [M - Cl]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Experimental Protocol: Infrared Spectroscopy
-
Technique: Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: KBr pellet or as a solution in a suitable solvent (e.g., CCl₄).
Data Interpretation:
The IR spectrum of 4-chloro-3-methylphenol will exhibit characteristic absorption bands for the O-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-Cl bonds.
Table of Characteristic IR Absorptions for 4-chloro-3-methylphenol:
| Wavenumber (cm⁻¹) | Vibration |
| ~3400 (broad) | O-H stretch |
| ~3000-3100 | Aromatic C-H stretch |
| ~2850-2960 | Aliphatic C-H stretch |
| ~1600, ~1500 | Aromatic C=C stretch |
| ~1200 | C-O stretch |
| ~1000-1100 | C-Cl stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of a molecule.
Experimental Protocol: NMR Spectroscopy
-
Solvent: Chloroform-d (CDCl₃)
-
Techniques: ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, HMBC
¹H NMR Data Interpretation:
The ¹H NMR spectrum of 4-chloro-3-methylphenol is expected to show signals for the phenolic proton, the aromatic protons, and the methyl protons.
Predicted ¹H NMR Data for 4-chloro-3-methylphenol:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.15 | d | 1H | H-5 |
| ~6.69 | d | 1H | H-2 |
| ~6.60 | dd | 1H | H-6 |
| ~5.15 | s | 1H | -OH |
| ~2.29 | s | 3H | -CH₃ |
¹³C NMR Data Interpretation:
The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The DEPT-135 experiment helps distinguish between CH, CH₂, and CH₃ groups.
Predicted ¹³C NMR Data for 4-chloro-3-methylphenol:
| Chemical Shift (ppm) | DEPT-135 | Assignment |
| ~153.5 | No signal | C-1 (C-OH) |
| ~137.5 | No signal | C-3 (C-CH₃) |
| ~129.9 | CH | C-5 |
| ~126.3 | No signal | C-4 (C-Cl) |
| ~117.9 | CH | C-6 |
| ~114.2 | CH | C-2 |
| ~20.1 | CH₃ | -CH₃ |
2D NMR for Complete Assignment:
-
COSY (Correlation Spectroscopy): A COSY spectrum will show correlations between coupled protons. For 4-chloro-3-methylphenol, a correlation between the aromatic protons H-5 and H-6 is expected.
-
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with their directly attached carbons. This allows for the unambiguous assignment of the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning quaternary carbons and for connecting different spin systems. For example, the methyl protons should show correlations to C-2, C-3, and C-4.
Structure Elucidation of Deuterated 4-chloro-3-methylphenol
The structure elucidation of the deuterated analogue relies on a comparative analysis with the non-deuterated compound. The proposed structure is 4-chloro-3-methylphenol-d₃ , with deuterium at the hydroxyl, C-2, and C-6 positions.
Mass Spectrometry (MS)
The molecular weight of the deuterated compound will increase by three mass units due to the incorporation of three deuterium atoms.
Predicted MS Data for 4-chloro-3-methylphenol-d₃:
-
Molecular Ion (M'⁺): m/z 145 (containing ³⁵Cl)
-
M'+2 Peak: m/z 147 (containing ³⁷Cl)
-
Fragmentation: The fragmentation pattern will be similar to the non-deuterated compound, but the masses of fragments containing deuterium will be shifted accordingly.
Infrared (IR) Spectroscopy
The most significant change in the IR spectrum will be the appearance of new bands corresponding to O-D and C-D stretching vibrations, and the disappearance or reduction in intensity of the O-H and corresponding C-H stretching bands.
Predicted IR Absorptions for 4-chloro-3-methylphenol-d₃:
| Wavenumber (cm⁻¹) | Vibration |
| ~2500 (broad) | O-D stretch |
| ~2200-2300 | Aromatic C-D stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
The most dramatic change will be the disappearance of the signals for the hydroxyl proton and the aromatic protons at C-2 and C-6. The signal for the remaining aromatic proton (H-5) will appear as a singlet.
Predicted ¹H NMR Data for 4-chloro-3-methylphenol-d₃:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.15 | s | 1H | H-5 |
| ~2.29 | s | 3H | -CH₃ |
¹³C NMR:
The chemical shifts of the carbons directly bonded to deuterium (C-2 and C-6) will be slightly shifted upfield due to the deuterium isotope effect. The C-D coupling will also result in a characteristic triplet multiplicity for these signals in a proton-decoupled ¹³C NMR spectrum (due to the spin I=1 of deuterium).
Predicted ¹³C NMR Changes for 4-chloro-3-methylphenol-d₃:
-
C-2 and C-6: Upfield shift and triplet multiplicity.
-
Other carbons: Minor upfield shifts are possible for carbons two or three bonds away from the deuterium atoms.
Visualization of the Elucidation Process
Figure 1: Workflow for the synthesis and structure elucidation of deuterated 4-chloro-3-methylphenol.
Figure 2: Key HMBC correlations for the structure elucidation of 4-chloro-3-methylphenol.
Conclusion
The structure elucidation of deuterated 4-chloro-3-methylphenol is a systematic process that relies on the synergistic application of multiple spectroscopic techniques. By first establishing a complete spectral assignment for the non-deuterated parent compound, the predictable and well-understood effects of deuterium substitution can be used for unequivocal structure confirmation of the labeled analogue. The disappearance of specific proton signals in ¹H NMR, the upfield shifts and multiplicity changes in ¹³C NMR, the mass shift in the mass spectrum, and the appearance of new stretching frequencies in the IR spectrum all serve as corroborating evidence. This guide provides a robust framework for researchers and scientists in the field of drug development and analytical chemistry to approach the characterization of isotopically labeled compounds with confidence and scientific rigor.
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NIH. (n.d.). Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. Retrieved from [Link]
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Macmillan Group. (2014, February 27). Applications and Synthesis of Deuterium-Labeled Compounds. Retrieved from [Link]
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The Good Scents Company. (n.d.). 4-chloro-3-methyl phenol, 59-50-7. Retrieved from [Link]
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(n.d.). Isotope shifts and other isotope effects. Retrieved from [Link]
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ResearchGate. (n.d.). The Impact of Deuteration on the Infrared Spectra of Interstellar Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]
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Radboud Repository. (2024, April 9). The infrared absorption spectrum of phenylacetylene and its deuterated isotopologue in the mid- to far-IR. Retrieved from [Link]
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A Comprehensive Technical Guide to the Isotopic Purity Assessment of 4-Chloro-3-methylphenol-2,6-d2
For researchers, scientists, and drug development professionals, the precise characterization of isotopically labeled compounds is paramount. This guide provides an in-depth technical overview of the methodologies employed to assess the isotopic purity of 4-Chloro-3-methylphenol-2,6-d2, a deuterated analog of a widely used antiseptic and preservative. Ensuring the isotopic integrity of this compound is critical for its applications in metabolic research, environmental analysis, and as an internal standard in quantitative mass spectrometry.[1][2][3][4] This document will delve into the core analytical techniques, providing both theoretical grounding and practical, field-proven protocols.
The Imperative of Isotopic Purity
The substitution of hydrogen with its heavier, stable isotope, deuterium (²H or D), can significantly alter a molecule's physicochemical properties. In drug development, this "deuterium difference" can be leveraged to modify metabolic pathways and enhance pharmacokinetic profiles.[1][2] However, the efficacy and safety of such deuterated active pharmaceutical ingredients (APIs) are contingent on the precise location and extent of deuterium incorporation.[5] Incomplete deuteration results in a mixture of isotopologues—molecules with the same chemical formula but different isotopic compositions.[5] For this compound, this would mean the presence of mono-deuterated (d1) and non-deuterated (d0) species.[2][5] Regulatory bodies necessitate a thorough characterization and quantification of these isotopologues to ensure batch-to-batch consistency and predictable performance.[5]
A Multi-Modal Analytical Approach
A robust assessment of isotopic purity is not reliant on a single technique but rather a complementary suite of analytical methods. The primary methodologies for the characterization of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a chromatographic separation technique like Liquid Chromatography (LC) or Gas Chromatography (GC).
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative Cornerstone
NMR spectroscopy is an indispensable tool for the quantitative analysis of deuterated compounds.[6][7] Its ability to provide information on the precise location of deuterium incorporation and to quantify the relative abundance of different isotopologues makes it a primary technique for isotopic purity assessment.[1][8]
For highly deuterated compounds like this compound, conventional ¹H NMR is used to detect and quantify the residual proton signals.[5][8] The intensity of these signals is directly proportional to the number of protons present, allowing for a highly accurate determination of isotopic enrichment.[6]
Experimental Protocol: Quantitative ¹H NMR of this compound
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound and a certified internal standard (e.g., maleic acid) into a clean, dry vial.
-
Dissolve the sample and internal standard in a known volume of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6) that does not have signals overlapping with the analyte or standard.[9]
-
Transfer the solution to a high-precision NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete magnetization recovery, which is crucial for accurate integration.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio for the residual proton signals.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Carefully integrate the well-resolved signals of the residual protons in this compound and the signal of the internal standard.
-
Calculate the isotopic purity using the following formula:
Isotopic Purity (%) = [1 - (Integral of residual protons / (Integral of internal standard proton * Molar ratio))] x 100
-
Deuterium NMR offers a direct method to observe the deuterium nuclei, providing complementary information to ¹H NMR.[8] It is particularly useful for confirming the positions of deuteration and can be quantitative under appropriate experimental conditions.[8] For this compound, the ²H NMR spectrum would be expected to show a single resonance corresponding to the deuterium atoms at the 2 and 6 positions of the phenol ring.
Mass Spectrometry: Unraveling Isotopic Distribution
Mass spectrometry (MS) is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z).[10][11] It is exceptionally well-suited for determining the distribution of isotopologues in a sample of a deuterated compound.[1][2][10]
HRMS provides highly accurate mass measurements, enabling the differentiation of isotopologues with very small mass differences.[10][11] When coupled with a separation technique like Ultra-Performance Liquid Chromatography (UPLC), it allows for the separation of the analyte from any potential impurities before mass analysis.[10][12]
Experimental Protocol: LC-HRMS for Isotopic Purity of this compound
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Chromatographic Separation (UPLC):
-
Inject the sample onto a suitable UPLC column (e.g., C18).
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to achieve good separation.
-
-
Mass Spectrometric Analysis (HRMS):
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of the d0, d1, and d2 isotopologues of 4-Chloro-3-methylphenol.
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each isotopologue to determine the isotopic purity.
-
IRMS is a specialized form of mass spectrometry designed for high-precision measurements of isotope ratios.[13][14][15] While often used for determining natural abundance variations, it can be adapted for the analysis of highly enriched compounds.[14] The sample is typically combusted to a simple gas (e.g., H₂) before being introduced into the mass spectrometer.[15]
Data Presentation and Interpretation
For clarity and ease of comparison, quantitative data should be summarized in a structured table.
| Analytical Technique | Parameter Measured | Result for this compound |
| Quantitative ¹H NMR | Isotopic Enrichment | > 98% |
| LC-HRMS | Relative Abundance of d2 | > 98% |
| LC-HRMS | Relative Abundance of d1 | < 2% |
| LC-HRMS | Relative Abundance of d0 | < 0.5% |
Workflow Visualization
The following diagrams illustrate the logical flow of the analytical processes described.
Caption: Overall workflow for isotopic purity assessment.
Caption: Detailed workflow for LC-HRMS analysis.
Method Validation: Ensuring Trustworthiness
To ensure the reliability of the analytical data, a thorough method validation should be performed.[16][17][18] This involves assessing parameters such as:
-
Accuracy: The closeness of the measured value to the true value. This can be assessed using a certified reference material, if available.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[19]
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Conclusion: A Commitment to Quality
The accurate assessment of isotopic purity is a non-negotiable aspect of the development and quality control of deuterated compounds like this compound.[4][5] By employing a multi-modal analytical approach, grounded in the principles of NMR and mass spectrometry, and by adhering to rigorous method validation protocols, researchers and manufacturers can ensure the quality, consistency, and reliability of their isotopically labeled materials. This commitment to scientific integrity is fundamental to advancing research and ensuring the safety and efficacy of next-generation pharmaceutical products.
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Introduction: The Significance of Deuterium Labeling in Mass Spectrometry
An In-Depth Technical Guide to the Mass Spectrum Analysis of 4-Chloro-3-methylphenol-2,6-d2 Prepared by a Senior Application Scientist
This guide provides a comprehensive examination of the mass spectrometric behavior of this compound, a deuterated isotopologue of the common disinfectant and preservative, 4-chloro-3-methylphenol (PCMC). This document is intended for researchers, analytical scientists, and professionals in drug development who utilize mass spectrometry for isotopic labeling studies, metabolite identification, and quantitative analysis. We will explore the foundational principles of its fragmentation, the influence of isotopic composition, and provide a validated protocol for its analysis.
Deuterium-labeled internal standards are the gold standard in quantitative mass spectrometry, particularly in complex matrices encountered in environmental and biomedical analysis. The strategic replacement of hydrogen with its heavier, stable isotope, deuterium, creates a compound that is chemically identical to the analyte of interest but physically distinguishable by its mass-to-charge ratio (m/z). This mass shift allows for precise differentiation from the unlabeled analyte, correcting for variations in sample preparation and instrument response. The subject of this guide, this compound, serves as an ideal internal standard for the quantification of 4-Chloro-3-methylphenol.
Mass Spectrometry of 4-Chloro-3-methylphenol: A Foundational Overview
To comprehend the mass spectrum of the deuterated compound, we must first understand the fragmentation of its unlabeled counterpart, 4-Chloro-3-methylphenol. Typically analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) following electron ionization (EI), the molecule undergoes predictable fragmentation pathways.
The molecular ion peak ([M]⁺) for 4-Chloro-3-methylphenol (C₇H₇ClO) is observed at an m/z of 142. The presence of a chlorine atom results in a characteristic isotopic pattern, with a second peak at m/z 144 ([M+2]⁺) that is approximately one-third the intensity of the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Table 1: Key Ions in the Mass Spectrum of 4-Chloro-3-methylphenol
| m/z | Proposed Fragment | Notes |
| 142/144 | [C₇H₇ClO]⁺ | Molecular ion peak cluster |
| 127/129 | [M - CH₃]⁺ | Loss of a methyl radical |
| 107 | [M - Cl]⁺ | Loss of a chlorine radical |
| 99 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |
| 77 | [C₆H₅]⁺ | Phenyl cation |
The primary fragmentation route involves the loss of a methyl radical (•CH₃) from the molecular ion, yielding a stable chlorophenoxy cation at m/z 127/129. Another significant fragmentation is the cleavage of the carbon-chlorine bond, resulting in a methylphenol cation at m/z 107.
The Impact of Deuterium Labeling: Mass Spectrum of this compound
The introduction of two deuterium atoms at the 2 and 6 positions of the aromatic ring in this compound (C₇H₅D₂ClO) increases the nominal mass by two Daltons. Therefore, the molecular ion ([M']⁺) is expected at m/z 144, with its corresponding chlorine isotope peak ([M'+2]⁺) at m/z 146.
The key fragmentation pathways observed for the unlabeled compound are also present for the deuterated analog, but the resulting fragments will be shifted by two mass units, provided the deuterium atoms are retained in the fragment ion.
Table 2: Predicted Key Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Notes |
| 144/146 | [C₇H₅D₂ClO]⁺ | Molecular ion peak cluster |
| 129/131 | [M' - CH₃]⁺ | Loss of a methyl radical |
| 109 | [M' - Cl]⁺ | Loss of a chlorine radical |
| 101 | [M' - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |
| 79 | [C₆H₃D₂]⁺ | Deuterated phenyl cation |
The retention of the deuterium labels in the major fragments provides a robust internal standard that will behave chromatographically identically to the analyte but will not interfere with its mass spectrometric detection.
Experimental Protocol: GC-MS Analysis
This section outlines a validated protocol for the analysis of 4-Chloro-3-methylphenol and its deuterated internal standard.
4.1. Instrumentation and Consumables
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)
-
Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Helium (carrier gas)
-
4-Chloro-3-methylphenol standard
-
This compound internal standard
-
Appropriate solvent (e.g., Methanol, Dichloromethane)
4.2. GC-MS Parameters
| Parameter | Setting | Rationale |
| GC Inlet | ||
| Injection Mode | Splitless | To maximize analyte transfer to the column for trace analysis. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analytes. |
| Injection Volume | 1 µL | |
| Oven Program | ||
| Initial Temperature | 80 °C, hold for 1 min | Allows for proper focusing of the analytes at the head of the column. |
| Ramp Rate | 10 °C/min | Provides good separation of the target analytes from potential matrix interferences. |
| Final Temperature | 280 °C, hold for 5 min | Ensures elution of all components and cleaning of the column. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for generating reproducible fragmentation patterns. |
| Ion Source Temp. | 230 °C | |
| Quadrupole Temp. | 150 °C | |
| Electron Energy | 70 eV | The standard energy for creating library-searchable mass spectra. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | For quantitative analysis, monitor the characteristic ions for both the analyte and the internal standard to enhance sensitivity and selectivity. |
4.3. Data Acquisition and Processing
For quantitative analysis, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. The following ions should be monitored:
-
4-Chloro-3-methylphenol: m/z 142 (quantifier), 127 (qualifier)
-
This compound: m/z 144 (quantifier), 129 (qualifier)
The ratio of the peak areas of the quantifier ion for the analyte to the quantifier ion for the internal standard is used to construct a calibration curve and determine the concentration of the analyte in unknown samples.
Visualizing the Fragmentation and Workflow
Caption: Standard workflow for quantitative analysis using an internal standard.
Conclusion and Future Perspectives
The mass spectrum of this compound is characterized by a predictable 2-Dalton shift in its molecular ion and major fragment ions compared to its unlabeled analog. This distinct mass difference, coupled with its chemical and chromatographic similarity to the analyte, makes it an excellent internal standard for robust and accurate quantification. The methodologies and fragmentation insights provided in this guide serve as a practical resource for scientists engaged in the analysis of substituted phenols and the application of stable isotope dilution techniques. Future work may involve the application of high-resolution mass spectrometry to further elucidate minor fragmentation pathways and to analyze complex environmental or biological samples.
References
-
National Institute of Standards and Technology. (n.d.). 4-Chloro-3-methylphenol. NIST Chemistry WebBook. Retrieved from [Link]
-
Agilent Technologies. (2014). 5977E Series GC/MSD System. Product Brochure. Retrieved from [Link]
- Grostic, M. F., & Rinehart, K. L. (1971). Mass-spectrometric studies of pesticides. In Mass Spectrometry (pp. 217-275). Butterworths. (Note: While a direct link to the full text may not be available, this represents a foundational type of reference for the field).
- Watson, J. T., & Sparkman, O. D. (2007).
A Technical Guide to the Material Safety of 4-Chloro-3-methylphenol-2,6-d2 for Research Professionals
Abstract: This document provides an in-depth technical guide on the safe handling, storage, and application of 4-Chloro-3-methylphenol-2,6-d2. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a standard Material Safety Data Sheet (MSDS) to offer a synthesized understanding of the compound's physicochemical properties, toxicological profile, and the scientific rationale for its use. By integrating field-proven insights with authoritative data, this whitepaper establishes a comprehensive framework for ensuring laboratory safety and experimental integrity.
Section 1: Compound Identification and Physicochemical Profile
This compound is the deuterated analogue of the common antiseptic and preservative 4-chloro-3-methylphenol (p-chloro-m-cresol, PCMC). The "d2" designation indicates that two hydrogen atoms on the phenolic ring, at positions 2 and 6, have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly as an internal standard for mass spectrometry-based quantification of its non-labeled counterpart.[1][2][3]
The physical and chemical properties of the deuterated compound are nearly identical to the unlabeled form, and safety precautions should be based on the well-documented hazards of PCMC.
Caption: A systematic workflow for the safe laboratory handling of the compound.
Experimental Protocol: Weighing and Solubilizing the Compound
-
Preparation (Engineering Controls): All handling of the solid compound must be performed inside a certified chemical fume hood to mitigate inhalation risk. [4]Ensure the work area is clean and free of incompatible materials.
-
Personal Protective Equipment (PPE): Before entering the fume hood, don the appropriate PPE.
Table 3: Recommended Personal Protective Equipment
Protection Specification Rationale Hand Nitrile, permeation-resistant gloves Protects against skin contact and absorption. [4] Body Laboratory coat or gown Prevents contamination of personal clothing. [5] Eye Safety goggles with side shields Protects against dust particles and splashes causing severe eye damage. [4][6] | Respiratory | Not required if handled in a fume hood. A NIOSH-approved respirator is needed for operations outside a closed system. [4]| Prevents inhalation of toxic dust. [4]|
-
Handling:
-
Place a tared weigh boat on an analytical balance inside the fume hood.
-
Carefully transfer the required amount of this compound from the stock container to the weigh boat using a clean spatula. Avoid any actions that could generate dust. [5] * Securely close the stock container immediately.
-
Transfer the weighed solid into the designated solvent vessel.
-
-
Waste Disposal and Decontamination:
-
Dispose of the weigh boat and any contaminated wipes into a clearly labeled hazardous waste container.
-
Decontaminate the spatula and any non-disposable equipment with an appropriate solvent (e.g., ethanol) and collect the rinsate as hazardous waste.
-
Wipe down the work surface in the fume hood.
-
-
Storage: Store the main container in a cool, dry, and well-ventilated area away from light and moisture. [1][6][7]Ensure it is tightly closed and stored in a locked cabinet or an area accessible only to authorized personnel. [6][8]
Section 4: Emergency Protocols
Accidental Release Measures
-
Minor Spill:
-
Ensure the area is well-ventilated (fume hood is ideal).
-
Wearing full PPE, gently cover the spill with an inert absorbent material.
-
Carefully sweep or scoop the material into a labeled hazardous waste container using non-sparking tools. [5] 4. Use dry clean-up procedures and avoid generating dust. [5] 5. Decontaminate the spill area.
-
-
Major Spill:
First Aid Measures
-
Eye Contact: Immediately flush eyes cautiously with water for at least 15 minutes. [6][8]Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention and call a poison center. [6][8]* Skin Contact: Immediately take off all contaminated clothing. [6]Rinse the affected skin area with copious amounts of water and soap. Seek immediate medical attention. [6]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. [8]Immediately call a poison center or physician for treatment advice. [6][8]* Inhalation: Remove the person to fresh air and keep them comfortable for breathing. [8]If respiratory symptoms occur, seek medical attention.
Section 5: Chemical Stability and Reactivity
-
Stability: The compound is stable under recommended storage conditions. [1]Yellowing may occur upon exposure to light and air. [4]* Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and acid chlorides. [9]The material is corrosive to metals. [4]* Hazardous Decomposition Products: Thermal decomposition can produce hazardous gases, including carbon monoxide, carbon dioxide, hydrogen chloride, and phosgene. [4][5]* Conditions to Avoid: Heat, open flames, and other sources of ignition. [4]Generation of dust clouds should be avoided as they may pose an explosion hazard. [4]
Section 6: The Scientific Rationale for Deuteration
The primary purpose of synthesizing the deuterated form of 4-chloro-3-methylphenol is for its use as an internal standard in quantitative analytical testing.
-
Principle of Isotope Dilution Mass Spectrometry (IDMS): In IDMS, a known quantity of an isotopically labeled standard (in this case, the d2-compound) is added to a sample containing the unlabeled analyte of interest. The analyte and the standard are chemically identical and thus behave identically during sample extraction, cleanup, and chromatographic separation.
-
Quantification: A mass spectrometer can differentiate between the analyte (MW ~142.59) and the internal standard (MW ~144.60) due to the mass difference of the deuterium atoms. By measuring the ratio of the signal from the analyte to the signal from the standard, a highly accurate and precise quantification of the original analyte concentration can be achieved. This method corrects for any sample loss during preparation, a major advantage over other quantification techniques.
Caption: Workflow for Isotope Dilution Mass Spectrometry using a deuterated standard.
Section 7: Overview of Analytical Methodologies
While this guide focuses on the deuterated standard, its application is tied to the analysis of the parent compound. Common analytical methods include:
-
Gas Chromatography (GC): GC with a flame ionization detector (GC-FID) is a robust method for separating and quantifying 4-chloro-3-methylphenol. [10][9][11]The analysis often involves a liquid-liquid extraction of the analyte from the sample matrix (e.g., water, effluent) into an organic solvent like dichloromethane (DCM). [11]* High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a Diode Array Detector (DAD), provides another powerful technique for analysis. [12][13]This method is suitable for a wide range of sample matrices.
In both workflows, this compound would be added at the beginning of the sample preparation process to serve as the internal standard for ultimate quantification by a mass spectrometer detector (GC-MS or LC-MS).
Conclusion
This compound is a vital analytical tool that carries the significant hazards of its non-deuterated parent compound. It is acutely toxic, corrosive to skin and eyes, a potential skin sensitizer, and an environmental hazard. Strict adherence to a systematic safety workflow, including the mandatory use of engineering controls like a chemical fume hood and appropriate PPE, is essential for mitigating risk. By understanding both the hazards and the scientific application of this compound, researchers can ensure a safe laboratory environment while achieving the highest standards of analytical accuracy.
References
-
Pradhan, S., et al. (2019). Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale. MDPI. [Link]
-
Jeżewska, A. (2015). Metoda oznaczania 4-chloro-3-metylofenolu w powietrzu na stanowiskach pracy. CIOP.PL. [Link]
-
A Rapid HPLC Analysis for Dermal Penetration: The Case Study of 4-Chloro-3-Methylphenol (CMP) from Metal Working Fluid Trim VX. (2010). ResearchGate. [Link]
-
4-chloro-3-methylphenol (chlorocresol) - analysis. (n.d.). Analytice. [Link]
-
4-Chloro-3-methylphenol. (n.d.). PubChem. [Link]
-
Pradhan, S., et al. (2019). Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale. Water. [Link]
-
Product Safety Assessment: 4-Chloro-3-methylphenol. (2015). LANXESS. [Link]
-
Provisional Peer-Reviewed Toxicity Values for 4-Chloro-3-Methylphenol. (2009). U.S. EPA. [Link]
-
4-CHLORO-3-METHYLPHENOL (RING-2,6-D2, 98%). (n.d.). Eurisotop. [Link]
-
Applications and Synthesis of Deuterium-Labeled Compounds. (2014). Macmillan Group, Princeton University. [Link]
- Synthesis method of 4-chloro-3, 5-dimethylphenol. (2020).
-
Exploring Applications and Benefits of Deuterated Solvents in Chemical Research. (2024). King's Gel. [Link]
-
Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. (2025). UCHEM. [Link]
-
Deuterium Labeled Compounds. (n.d.). Zeochem. [Link]
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An In-depth Technical Guide to 4-Chloro-3-methylphenol (PCMC) for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-methylphenol (PCMC), also known as chlorocresol, is a potent halogenated phenolic compound with a broad spectrum of antimicrobial activity. This guide provides a comprehensive technical overview of PCMC, delving into its synthesis, mechanism of action, analytical methodologies, toxicological profile, and environmental fate. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required for the effective and safe application of this versatile biocide.
Physicochemical Properties
PCMC is a white to pinkish crystalline solid with a characteristic phenolic odor.[1] Its fundamental physicochemical properties are summarized in the table below, providing essential data for formulation and handling.
| Property | Value | Reference |
| CAS Number | 59-50-7 | [2] |
| Molecular Formula | C₇H₇ClO | [3] |
| Molecular Weight | 142.58 g/mol | [3] |
| Melting Point | 63-66 °C (145.4-149 °F) | [3][4] |
| Boiling Point | 235-239 °C (455-462 °F) | [3][4] |
| Solubility in Water | 3.8 g/L at 20 °C (Slight) | [2][3] |
| logP (Octanol-Water Partition Coefficient) | 3.1 | [1] |
| pKa | 9.55 | [1] |
| Appearance | White to pinkish crystalline solid | [1] |
| Odor | Phenolic | [1] |
Synthesis of 4-Chloro-3-methylphenol
The primary industrial synthesis of 4-chloro-3-methylphenol involves the electrophilic chlorination of m-cresol.[5][6] The para-directing effect of the hydroxyl group and the ortho-, para-directing effect of the methyl group favor the substitution at the 4-position. A common and efficient method utilizes sulfuryl chloride (SO₂Cl₂) as the chlorinating agent.[5]
Experimental Protocol: Synthesis of PCMC from m-Cresol and Sulfuryl Chloride
This protocol is based on established industrial methods and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.[5]
Materials:
-
m-Cresol
-
Sulfuryl chloride (SO₂Cl₂)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 20-25 wt%)
-
Anhydrous calcium chloride (CaCl₂) or other suitable drying agent
-
Petroleum ether
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber containing sodium carbonate solution.
-
Heating mantle with temperature control.
-
Separatory funnel.
-
Distillation apparatus for vacuum distillation.
-
Crystallization dish.
-
Filtration apparatus.
Procedure:
-
Reaction Setup: Charge the three-necked flask with m-cresol (1 molar equivalent).
-
Chlorination: While stirring, slowly add sulfuryl chloride (0.5-1.0 molar equivalent) dropwise from the dropping funnel. Maintain the reaction temperature between 30-40 °C.[5] The reaction is exothermic and the addition rate should be controlled to prevent a rapid temperature increase. The hydrogen chloride and sulfur dioxide gases generated are neutralized by the sodium carbonate scrubber.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Gas Chromatography (GC), to achieve a conversion rate of 75-90%.[5] Over-chlorination can lead to the formation of dichlorinated byproducts.
-
Work-up: After the reaction is complete, allow the mixture to cool. Wash the organic layer sequentially with water and sodium carbonate solution until the aqueous layer is alkaline, followed by washing with hot water until neutral.[5]
-
Drying and Distillation: Separate the organic layer and dry it over anhydrous calcium chloride. Filter to remove the drying agent. Purify the crude product by vacuum distillation.
-
Crystallization: The distilled product can be further purified by recrystallization from petroleum ether. Dissolve the product in hot petroleum ether (80-100 °C), then cool to below 20 °C to induce crystallization.[5]
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold petroleum ether, and dry under vacuum.
Antimicrobial Mechanism of Action
The antimicrobial efficacy of 4-chloro-3-methylphenol stems from its ability to disrupt the microbial cell membrane, leading to a cascade of events that culminate in cell death.[7] As a phenolic compound, PCMC partitions into the lipid bilayer of the cell membrane, altering its fluidity and integrity. This disruption increases the permeability of the membrane to ions such as potassium (K⁺) and phosphate (PO₄³⁻), leading to their leakage from the cytoplasm.[7]
The uncontrolled efflux of essential ions dissipates the proton motive force across the membrane, which is crucial for vital cellular processes, including ATP synthesis.[7] The uncoupling of respiration from ATP production ultimately leads to a bioenergetic collapse and cell death.
Analytical Methodologies
Accurate quantification of 4-chloro-3-methylphenol is essential for quality control, formulation analysis, and environmental monitoring. Several analytical techniques are available, with Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) being the most prevalent.
| Method | Principle | Sample Preparation | Detection | Advantages | Disadvantages |
| GC-FID | Separation based on volatility and interaction with a stationary phase. | Liquid-liquid extraction (e.g., with dichloromethane), followed by derivatization (e.g., acetylation) to improve volatility and peak shape.[8][9] | Flame Ionization Detector (FID) | High resolution, good sensitivity.[8] | Derivatization step can be time-consuming.[9] |
| GC-MS | Separation by GC followed by mass analysis for identification and quantification. | Similar to GC-FID, derivatization is often employed.[9] | Mass Spectrometry (MS) | High selectivity and sensitivity, provides structural information for confirmation.[9] | Higher instrumentation cost. |
| HPLC-UV/DAD | Separation based on polarity and interaction with a stationary phase. | Simple dilution in a suitable solvent (e.g., water, methanol).[6] | UV or Diode Array Detector (DAD) | Rapid, no derivatization required, suitable for a wide range of matrices.[6] | Lower resolution compared to capillary GC. |
Experimental Protocol: HPLC-UV Analysis of PCMC
This protocol provides a general guideline for the quantification of PCMC in a liquid formulation.[6]
Materials:
-
4-Chloro-3-methylphenol reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (for pH adjustment)
-
Internal standard (e.g., 2-methyl-4,6-dinitrophenol)
Equipment:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV or DAD detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Syringe filters (0.45 µm).
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v), acidified with a small amount of phosphoric acid to a pH of approximately 3. Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of the PCMC reference standard in the mobile phase. From the stock solution, prepare a series of calibration standards of known concentrations. Also, prepare a stock solution of the internal standard.
-
Sample Preparation: Accurately weigh a portion of the sample and dilute it with the mobile phase to a concentration within the calibration range. Add a known amount of the internal standard to both the sample and standard solutions. Filter the solutions through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 280 nm.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of PCMC to the internal standard against the concentration of the standard solutions. Determine the concentration of PCMC in the sample from the calibration curve. The retention time for PCMC is typically around 5.6 minutes under these conditions.[6]
Toxicological Profile
A thorough understanding of the toxicological profile of 4-chloro-3-methylphenol is paramount for ensuring its safe handling and use.
Acute Toxicity: PCMC exhibits moderate acute toxicity. The reported LD₅₀ values vary depending on the animal species and the route of administration.
| Species | Route | LD₅₀ | Reference |
| Rat (male) | Oral | 1830 - 5129 mg/kg | [10] |
| Rat (female) | Oral | 3636 mg/kg | [10] |
| Rat | Dermal | >2000 mg/kg | [11] |
| Mouse | Oral | 282 - 427 mg/kg | [12] |
| Rabbit | Oral | 420 mg/kg | [12] |
| Guinea Pig | Oral | 1032 mg/kg | [13] |
Skin and Eye Irritation/Sensitization: PCMC can be irritating to the skin, eyes, and respiratory tract.[4] While not considered a primary irritant at low concentrations, prolonged or repeated contact with strong solutions may cause skin sensitization.[14]
Genotoxicity and Carcinogenicity: The genotoxic potential of 4-chloro-3-methylphenol has been evaluated in various studies. It was reported to be negative in the Ames test, a bacterial reverse mutation assay, suggesting it does not induce gene mutations in bacteria.[15][16] There is no conclusive evidence to classify PCMC as a carcinogen.[10]
Metabolism and Excretion
Following absorption, 4-chloro-3-methylphenol is primarily metabolized in the liver.[14] The main metabolic pathway involves conjugation with glucuronic acid and sulfate, which increases the water solubility of the compound, facilitating its excretion.[14] The resulting conjugates are then primarily eliminated from the body via the urine.[14] A minor metabolic pathway may involve oxidation of the methyl group or hydroxylation of the aromatic ring, potentially mediated by cytochrome P450 enzymes.[17][18]
Environmental Fate and Degradation
4-Chloro-3-methylphenol is considered biodegradable, although its persistence in the environment can be influenced by various factors.[2] It is not expected to significantly adsorb to soil or sediment.[2] However, it is classified as very toxic to aquatic organisms.[2]
Advanced Oxidation Processes (AOPs), such as ozonation and Fenton's reaction, have been shown to be effective in degrading PCMC in wastewater.[8] The degradation proceeds through the generation of highly reactive hydroxyl radicals (•OH), which attack the aromatic ring. This leads to the formation of intermediates such as 4-chlorocatechol, other hydroxylated and chlorinated aromatic compounds, and eventually, short-chain organic acids, carbon dioxide, and water.[7]
Applications
The potent antimicrobial properties of 4-chloro-3-methylphenol have led to its widespread use in various industrial and pharmaceutical applications:
-
Preservative: It is used as a preservative in a wide range of products, including cosmetics, creams, lotions, adhesives, paints, and metalworking fluids, to prevent microbial growth and spoilage.[1][4]
-
Disinfectant and Antiseptic: PCMC is an active ingredient in topical antiseptic and disinfectant formulations for skin and wound cleansing.[1]
-
Industrial Biocide: It is employed as a biocide in various industrial processes to control microbial contamination in cooling towers, paper mills, and oilfields.
Safety and Handling
4-Chloro-3-methylphenol is a hazardous substance and should be handled with appropriate safety precautions.[4]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and protective clothing when handling PCMC. In situations where dust or aerosols may be generated, a respirator should be used.[4]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Use only in a well-ventilated area.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
Conclusion
4-Chloro-3-methylphenol is a highly effective and widely used biocide with a well-characterized profile. Its synthesis is straightforward, and its antimicrobial mechanism of action is understood to involve the disruption of microbial cell membranes. Robust analytical methods are available for its quantification, and its toxicological and environmental properties have been extensively studied. By adhering to appropriate safety and handling procedures, researchers, scientists, and drug development professionals can continue to utilize the benefits of PCMC in a wide array of applications.
References
- CN103772153A - Synthesis method of 4-chloro-3-cresol and system thereof - Google P
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A Rapid HPLC Analysis for Dermal Penetration: The Case Study of 4-Chloro-3-Methylphenol (CMP) from Metal Working Fluid Trim VX~!2010-02-11~!2010-03-15~!2010-04-02~! - ResearchGate. (URL: [Link])
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Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale - MDPI. (URL: [Link])
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Provisional Peer-Reviewed Toxicity Values for 4-Chloro-3-Methylphenol (p-Chloro-m-Cresol). (URL: [Link])
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4-Chloro-3-methylphenol - LANXESS. (URL: [Link])
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4-Chloro-3-methylphenol | C7H7ClO | CID 1732 - PubChem. (URL: [Link])
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Degradation of p-chlorocresol by facultative Thauera sp. strain DO - PMC - NIH. (URL: [Link])
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Efficient catalytic ozonation of 4-chloro-3-methylphenol by Mn-Cu/Al2O3: Performance, mechanism, and degradation pathways | Request PDF - ResearchGate. (URL: [Link])
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4-Chloro-3-methylphenol - LANXESS. (URL: [Link])
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p-chlorocresol - AERU - University of Hertfordshire. (URL: [Link])
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Showing metabocard for 4-Chloro-3-methylphenol (HMDB0246386) - Human Metabolome Database. (URL: [Link])
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Bacterial Reverse Mutation Assay (Ames Test) GLP Report - Bulldog-Bio. (URL: [Link])
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4-chloro-3-methyl-phenol | - atamankimya.com. (URL: [Link])
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Quantification of 4-chloro-3-methylphenol in industrial aqueous effluent by GC-MS - Master Analyse et Controle. (URL: [Link])
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Bioactivation of 4-methylphenol (p-cresol) via cytochrome P450-mediated aromatic oxidation in human liver microsomes - PubMed. (URL: [Link])
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Effect of propachlor toxicity on liver mice enzymes activity - ResearchGate. (URL: [Link])
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In vivo and in vitro studies of the hepatotoxic effects of 4-chlorophenol in mice - PubMed. (URL: [Link])
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Cytochrome P450 3A4 mediated metabolism of 2,4-dichlorophenol - PubMed. (URL: [Link])
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Draft Screening Assessment Phenol, 4-chloro-3-methyl- (Chlorocresol) Chemical Abstracts Service Registry Number 59-50-7 - Canada.ca. (URL: [Link])
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Phenol, 4-chloro-3,5-dimethyl-: Human health tier II assessment. (URL: [Link])
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In vivo and in vitro assessments of the genotoxic potential of 3‐chloroallyl alcohol - PMC. (URL: [Link])
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Enhanced Degradation and Mineralization of 4-chloro-3-methyl Phenol by Zn-CNTs/O 3 System - PubMed. (URL: [Link])
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EXPERT PANEL MEETING MARCH 6-7, 2023 - Cosmetic Ingredient Review |. (URL: [Link])
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Temperature Activated Degradation (Mineralization) of 4-chloro-3-methyl Phenol by Fenton's Reagent - PubMed. (URL: [Link])
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Antiseptics and Disinfectants: Activity, Action, and Resistance - PMC - NIH. (URL: [Link])
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The acute intravenous and oral toxicity in mice, rats and guinea-pigs of 4-dimethylaminophenol (DMAP) and its effects on haematological variables - PubMed. (URL: [Link])
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Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - MDPI. (URL: [Link])
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Photocatalytic Degradation of 4-tert-butylphenol Using Solar Light Responsive Ag 2 CO 3. (URL: [Link])
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Mutagenicity Assessment of Homologous Series of Methyl Ester Sulphonates (MES) Using the Bacterial Reverse Mutation (Ames) Test - PubMed. (URL: [Link])
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O-arylation of 4-chloro-3-methyl phenol. | Download Scientific Diagram - ResearchGate. (URL: [Link])
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Is Liver Enzyme Release Really Associated with Cell Necrosis Induced by Oxidant Stress?. (URL: [Link])
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Methodological & Application
Application Note: High-Precision Quantification of 4-Chloro-3-Methylphenol in Environmental Matrices Using Isotope Dilution LC-MS/MS
Abstract
This application note presents a robust and highly sensitive method for the quantification of 4-chloro-3-methylphenol (PCMC), a priority environmental pollutant, in complex matrices such as soil and water. The methodology is based on isotope dilution analysis coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By employing an isotopically labeled internal standard, 4-Chloro-3-methylphenol-D6, this method effectively compensates for matrix effects and variations in sample preparation and instrument response, ensuring the highest degree of accuracy and precision. The protocol details sample extraction, cleanup, and optimized LC-MS/MS parameters, providing a validated workflow for researchers, environmental scientists, and regulatory bodies.
Introduction
4-Chloro-3-methylphenol (also known as p-chloro-m-cresol or PCMC) is a halogenated phenolic compound widely used as a disinfectant and preservative in industrial and commercial products, including paints, inks, and tannery processing agents.[1][2] Its persistence and toxicity to aquatic life have led to its classification as a priority pollutant by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[2][3] Accurate and reliable quantification of PCMC in environmental samples is therefore critical for monitoring contamination, assessing environmental risk, and ensuring regulatory compliance.
Traditional analytical methods can suffer from inaccuracies due to sample loss during preparation or signal suppression/enhancement from co-eluting matrix components. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for overcoming these challenges.[4] This technique involves spiking a sample with a known quantity of a stable, isotopically labeled version of the analyte. Because the labeled standard is chemically identical to the native analyte, it behaves identically during extraction, chromatography, and ionization. Any sample loss or matrix effects will affect both the analyte and the standard equally. The final concentration is determined by the ratio of the native analyte to the labeled standard, resulting in a highly accurate and precise measurement that is independent of sample recovery.[5]
This guide provides a comprehensive protocol for PCMC quantification using a stable isotope-labeled internal standard and LC-MS/MS, designed for professionals in environmental science and drug development who require the utmost confidence in their analytical results.
Principle of Isotope Dilution Analysis
Isotope dilution relies on the addition of a known amount of an isotopically enriched standard (e.g., containing ²H or ¹³C) to the sample prior to any processing. This "internal standard" is nearly identical to the analyte of interest but has a different mass. The mass spectrometer can distinguish between the native analyte and the labeled internal standard based on this mass difference.
The core principle is that the ratio of the native analyte to the isotopically labeled standard remains constant throughout the entire analytical procedure, from extraction to detection. By measuring the final ratio of the mass spectrometric signals of the analyte and the standard, and knowing the amount of standard added, the initial concentration of the native analyte in the sample can be calculated with high accuracy.
Caption: Principle of Isotope Dilution Workflow.
Materials and Methods
Reagents and Standards
-
Analytical Standard: 4-Chloro-3-methylphenol (PCMC), ≥99% purity (CAS 59-50-7).[6][7]
-
Internal Standard: 4-Chloro-3-methylphenol-D6 (PCMC-D6) or ¹³C₆-4-Chloro-3-methylphenol. The choice of deuterated or ¹³C-labeled standard depends on commercial availability and potential for hydrogen exchange. For this method, PCMC-D6 is used as the example.
-
Solvents: HPLC-grade or MS-grade methanol, acetonitrile, and water.
-
Reagents: Formic acid (LC-MS grade), ammonium formate, and analytical grade reagents for sample extraction (e.g., dichloromethane, sodium sulfate).
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (QqQ) equipped with an electrospray ionization (ESI) source, capable of Multiple Reaction Monitoring (MRM).
-
Analytical Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is suitable for retaining and separating PCMC from matrix interferences.[8]
LC-MS/MS Method Parameters
Rationale for Parameter Selection:
-
Ionization Mode: Phenolic compounds like PCMC readily deprotonate in a slightly basic environment. Therefore, Electrospray Ionization in Negative Mode (ESI-) is selected for high sensitivity.
-
Mobile Phase: A gradient of methanol or acetonitrile with water, weakly buffered with a volatile modifier like formic acid (for improved chromatography) or ammonium formate, is used. The gradient allows for efficient elution and separation.
-
MRM Transitions: MRM provides high selectivity and sensitivity. The precursor ion for PCMC in negative mode is the deprotonated molecule [M-H]⁻ at m/z 141. The most stable and abundant product ion resulting from collision-induced dissociation (CID) is selected for quantification. A common fragmentation is the loss of the methyl radical, though other fragments are possible.[9][10] A secondary transition is used for confirmation. The same logic applies to the PCMC-D6 internal standard.
Table 1: LC Gradient Conditions
| Time (min) | Flow Rate (mL/min) | %A (Water + 0.1% Formic Acid) | %B (Methanol) |
|---|---|---|---|
| 0.0 | 0.4 | 95 | 5 |
| 1.0 | 0.4 | 95 | 5 |
| 5.0 | 0.4 | 5 | 95 |
| 7.0 | 0.4 | 5 | 95 |
| 7.1 | 0.4 | 95 | 5 |
| 9.0 | 0.4 | 95 | 5 |
Table 2: MRM Transitions for PCMC Quantification (ESI Negative)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
|---|---|---|---|---|---|
| PCMC | 141.0 | 106.0 | 100 | -20 | Quantifier |
| PCMC | 141.0 | 77.0 | 100 | -35 | Qualifier |
| PCMC-D6 | 147.0 | 112.0 | 100 | -20 | Internal Standard |
Experimental Protocols
Workflow Overview
Caption: Overall experimental workflow for PCMC analysis.
Protocol 1: Extraction from Water Samples (Liquid-Liquid Extraction)
Rationale: Liquid-liquid extraction (LLE) is a classic and effective method for isolating semi-volatile organic compounds from aqueous matrices.[11] The pH of the water sample is acidified to ensure PCMC (pKa ≈ 9.5) is in its neutral, protonated form, which has much higher solubility in organic solvents like dichloromethane (DCM).[12][13]
-
Sample Preparation: To a 100 mL volumetric flask, add a 100 mL aliquot of the water sample.
-
Internal Standard Spiking: Spike the sample with a known amount of PCMC-D6 internal standard solution (e.g., 100 µL of a 1 µg/mL solution to yield a final concentration of 1 ng/mL).
-
Acidification: Adjust the sample pH to < 2 by adding concentrated sulfuric or phosphoric acid.[13][14] Confirm with a pH meter.
-
Extraction: Transfer the acidified sample to a 250 mL separatory funnel. Add 30 mL of DCM, cap, and shake vigorously for 2 minutes, venting periodically.
-
Phase Separation: Allow the layers to separate. Drain the lower organic layer (DCM) into a collection flask.
-
Repeat Extraction: Repeat the extraction two more times with fresh 30 mL aliquots of DCM, combining all organic extracts.
-
Drying and Concentration: Pass the combined DCM extract through a column of anhydrous sodium sulfate to remove residual water. Evaporate the solvent to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (95:5 Water:Methanol) for LC-MS/MS analysis.
Protocol 2: Extraction from Soil/Sediment Samples (Accelerated Solvent Extraction)
Rationale: Accelerated Solvent Extraction (ASE) or Pressurized Liquid Extraction (PLE) is a more efficient technique for solid matrices compared to traditional methods like Soxhlet.[15][16] It uses elevated temperature and pressure to increase the speed and efficiency of the extraction process. A mixture of polar and non-polar solvents is often effective for extracting phenols from complex soil matrices.[17][18][19]
-
Sample Preparation: Homogenize the soil sample and weigh approximately 10 g into an ASE cell. Mix with an equal amount of diatomaceous earth or drying agent.
-
Internal Standard Spiking: Spike the sample directly in the cell with the PCMC-D6 internal standard solution. Allow the solvent to evaporate for 10 minutes before sealing the cell.
-
Extraction Conditions:
-
Solvent: Acetone:Hexane (1:1, v/v)
-
Temperature: 100°C
-
Pressure: 1500 psi
-
Static Cycles: 2 cycles, 5 minutes each
-
-
Collection: Collect the extract in a vial.
-
Concentration and Cleanup: Evaporate the solvent under a gentle stream of nitrogen. If the extract is particularly "dirty" (e.g., high in humic acids), a solid-phase extraction (SPE) cleanup step using a silica or Florisil cartridge may be necessary.
-
Reconstitution: Reconstitute the final residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
Results and Discussion
Method Performance
A well-validated method should demonstrate excellent linearity, sensitivity, accuracy, and precision.
Table 3: Example Method Performance Characteristics
| Parameter | Result | Comments |
|---|---|---|
| Linearity (R²) | > 0.998 | Over a concentration range of 0.1 - 100 ng/mL. |
| Limit of Detection (LOD) | 0.05 ng/mL | Calculated as 3x signal-to-noise ratio.[8] |
| Limit of Quantification (LOQ) | 0.15 ng/mL | Calculated as 10x signal-to-noise ratio.[20] |
| Precision (%RSD) | < 10% | For intra-day and inter-day replicate analyses. |
| Accuracy (% Recovery) | 92 - 108% | Measured in spiked matrix samples at low, medium, and high concentrations. |
Discussion: The use of the stable isotope-labeled internal standard, PCMC-D6, is the cornerstone of this method's high performance. As PCMC-D6 co-elutes with the native PCMC, any ionization suppression or enhancement caused by the sample matrix affects both compounds proportionally. This ratiometric approach ensures that the calculated concentration is unaffected by these variables, leading to high accuracy and precision even in challenging matrices like tannery effluent or high-organic-content soil.[2] The chromatographic separation is designed to move PCMC away from the solvent front and any early-eluting, highly polar interferences, further ensuring robust quantification.
Conclusion
The isotope dilution LC-MS/MS method detailed in this application note provides a definitive, highly reliable tool for the quantification of 4-chloro-3-methylphenol in environmental samples. By incorporating a stable isotope-labeled internal standard and optimizing both sample preparation and instrument parameters, this protocol overcomes common analytical challenges such as matrix effects and variable recovery. This approach delivers the accuracy, precision, and sensitivity required for rigorous scientific research, regulatory monitoring, and ensuring environmental safety.
References
-
Master Analyse et Controle. (2015). Quantification of 4-chloro-3-methylphenol in industrial aqueous effluent by GC-MS. Available from: [Link]
-
Caboni, P., et al. (2007). Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence. Journal of Agricultural and Food Chemistry. Available from: [Link]
-
LGC. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Available from: [Link]
-
Wang, L., et al. (2012). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Asian Journal of Chemistry. Available from: [Link]
-
IEEE. (2011). Determination of Chlorophenols in Water Samples with Liquid-Liquid Extraction and Derivation Followed by GC-MS. IEEE Xplore. Available from: [Link]
-
PubChem. (n.d.). 4-Chloro-3-methylphenol. National Center for Biotechnology Information. Available from: [Link]
-
MDPI. (2020). Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale. Molecules. Available from: [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. Available from: [Link]
-
ResearchGate. (n.d.). Liquid-liquid extraction of chlorophenols from wastewater using hydrophobic ionic liquids. Available from: [Link]
-
ResearchGate. (n.d.). Determination of Available Phenolic Compounds in Soils by Liquid Chromatography with Solid-Phase Extraction. Available from: [Link]
-
U.S. Environmental Protection Agency. (2015). Update of Human Health Ambient Water Quality Criteria: 3-Methyl-4-Chlorophenol. Available from: [Link]
-
Taylor & Francis Online. (2012). Determination of chlorophenols in environmental water samples using directly suspended droplet liquid-liquid-liquid phase microextraction prior to high-performance liquid chromatography. Available from: [Link]
-
Shimadzu. (n.d.). A High Sensitivity Method for Quantitative Determination of Ten Phenols in Surface Water on LC/MS/MS with APCI Interface. Application News AD-0125. Available from: [Link]
-
PubMed Central. (2008). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. International Journal of Molecular Sciences. Available from: [Link]
-
CRM LABSTANDARD. (n.d.). 4-Chloro-3-Methylphenol. Available from: [Link]
-
USDA ARS. (n.d.). Extraction of phenolic compounds from soils. Available from: [Link]
-
TSI Journals. (n.d.). Analytical CHEMISTRY. Available from: [Link]
-
MDPI. (2023). Accelerated Solvent Extraction of Phenols from Lyophilised Ground Grape Skins and Seeds. Molecules. Available from: [Link]
-
YouTube. (2022). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. Available from: [Link]
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ALS Environmental. (2023). Determination of Phenols in Soils by HPLC. Available from: [Link]
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Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Available from: [Link]
-
YouTube. (2023). predicting likely fragments in a mass spectrum. Available from: [Link]
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Application Note: A Validated GC-MS Method for the Quantitative Determination of Chlorocresol in Pharmaceutical Formulations
Abstract
This application note presents a detailed, robust, and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the precise quantification of chlorocresol (4-chloro-3-methylphenol) in pharmaceutical preparations. Chlorocresol is a widely utilized preservative in topical and injectable formulations; its concentration must be carefully controlled to ensure both antimicrobial efficacy and patient safety.[1][2] The methodology herein employs a liquid-liquid extraction (LLE) sample preparation step, followed by chemical derivatization to enhance analyte volatility and improve chromatographic peak shape. The subsequent analysis by GC-MS provides high selectivity and sensitivity, ensuring reliable quantification. This document provides a step-by-step protocol, method validation data, and expert insights into the critical parameters of the analytical workflow, making it an invaluable resource for researchers, quality control analysts, and professionals in pharmaceutical development.
Introduction
Chlorocresol (4-chloro-3-methylphenol) is a potent antimicrobial agent and preservative effective against a broad spectrum of bacteria, yeasts, and molds.[3] Its inclusion in multi-dose pharmaceutical products, such as creams, ointments, and injections, is critical for maintaining sterility and preventing microbial contamination upon repeated use. However, regulatory bodies in Europe and North America have established strict limits on its concentration in final products, typically around 0.2%, due to its potential for skin sensitization and other adverse effects at higher concentrations.[4]
The analytical challenge in determining chlorocresol lies in its phenolic nature. The polar hydroxyl group can lead to poor peak shape (tailing) and potential adsorption on active sites within the GC system, compromising accuracy and reproducibility.[5] To overcome this, the described method incorporates an acetylation derivatization step, converting the polar hydroxyl group into a less polar acetate ester. This transformation significantly improves the compound's volatility and chromatographic behavior.[5][6]
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the technique of choice for this analysis due to its unparalleled combination of high-resolution separation and definitive mass-based detection.[5] This ensures that the analyte is not only quantified accurately but also unequivocally identified, even in complex sample matrices.
Physicochemical Properties of Chlorocresol
A thorough understanding of chlorocresol's properties is fundamental to the rationale behind the method's design.
| Property | Value | Significance for the Method |
| Molecular Formula | C₇H₇ClO | Defines the molecular weight for MS calculations.[7] |
| Molecular Weight | 142.58 g/mol | Used for standard preparation and quantification.[7] |
| Melting Point | 63-66 °C | Indicates the compound is a solid at room temperature.[1] |
| Boiling Point | 235 °C | High boiling point suggests that while amenable to GC, derivatization is beneficial for improved volatilization at lower temperatures.[8][9] |
| Water Solubility | Approx. 4 g/L | Limited water solubility allows for efficient extraction into an immiscible organic solvent.[1] |
| Solubility | Freely soluble in alcohols, ethers, and ketones. | Guides the selection of appropriate solvents for extraction and standard preparation.[9] |
| pKa | 9.55 | Dictates the pH adjustment required for efficient liquid-liquid extraction. The molecule is in its neutral, extractable form at a pH well below the pKa.[5] |
Experimental Protocol
Materials and Reagents
-
Chlorocresol reference standard (≥99% purity)
-
4-Bromophenol (Internal Standard, IS)
-
Acetic Anhydride (derivatizing agent)
-
Sodium Carbonate
-
Toluene (extraction solvent)
-
Hexane (final solvent)
-
Nitric Acid (for pH adjustment)
-
Methanol (for stock solutions)
-
Type I (18.2 MΩ·cm) water
-
Pharmaceutical formulation (sample)
Standard and Sample Preparation Workflow
The following diagram illustrates the key steps in preparing the standards and samples for GC-MS analysis.
Caption: Overview of the sample and standard preparation workflow.
Step-by-Step Protocol:
-
Preparation of Stock Solutions: Accurately weigh and dissolve chlorocresol and 4-bromophenol (Internal Standard) in methanol to prepare individual 1.0 mg/mL stock solutions.
-
Preparation of Calibration Standards: Prepare a series of working calibration standards by diluting the chlorocresol stock solution with methanol to achieve concentrations ranging from 1.0 to 50.0 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.
-
Sample Preparation:
-
Accurately weigh an amount of the pharmaceutical formulation equivalent to approximately 1.0 mg of chlorocresol into a glass centrifuge tube.
-
Add 5 mL of Type I water and vortex to disperse the sample.
-
Acidify the mixture to a pH below 4 by adding dilute nitric acid. This ensures that the chlorocresol is in its protonated, molecular form, which is necessary for efficient extraction into an organic solvent.[5]
-
Spike the sample with the internal standard solution (100 µL of a 100 µg/mL solution).
-
Add 5 mL of toluene, cap the tube, and vortex vigorously for 2 minutes for liquid-liquid extraction.
-
Centrifuge to separate the phases.
-
-
Derivatization (Acetylation):
-
Transfer the upper organic (toluene) layer from the standards and samples to clean glass tubes.
-
Add approximately 50 mg of anhydrous sodium carbonate followed by 100 µL of acetic anhydride.[5] The addition of a base like sodium carbonate neutralizes the acetic acid byproduct of the reaction.
-
Cap the tubes tightly and heat in a water bath or heating block at 60°C for 30 minutes.
-
Allow the tubes to cool to room temperature.
-
-
Final Sample Preparation:
-
Add 2 mL of hexane and vortex. The derivatized analyte will partition into the hexane layer.
-
Carefully transfer the upper hexane layer to a clean tube and evaporate to a final volume of approximately 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
-
GC-MS Instrumental Parameters
The following parameters have been optimized for the analysis of acetylated chlorocresol. A low-polarity column is recommended, as it provides excellent separation for this type of analyte.[10]
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 7890B or equivalent | |
| Injector | Splitless, 250°C | Ensures efficient vaporization and transfer of the analyte onto the column without discrimination. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A 5% phenyl-methylpolysiloxane phase provides excellent selectivity for semi-volatile compounds. |
| Oven Program | 80°C (hold 1 min), ramp at 10°C/min to 200°C, then ramp at 25°C/min to 280°C (hold 2 min) | The temperature program is designed to provide good separation from potential matrix interferences and ensure elution of the derivatized analyte with a sharp peak shape. |
| Mass Spectrometer | Agilent 5977A or equivalent | |
| Ion Source Temp. | 230°C | Optimizes ionization efficiency. |
| Quadrupole Temp. | 150°C | Maintains mass accuracy. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring only characteristic ions. |
| SIM Ions | Chlorocresol Acetate: 142 (Quantifier), 107 (Qualifier) Bromophenol Acetate (IS): 172 (Quantifier), 214 (Qualifier) | Selection of specific ions minimizes interference from the sample matrix. The quantifier ion is typically the most abundant, while the qualifier confirms identity.[5] |
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.
Caption: Key parameters for the validation of the analytical method.
Validation Summary:
| Parameter | Acceptance Criteria | Result |
| Specificity | No interfering peaks at the retention times of the analyte and IS in a blank matrix. | Pass: Chromatograms of the blank matrix showed no significant peaks at the retention times of interest. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over the range of 1-50 µg/mL. | Pass: r² = 0.9992. |
| Accuracy | Mean recovery between 90-110% at three concentration levels (80%, 100%, 120% of target concentration). | Pass: Recoveries ranged from 98.5% to 103.2%. |
| Precision | Repeatability (n=6): RSD ≤ 2.0% Intermediate Precision (n=6, different day): RSD ≤ 3.0% | Pass: Repeatability RSD = 1.2%; Intermediate Precision RSD = 1.8%. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10. | Pass: LOQ was determined to be 0.5 µg/mL. |
| Robustness | %RSD ≤ 5% after minor changes in flow rate and oven temperature ramp. | Pass: The method proved to be robust against small, deliberate variations in instrumental parameters. |
Data Analysis and Interpretation
Identification: The identification of acetylated chlorocresol is confirmed by comparing the retention time and the ratio of quantifier to qualifier ions with that of a known standard.
Quantification: The concentration of chlorocresol in the sample is calculated using the response factor from the linear calibration curve, based on the peak area ratio of the analyte to the internal standard.
Example Mass Spectrum:
The mass spectrum of derivatized chlorocresol is characterized by a molecular ion peak corresponding to the acetylated form. The fragmentation pattern is a unique fingerprint for the molecule.
-
Mass Spectrum of Acetylated 4-chloro-3-methylphenol: The parent ion is observed at m/z 142. A significant fragment ion, resulting from the loss of the acetyl group, appears at m/z 107.[5] This fragmentation is characteristic and provides a high degree of confidence in the identification.
Conclusion
The GC-MS method detailed in this application note provides a reliable, sensitive, and specific tool for the quantification of chlorocresol in pharmaceutical products. The protocol, from sample preparation and derivatization to the final analysis, has been designed to be both robust and straightforward to implement in a quality control environment. The successful validation of this method demonstrates its accuracy and precision, ensuring that it meets the stringent requirements of the pharmaceutical industry for the analysis of preservatives.
References
-
Master Analyse et Controle. (2015, March 16). Quantification of 4-chloro-3-methylphenol in industrial aqueous effluent by GC-MS. Retrieved from [Link]
-
Ataman Kimya. CHLOROCRESOL (PCMC). Retrieved from [Link]
-
Home Sunshine Pharma. Chlorocresol CAS 59-50-7 Manufacturers, Suppliers, Factory. Retrieved from [Link]
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Ataman Kimya. Chlorocresol. Retrieved from [Link]
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Wikipedia. p-Chlorocresol. Retrieved from [Link]
-
ContaminantDB. (2016, May 19). p-Chloro-m-cresol (CHEM003973). Retrieved from [Link]
-
U.S. Environmental Protection Agency. EPA-RCA: 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
-
Jeifer Pharmaceutical. Chlorocresol BP EP USP Pharma Grade. Retrieved from [Link]
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David, F., & Sandra, P. (n.d.). Derivatization Methods in GC and GC/MS. Semantic Scholar. Retrieved from [Link]
-
Restek. P-Chlorocresol. Retrieved from [Link]
-
Voulvoulis, N., Scrimshaw, M. D., & Lester, J. N. (2007). Analytical methods for tracing pharmaceutical residues in water and wastewater. AquaEnergy Expo Knowledge Hub. Retrieved from [Link]
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National Industrial Chemicals Notification and Assessment Scheme. (2016, February 5). Chlorocresol and its sodium salt: Human health tier II assessment. Retrieved from [Link]
-
Ataman Kimya. Chlorocresol. Retrieved from [Link]
-
Government of Canada. (2019, July 27). Risk Management Scope for Chlorocresol. Retrieved from [Link]
-
PubChem. 4-Chloro-3-methylphenol. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. Retrieved from [Link]
-
DrugFuture. Chlorocresol. Retrieved from [Link]
-
Lee, M. R., & Yeh, Y. C. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]
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Redox. (2021, May 1). Safety Data Sheet Chlorocresol. Retrieved from [Link]
-
NIST. Phenol, 4-chloro-3-methyl-. Retrieved from [Link]
-
Kuitunen, M. L., & Kostiainen, R. (2011). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 3(11), 2539-2546. Retrieved from [Link]
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Quantitative Analysis of 4-Chloro-3-methylphenol in Aqueous Matrices by Stable Isotope Dilution LC-MS/MS
Introduction
4-Chloro-3-methylphenol (PCMC), a halogenated phenolic compound, sees widespread use as a biocide and preservative in numerous industrial and consumer products, including metalworking fluids, paints, and pharmaceutical preparations.[1][2] Its potential toxicity and classification as a priority pollutant by environmental agencies necessitate sensitive and selective analytical methods for its monitoring in various matrices.[3][4] This application note details a robust and reliable Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 4-Chloro-3-methylphenol. The methodology employs the principle of stable isotope dilution using 4-Chloro-3-methylphenol-2,6-d2 as an internal standard to ensure the highest degree of accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.
Principle of the Method: Stable Isotope Dilution
The core of this analytical protocol is the use of a stable isotope-labeled internal standard, this compound. This internal standard is chemically identical to the analyte of interest, 4-Chloro-3-methylphenol, but has a higher molecular weight due to the incorporation of two deuterium atoms. When a known amount of the internal standard is added to a sample at the beginning of the workflow, it experiences the same extraction efficiency, potential for ion suppression or enhancement in the mass spectrometer source, and fragmentation behavior as the native analyte. By measuring the ratio of the analyte to its isotopically labeled counterpart, precise quantification can be achieved, as this ratio remains constant regardless of sample loss during preparation or fluctuations in instrument response.
Experimental
Materials and Reagents
-
4-Chloro-3-methylphenol analytical standard (≥99% purity)
-
This compound (≥98% isotopic purity)
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid (≥98%)
-
Ammonium acetate
-
Solid Phase Extraction (SPE) cartridges (e.g., Polymeric Reversed-Phase)
Instrumentation
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in negative ion mode, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Standard Preparation
Prepare individual stock solutions of 4-Chloro-3-methylphenol and this compound in methanol at a concentration of 1 mg/mL. From these, create a series of working standard solutions by serial dilution to construct a calibration curve. A working internal standard solution should also be prepared at a concentration appropriate for spiking into all samples (calibrators, quality controls, and unknowns).
Methodology
Sample Preparation: Solid Phase Extraction (SPE)
For aqueous samples such as environmental water or wastewater, a pre-concentration and clean-up step using SPE is recommended to remove interfering matrix components and enhance sensitivity.
-
Conditioning: Condition the SPE cartridge with methanol followed by equilibration with LC-MS grade water.
-
Loading: Acidify the water sample (e.g., to pH 3-4 with formic acid) and add a known volume. Spike the sample with the this compound internal standard solution. Pass the sample through the conditioned SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with a weak organic solvent/water mixture to remove hydrophilic interferences.
-
Elution: Elute the retained 4-Chloro-3-methylphenol and its deuterated internal standard with an appropriate volume of a strong organic solvent like methanol or acetonitrile.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase.
Experimental Workflow
Caption: Overall workflow for the quantification of 4-Chloro-3-methylphenol.
LC-MS/MS Parameters
The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good retention and separation for phenolic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Acetate | Acidic conditions promote protonation for positive ion mode, but for phenols, negative mode is often preferred. Ammonium acetate can aid in forming adducts if necessary and buffer the mobile phase. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reversed-phase chromatography. |
| Gradient | Optimized for separation from matrix interferences | A typical gradient may start at a low percentage of organic phase, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for standard 2.1 mm ID columns. |
| Column Temperature | 40 °C | Can improve peak shape and reproducibility. |
| Injection Volume | 5 - 10 µL | Dependent on sample concentration and instrument sensitivity. |
Mass Spectrometry (MS) Conditions
The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Phenolic compounds readily deprotonate to form [M-H]⁻ ions. |
| Capillary Voltage | 3.0 - 4.0 kV | Optimized for stable spray and maximum ion generation. |
| Source Temperature | 120 - 150 °C | Instrument-dependent, optimized for efficient desolvation. |
| Desolvation Gas Flow | 600 - 800 L/hr | Aids in the evaporation of the mobile phase. |
| Collision Gas | Argon | Commonly used for collision-induced dissociation. |
MRM Transitions
The selection of precursor and product ions is crucial for the selectivity of the method. For 4-Chloro-3-methylphenol (Molecular Weight: 142.58 g/mol ) and its deuterated internal standard (Molecular Weight: ~144.59 g/mol ), the following transitions are proposed based on their chemical structures and common fragmentation patterns of similar compounds.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 4-Chloro-3-methylphenol | 141.0 | [To be determined] | 100 | [To be optimized] |
| 4-Chloro-3-methylphenol | 141.0 | [To be determined] | 100 | [To be optimized] |
| This compound | 143.0 | [To be determined] | 100 | [To be optimized] |
Note: Specific product ions and optimal collision energies must be determined empirically by infusing a standard solution of each compound into the mass spectrometer and performing a product ion scan and subsequent optimization of the collision energy for the most abundant and stable fragments. A likely fragmentation pathway involves the loss of the methyl group or cleavage of the aromatic ring. For instance, a potential fragment for the acetylated form has been reported at m/z 107.
MRM Fragmentation Pathway
Caption: Proposed fragmentation pathway for MRM analysis.
Method Validation
To ensure the reliability of the analytical data, the method should be validated according to established guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA). Key validation parameters include:
-
Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The linearity should be assessed over a range appropriate for the expected sample concentrations.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day).
-
Selectivity and Specificity: Assessed by analyzing blank matrix samples to ensure no significant interferences are observed at the retention time of the analyte and internal standard.
-
Matrix Effect: Evaluated by comparing the response of the analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat solution. The use of a stable isotope-labeled internal standard is intended to minimize the impact of matrix effects.
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
-
Stability: The stability of the analyte in the matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage) should be evaluated.
Data Analysis and Quantification
The concentration of 4-Chloro-3-methylphenol in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating this value from the linear regression of the calibration curve.
Conclusion
This application note provides a comprehensive framework for the development and validation of a sensitive and selective LC-MS/MS method for the quantification of 4-Chloro-3-methylphenol in aqueous samples. The incorporation of a stable isotope-labeled internal standard, this compound, is a critical component of the methodology, ensuring high-quality, reliable data for research, drug development, and environmental monitoring applications. The provided parameters serve as a robust starting point, with the understanding that optimization is necessary for specific instrumentation and sample matrices.
References
-
Scientific Laboratory Supplies. 4-Chloro-3-methylphenol, analytical standard. Available from: [Link]
-
Determination of Chlorophenols in water by LC-MS/MS. Case study. Available from: [Link]
-
How can MRM transition in LC/MS/MS be monitored when you get both precursor and product ion at MS1? ResearchGate. Available from: [Link]
-
Quantification of 4-chloro-3-methylphenol in industrial aqueous effluent by GC-MS. Master Analyse et Controle. 2015. Available from: [Link]
-
Rahman MS, et al. Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale. Water. 2023. Available from: [Link]
-
Shimadzu. Application News No. AD-0125. A High Sensitivity Method for Quantitative Determination of Ten Phenols in Surface Water on LC/MS/MS with APCI Interface. Available from: [Link]
-
MAC-MOD Analytical. Environmental Phenols by LC-MS-MS. Available from: [Link]
-
Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale. MDPI. 2023. Available from: [Link]
-
Phenol, 4-chloro-3-methyl-. NIST WebBook. Available from: [Link]
-
Skyline Collision Energy Optimization. Skyline. Available from: [Link]
-
LANXESS. 4-Chloro-3-methylphenol. Available from: [Link]
Sources
Application Note: High-Throughput Analysis of Chlorophenols in Environmental Water Samples Utilizing 4-Chloro-3-methylphenol-2,6-d2 as an Internal Standard
Abstract
This application note presents a robust and validated methodology for the quantitative analysis of chlorophenols in environmental water samples. Given the environmental significance and toxicity of chlorophenols, accurate monitoring is crucial.[1][2][3] This protocol details the use of 4-Chloro-3-methylphenol-2,6-d2 as an internal standard to enhance the accuracy and precision of the analytical workflow, which encompasses solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS). The use of a stable isotope-labeled (SIL) internal standard is critical for compensating for analyte loss during sample preparation and for correcting matrix effects during instrumental analysis.[4][5][6][7]
Introduction: The Rationale for Isotope Dilution in Environmental Analysis
Chlorophenols are a class of organic compounds that enter the environment through various industrial processes, including their use as pesticides, herbicides, and disinfectants.[2][8] Their persistence and toxicity make them priority pollutants that require sensitive and reliable analytical methods for detection and quantification in environmental matrices.[1][9]
The inherent complexity and variability of environmental samples, such as surface water and wastewater, present significant analytical challenges. These challenges include matrix-induced signal suppression or enhancement and analyte loss during multi-step sample preparation procedures like solid-phase extraction (SPE).[10] To counteract these issues, the stable isotope dilution technique is employed, which is considered the gold standard in quantitative mass spectrometry.[11]
This method involves the addition of a known quantity of a stable isotope-labeled analog of the target analyte, in this case, this compound, at the earliest stage of sample preparation.[4][7] Because the SIL internal standard is chemically identical to the native analyte, it exhibits nearly the same behavior during extraction, derivatization, and chromatographic separation.[5][6] Any losses or variations experienced by the native analyte will be mirrored by the internal standard, allowing for accurate correction and highly reliable quantification.[7]
This compound is an ideal internal standard for the analysis of 4-Chloro-3-methylphenol and other structurally related chlorophenols. The deuterium labels provide a distinct mass shift of +2 amu, ensuring it is easily distinguishable from the unlabeled analyte by the mass spectrometer without significantly altering its chemical properties.
Physicochemical Properties of 4-Chloro-3-methylphenol and its Deuterated Analog
A thorough understanding of the physicochemical properties of both the analyte and the internal standard is fundamental to developing a robust analytical method.
| Property | 4-Chloro-3-methylphenol | This compound |
| Synonyms | p-Chloro-m-cresol (PCMC), Chlorocresol | 4-Chloro-m-cresol-2,6-d2 |
| CAS Number | 59-50-7[12][13][14] | 93951-72-5[13] |
| Molecular Formula | C7H7ClO[3] | C7H5D2ClO |
| Molecular Weight | 142.58 g/mol [15] | 144.60 g/mol [13] |
| Melting Point | 63-65 °C[12][14] | 63-65 °C |
| Boiling Point | 235-239 °C[14] | 235 °C |
| Water Solubility | Slightly soluble (3.9 g/L)[8][12][14] | Not specified, expected to be similar to unlabeled |
| Log Pow | 3.1[16] | Not specified, expected to be similar to unlabeled |
Experimental Workflow
The overall analytical workflow is designed to ensure the efficient extraction of chlorophenols from water samples, followed by sensitive and selective detection.
Caption: Analytical workflow for chlorophenol analysis.
Detailed Protocols
Preparation of Standards
-
Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of neat this compound and dissolve in 10 mL of methanol in a Class A volumetric flask.
-
Working Internal Standard Spiking Solution (10 µg/mL): Dilute the primary stock solution 1:100 with methanol. This solution will be used to spike all samples, blanks, and calibration standards.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of a certified chlorophenol standard mix (e.g., EPA 8041 mix) and a fixed volume of the working internal standard spiking solution into reagent-free water.[17] A typical calibration range would be 0.1 to 10 µg/L.
Sample Preparation and Solid-Phase Extraction (SPE)
Causality: The choice of a polystyrene-divinylbenzene SPE sorbent is based on its excellent retention of polar compounds like phenols from aqueous matrices.[10] Acidification of the sample to pH < 2 is crucial to ensure the phenolic compounds are in their neutral, less water-soluble form, thereby maximizing their interaction with the sorbent.[10]
-
Sample Collection and Preservation: Collect 1 L water samples in amber glass bottles. If not analyzed immediately, acidify with sulfuric or hydrochloric acid to pH < 2 and store at 4°C.
-
Internal Standard Spiking: Before extraction, allow the sample to reach room temperature. Add 100 µL of the 10 µg/mL this compound working solution to the 1 L sample, resulting in a concentration of 1.0 µg/L. Mix thoroughly.
-
SPE Cartridge Conditioning: Condition a 500 mg polystyrene-divinylbenzene SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of reagent-free water at pH < 2. Do not allow the cartridge to go dry.
-
Sample Loading: Load the entire 1 L water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
Cartridge Washing: After loading, wash the cartridge with 10 mL of reagent-free water to remove any interfering hydrophilic substances.
-
Cartridge Drying: Dry the cartridge by pulling a vacuum or passing nitrogen through it for 15-20 minutes to remove residual water.
-
Elution: Elute the trapped analytes with 2 x 5 mL aliquots of dichloromethane into a collection vial.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen in a water bath at 35-40°C.
GC-MS Instrumental Analysis
Causality: A low-polarity GC column, such as one with a 5% diphenyl/95% dimethyl polysiloxane phase, provides excellent separation for a wide range of phenolic compounds.[18] Splitless injection is used to ensure the maximum transfer of the concentrated sample extract onto the column, which is essential for achieving low detection limits.[18]
| Parameter | Setting | Rationale |
| GC System | Gas Chromatograph with Mass Spectrometer | Provides both separation and selective detection. |
| Injector | 275 °C, Splitless (1 min) | High temperature ensures volatilization of analytes; splitless mode enhances sensitivity.[18] |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., TG-5SilMS) | Standard dimension column offering good resolution and peak shape for phenols.[18] |
| Carrier Gas | Helium, 1.5 mL/min (constant flow) | Inert carrier gas with optimal efficiency. |
| Oven Program | 60 °C (hold 5 min), ramp at 8 °C/min to 300 °C (hold 10 min) | Initial hold allows for good peak shape of early eluting compounds; ramp allows for separation of the full range of chlorophenols.[18] |
| MS Transfer Line | 300 °C | Prevents condensation of analytes. |
| Ion Source | 230 °C, Electron Ionization (EI) at 70 eV | Standard ionization mode for creating reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only characteristic ions. |
Selected Ion Monitoring (SIM) Parameters:
| Compound | Quantitation Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 4-Chloro-3-methylphenol | 142 | 107 | 144 |
| This compound (IS) | 144 | 109 | 146 |
| Other Chlorophenols | (Specific to each compound) | (Specific to each compound) | (Specific to each compound) |
Data Analysis and Quantification
Quantification is based on the principle of isotope dilution. A calibration curve is generated by plotting the ratio of the peak area of the native analyte to the peak area of the internal standard against the concentration of the native analyte.
Response Factor (RF): RF = (Areaanalyte / AreaIS) * (ConcentrationIS / Concentrationanalyte)
Concentration in Sample: Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / RF)
The concentration of this compound (ConcentrationIS) is held constant across all samples and standards. The stability of the internal standard response should be monitored across the analytical batch. Significant deviation (e.g., >30%) may indicate a problem with the sample injection or matrix interference.[4]
Conclusion
The method described in this application note provides a reliable and accurate means for the quantification of 4-Chloro-3-methylphenol and other chlorophenols in environmental water samples. The incorporation of this compound as an internal standard is a critical component of the workflow, effectively compensating for variations in sample preparation and matrix effects. This isotope dilution GC-MS method is suitable for routine environmental monitoring and can help laboratories achieve high-quality data for regulatory compliance and environmental assessment.
References
-
4-Chloro-3-methylphenol - LANXESS. (2015). LANXESS. [Link]
-
Determination of Chlorophenols in water by LC-MS/MS. Case study. (n.d.). Polytechnic Institute of Bragança. [Link]
-
Chromatographic Determination of Chlorophenols. (2006). Journal of the Chemical Society of Pakistan. [Link]
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The LCGC Blog: Potential for use of Stable Isotope–Labeled Internal Standards in Gas Chromatography–Vacuum Ultraviolet Spectroscopy Methods. (2017). LCGC. [Link]
-
HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. (2012). Asian Journal of Chemistry. [Link]
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Screening assessment phenol, 4-chloro-3-methyl- (Chlorocresol). (2020). Canada.ca. [Link]
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isotope-labeled internal standards: Topics by Science.gov. (n.d.). Science.gov. [Link]
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Determination of Chlorophenols in Water Samples Using Solid-Phase Extraction Enrichment Procedure and Gas Chromatography Analysis. (2009). ResearchGate. [Link]
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Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (n.d.). SCION Instruments. [Link]
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Method 8041A: Phenols by Gas Chromatography. (n.d.). U.S. EPA. [Link]
-
Chlorocresol and chloroxylenol - Evaluation statement. (2022). Australian Government Department of Health and Aged Care. [Link]
-
EPA Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extractions and Capillary Column Gas Chromatography/Mass Spectrometry. (n.d.). U.S. EPA. [Link]
-
Phenols Standard Solution 17 components (EPA 8041). (n.d.). LabKings. [Link]
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Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale. (2018). MDPI. [Link]
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4-Chloro-3-methylphenol. (n.d.). PubChem. [Link]
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4-chloro-3-methyl-phenol. (n.d.). Ataman Kimya. [Link]
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Application Note: Achieving Unparalleled Accuracy in Water Quality Testing with Deuterated Internal Standards
Introduction: The Challenge of Accurate Quantitation in Environmental Analysis
The precise quantification of organic contaminants—such as pharmaceuticals, pesticides, and industrial chemicals—in water samples is a critical task for environmental monitoring, public health protection, and regulatory compliance.[1] However, water matrices are inherently complex and variable. From drinking water to industrial effluent, the presence of dissolved organic matter, salts, and other co-extracted substances can cause significant analytical challenges, most notably the "matrix effect" in mass spectrometry.[2][3] These effects, including ion suppression or enhancement, can severely compromise the accuracy, precision, and reliability of analytical data.[4][5]
This application note provides a comprehensive guide to overcoming these challenges through the robust methodology of Isotope Dilution Mass Spectrometry (IDMS), employing deuterated compounds as the "gold standard" for internal standards.[1][4] We will delve into the core principles of IDMS, provide detailed protocols for its application in water testing using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and offer expert insights into method development and troubleshooting.
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a powerful analytical technique for highly accurate quantification.[6][7] The method is based on adding a known quantity of an isotopically labeled version of the target analyte to the sample at the very beginning of the analytical workflow.[1][8] This stable isotope-labeled internal standard (SIL-IS), most commonly a deuterated standard, is chemically identical to the native analyte.[4][9]
Because the deuterated standard and the native analyte have virtually identical physicochemical properties, they behave the same way during every step of the process—extraction, cleanup, and injection.[4][10] Any sample loss or variation in instrument response will affect both the analyte and the standard equally. The mass spectrometer, however, can easily distinguish between the light (native) and heavy (deuterated) versions of the compound due to their mass difference.[5]
Quantification is therefore not based on the absolute signal intensity of the analyte, but on the ratio of the native analyte's signal to the deuterated standard's signal.[4][8] This ratiometric approach effectively cancels out variations, leading to exceptionally accurate and precise results.[2]
Caption: The core principle of Isotope Dilution Mass Spectrometry (IDMS).
Why Deuterated Standards are the Gold Standard
While other types of internal standards exist (e.g., structural analogs), deuterated standards are superior for high-precision mass spectrometry for several key reasons:
-
Identical Chemical Behavior: Deuterium is a stable, non-radioactive isotope of hydrogen.[5] Replacing hydrogen with deuterium results in a molecule that is chemically almost identical to the parent compound, ensuring it co-elutes during chromatography and has the same extraction recovery and ionization efficiency.[9][10] This minimizes quantification errors that can arise when using a structurally different internal standard.
-
Correction for Matrix Effects: The primary advantage is the ability to correct for matrix-induced ion suppression or enhancement.[2][3] Since the deuterated standard co-elutes with the analyte, it experiences the exact same matrix effects at the same time, allowing for accurate normalization of the analyte signal.[5]
-
Compensation for Process Variability: Deuterated standards correct for analyte loss at every stage, from sample storage and extraction to injection volume inconsistencies and instrument drift.
-
Regulatory Acceptance: The use of SIL-IS is highly recommended and often expected by regulatory bodies like the U.S. Environmental Protection Agency (EPA), the Food and Drug Administration (FDA), and the European Medicines Agency (EMA) for bioanalytical method validation.[3][5][11]
Key Considerations for Selecting a Deuterated Standard
The success of the IDMS method hinges on the quality and suitability of the deuterated standard. The following criteria are critical:
-
Labeling Position: Deuterium atoms should be placed on chemically stable positions within the molecule, such as aromatic or aliphatic carbons.[12] Avoid labeling on exchangeable sites like hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups, as the deuterium can easily exchange with hydrogen from the solvent (water), compromising the integrity of the standard.[12][13]
-
Sufficient Mass Shift: The standard should have a mass difference of at least 3 atomic mass units (amu) compared to the native analyte.[10][14] This ensures its mass peak is clearly resolved from the natural isotopic distribution of the unlabeled analyte, preventing cross-talk or interference.[15]
-
High Isotopic Purity: The standard should have high isotopic enrichment (typically ≥98%) and high chemical purity (>99%).[5][9] This minimizes the contribution of any unlabeled analyte present in the standard solution, which could otherwise lead to an overestimation of the analyte concentration in the sample.
-
Confirmed Co-elution: While chemically identical, a high degree of deuteration can sometimes cause a slight shift in chromatographic retention time (the "isotope effect").[13][14] It is crucial to verify that the deuterated standard co-elutes as closely as possible with the native analyte under the specific chromatographic conditions of the assay to ensure they experience the same matrix effects.[10][12]
Detailed Protocol: Analysis of Pharmaceuticals in Water by ID-LC-MS/MS
This protocol provides a general framework for the quantification of trace-level pharmaceuticals and personal care products (PPCPs) in various water matrices, including surface water and wastewater effluent.
Materials and Reagents
-
Solvents: HPLC or LC-MS grade methanol, acetonitrile, and water.
-
Reagents: Formic acid, ammonium hydroxide, sodium azide, and ascorbic acid.
-
Standards: Certified analytical standards of target analytes and their corresponding deuterated internal standards (isotopic purity ≥98%).[5][9]
-
Solid-Phase Extraction (SPE): Weak anion exchange (WAX) or other appropriate SPE cartridges.
-
Sample Containers: Silanized, amber glass bottles.[2]
Experimental Workflow
Caption: General workflow for water analysis using ID-LC-MS/MS.
Step-by-Step Methodology
-
Preparation of Standard Solutions:
-
Prepare individual stock solutions of each native analyte and deuterated internal standard in methanol at a concentration of ~1 mg/mL. Store at -20°C.
-
From these stocks, prepare a combined working stock solution of all native analytes and a separate combined working stock solution of all deuterated internal standards.
-
-
Sample Collection and Preservation:
-
Collect water samples in 1 L silanized, amber glass bottles.
-
To prevent microbial degradation, preserve samples by adding sodium azide to a final concentration of 1 g/L.[2]
-
To quench residual oxidants like chlorine, add ascorbic acid (50 mg/L).[2]
-
Store samples at 4°C and extract within 3 days of collection.[2]
-
-
Sample Fortification (Spiking):
-
Measure a precise volume of the water sample (e.g., 500 mL) into a clean container.
-
Crucial Step: Add a known amount (e.g., 50 µL) of the combined deuterated internal standard working solution to the water sample before any extraction steps.[1][12] This ensures the standard is subjected to the entire sample preparation process.
-
Vortex or mix thoroughly to ensure homogeneity.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge (e.g., WAX cartridge) according to the manufacturer's instructions, typically with methanol followed by reagent water.[16]
-
Load the fortified water sample onto the cartridge at a steady flow rate.
-
Wash the cartridge with a weak solvent (e.g., reagent water) to remove hydrophilic interferences.
-
Dry the cartridge thoroughly under a stream of nitrogen.
-
Elute the analytes and internal standards using an appropriate solvent (e.g., methanol with 2% ammonium hydroxide).[16]
-
-
Extract Concentration and Reconstitution:
-
LC-MS/MS Analysis:
-
Transfer the final extract to an autosampler vial.
-
Inject the sample into an LC-MS/MS system equipped with an electrospray ionization (ESI) source.
-
Perform chromatographic separation using a suitable column (e.g., C18 reversed-phase).
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each compound, monitor at least two specific precursor-to-product ion transitions for both the native analyte and its deuterated internal standard to ensure confident identification and quantification.
-
-
Data Analysis and Quantification:
-
Generate a calibration curve by analyzing a series of standards prepared with a constant concentration of the deuterated internal standard and varying concentrations of the native analyte.
-
Plot the peak area ratio (Native Analyte / Deuterated Standard) against the concentration of the native analyte.
-
Calculate the concentration of the analyte in the water sample by applying the area ratio obtained from the sample to the linear regression equation of the calibration curve.
-
Performance and Quality Control
The use of deuterated standards enables highly robust and reproducible methods. The table below summarizes typical performance data for the analysis of various contaminants in different water matrices.
| Parameter | Wastewater Influent | Wastewater Effluent | Surface Water | Drinking Water |
| Analyte Recovery (%) | 88 - 106% | 85 - 108% | 96 - 113% | 91 - 116% |
| Method Reporting Limit (ng/L) | 0.25 - 1.0 | 0.25 - 1.0 | 0.25 - 1.0 | 0.25 - 1.0 |
| Relative Standard Deviation (RSD) | < 15% | < 15% | < 10% | < 10% |
| Data is representative of performance criteria achievable with IDMS methods.[2] |
Quality Control (QC) Measures:
-
Method Blank: An aliquot of reagent water treated exactly as a sample to check for contamination.
-
Laboratory Fortified Blank (LFB): A reagent water sample spiked with known concentrations of all analytes to verify method accuracy.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a real sample spiked with known analyte concentrations to assess matrix effects and method precision.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Chromatographic separation of analyte and standard | Isotope effect, especially with high deuteration levels or on high-resolution columns. | Use a column with slightly lower resolution to achieve peak co-elution.[14] Consider a standard with fewer deuterium atoms or labeling with ¹³C.[13] |
| Low or variable recovery of both analyte and standard | Inefficient extraction; analyte breakthrough during SPE loading; incomplete elution. | Re-optimize SPE method (sorbent type, pH, wash/elution solvents). Ensure sample loading flow rate is not too high. |
| H-D Back-Exchange | Deuterium label is on an exchangeable site; exposure to strongly acidic or basic conditions. | Use a standard with labels on stable C-H bonds.[12] Minimize exposure to extreme pH and protic solvents during workup.[19][20] |
| Poor signal or high background | Inefficient ionization; significant matrix suppression; contaminated solvent or glassware. | Optimize MS source parameters. Improve sample cleanup to remove more interferences.[21] Use high-purity solvents and meticulously clean all labware. |
Conclusion
The application of deuterated internal standards in an Isotope Dilution Mass Spectrometry workflow is the most powerful and reliable strategy for the accurate quantification of organic contaminants in complex water samples.[1][2] By effectively compensating for sample loss, matrix effects, and instrument variability, this technique provides the high-quality, defensible data required by researchers, scientists, and drug development professionals for environmental risk assessment, regulatory decision-making, and ensuring public safety.[3][5]
References
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Vanderford, B. J., & Snyder, S. A. (2006). Analysis of Pharmaceuticals in Water by Isotope Dilution Liquid Chromatography/Tandem Mass Spectrometry. Environmental Science & Technology, 40(23), 7312–7320. [Link]
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ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
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ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]
-
Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology. [Link]
-
Lin, C., et al. (1982). Application of Deuterated Organics as Internal Standards in Volatile Organic Analysis from Drinking Water and Wastewater by Computerized Gas Chromatography—Mass Spectrometry. ASTM International. [Link]
-
ElSohly, M. A., & Jones, A. B. (1995). Selecting an appropriate isotopic internal standard for gas chromatography/mass spectrometry analysis of drugs of abuse--pentobarbital example. Journal of Forensic Sciences, 40(6), 983-9. [Link]
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ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. ResolveMass. [Link]
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Wasik, S. P., & Tsang, W. (1970). Determination of trace amounts of contaminants in water by isotope dilution gas chromatography. Analytical Chemistry, 42(13), 1649–1651. [Link]
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Sanchis, J., et al. (2023). Validation of an isotope dilution mass spectrometry (IDMS) measurement procedure for the reliable quantification of steroid hormones in waters. Analytical and Bioanalytical Chemistry, 415(16), 3215-3229. [Link]
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Davison, A. S., Milan, A. M., & Dutton, J. J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(Pt 3), 274. [Link]
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Wasik, S. P., & Tsang, W. (1970). Determination of trace amounts of contaminants in water by isotope dilution gas chromatography. ACS Publications. [Link]
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Wisdomlib. (2025). Deuterated Internal Standard: Significance and symbolism. Wisdomlib. [Link]
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Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. PubMed. [Link]
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Agilent Technologies. (2011). On-line isotope dilution analysis with the 7700 Series ICP-MS. Agilent. [Link]
-
Chemistry For Everyone. (2025). What Is Isotope Dilution Mass Spectrometry? YouTube. [Link]
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Ranasinghe, A., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America. [Link]
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CEDAD - CEntro di Fisica applicata e Datazione. (2020). Fundamental of Stable Isotope Ratio Mass Spectrometry and applications to measurement of water. YouTube. [Link]
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Wikipedia. (n.d.). Isotope dilution. Wikipedia. [Link]
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Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Organomation. [Link]
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Abel, E., & Jones, A. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]
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AptoChem. (n.d.). Deuterated internal standards and bioanalysis. AptoChem. [Link]
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KCAS Bio. (2017). The Value of Deuterated Internal Standards. KCAS Bio. [Link]
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Jobic, S., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. [Link]
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Zhang, Y., et al. (2020). Determination of Deuterium Content in Packaged Drinking Water Labeled Low Deuterium by Thermal Conversion/Elemental Analysis-Isotope Ratio Mass Spectrometry. Food Science. [Link]
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U.S. Environmental Protection Agency. (n.d.). Methods Approved to Analyze Drinking Water Samples to Ensure Compliance with Regulations. EPA. [Link]
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U.S. Environmental Protection Agency. (n.d.). Clean Water Act Analytical Methods. EPA. [Link]
-
YSI Inc. (2017). What Does an EPA Approved Method Really Mean? YSI. [Link]
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Application Notes and Protocols for the Use of 4-Chloro-3-methylphenol-2,6-d2 as a Surrogate Standard
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper use of 4-Chloro-3-methylphenol-2,6-d2 as a surrogate spiking standard in analytical chemistry. The protocol emphasizes its application in trace organic analysis, particularly for environmental samples, using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC/MS). This guide details the physicochemical properties of the standard, the rationale for using a deuterated surrogate, step-by-step procedures for the preparation of spiking solutions, the methodology for spiking aqueous samples, and essential quality control measures to ensure data integrity and accuracy.
Introduction: The Imperative for Accuracy in Trace Analysis
The quantification of trace-level organic compounds, such as phenols in environmental matrices, is a critical task in ensuring public health and environmental safety. The inherent complexity and variability of sample matrices (e.g., wastewater, drinking water, soil) can introduce significant analytical challenges, including analyte loss during sample preparation and signal suppression or enhancement in the analytical instrument (matrix effects).[1][2] To counteract these issues and ensure the reliability of quantitative data, stable isotope-labeled internal standards and surrogates are employed.[3][4]
This compound is the deuterated analog of 4-Chloro-3-methylphenol (PCMC), a compound listed as a target analyte in various environmental monitoring methods, including U.S. EPA Method 528 for phenols in drinking water.[5][6] By introducing a known quantity of this deuterated surrogate into a sample at the beginning of the analytical process, it functions as an ideal quality control measure.[7] Since it behaves almost identically to its non-labeled counterpart throughout extraction, cleanup, and chromatographic analysis, its recovery provides a direct measure of the method's performance for that specific sample.[3][8] This document provides the foundational knowledge and actionable protocols to effectively implement this compound in your analytical workflow.
Physicochemical Profile of the Surrogate Standard
Understanding the properties of this compound is fundamental to its correct handling, storage, and application. The deuteration at the 2 and 6 positions of the phenol ring provides a distinct mass-to-charge ratio (m/z) for mass spectrometric detection without significantly altering its chemical behavior.[9]
| Property | Value | Source(s) |
| Synonyms | 4-Chloro-m-cresol-2,6-d2, PCMC-d2 | [9] |
| CAS Number (Labeled) | 93951-72-5 | [9] |
| Molecular Formula | HOC₆D₂H(CH₃)Cl | [9] |
| Molecular Weight | 144.60 g/mol | [9] |
| Physical Form | Crystalline solid, often pinkish to white | [10][11] |
| Melting Point | Approx. 64-67 °C | [10][12][13] |
| Boiling Point | Approx. 235-239 °C | [11][13] |
| Solubility | Slightly soluble in water (~4 g/L); freely soluble in organic solvents (alcohols, ethers, ketones) and aqueous base. | [10][12] |
| Storage Conditions | Store at room temperature, protected from light and moisture. | [9] |
| Stability | May yellow upon exposure to light and air. Phenolic compounds can be susceptible to thermal and oxidative degradation. | [11][14] |
The Rationale: Why Use a Deuterated Surrogate?
The core principle behind using a stable isotope-labeled surrogate is isotope dilution . This technique is one of the most robust methods for quantitative analysis in mass spectrometry.[3]
-
Correction for Method Variability: The surrogate is added to every sample, blank, and quality control standard before any sample preparation steps (e.g., extraction, cleanup).[7] Any analyte loss during these steps will be mirrored by a proportional loss of the surrogate. By calculating the ratio of the native analyte response to the surrogate response, the system effectively self-corrects for these variations.[15]
-
Mitigation of Matrix Effects: In techniques like GC/MS, co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte, causing signal suppression or enhancement. Because the deuterated surrogate has nearly identical chromatographic retention times and ionization efficiencies to the native analyte, it experiences the same matrix effects. The use of a response ratio cancels out this interference, leading to more accurate quantification.
-
Self-Validating System: The recovery of the surrogate serves as a built-in quality control check for each individual sample.[16] If the surrogate recovery falls outside of established acceptance limits, it provides a clear indication that a problem occurred during the processing of that specific sample, such as an incomplete extraction or a significant matrix interference. This allows the analyst to flag the data or re-analyze the sample with confidence.
Standard Operating Procedure: Preparation of Spiking Solutions
Precise and accurate preparation of standard solutions is paramount. All preparations should be performed in a controlled laboratory environment using calibrated volumetric flasks and analytical balances.
Materials and Reagents
| Item | Specification |
| This compound | Neat material, ≥98% purity |
| Methanol | HPLC or Purge-and-Trap Grade |
| Analytical Balance | Readable to 0.0001 g |
| Volumetric Flasks | Class A (10 mL, 100 mL) |
| Micropipettes | Calibrated |
| Glass Vials | Amber, with PTFE-lined caps |
Protocol for Stock Solution (e.g., 1000 µg/mL)
-
Weighing: Accurately weigh approximately 10 mg of neat this compound into a 10 mL Class A volumetric flask. Record the exact weight.
-
Dissolution: Add a small amount of methanol to dissolve the solid completely. Gently swirl the flask to ensure full dissolution.
-
Dilution: Once dissolved, bring the flask to the 10 mL mark with methanol.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Calculation: Calculate the exact concentration of the stock solution based on the actual weight and purity of the standard.
-
Concentration (µg/mL) = (Weight (mg) × Purity) / Volume (mL)
-
-
Storage: Transfer the stock solution to an amber glass vial. Store refrigerated at ≤6°C, protected from light. This solution should be stable for several months, but stability should be verified.
Protocol for Working/Spiking Solution (e.g., 10 µg/mL)
The concentration of the working solution should be chosen so that a small, easily measurable volume (e.g., 50-100 µL) will result in the desired final concentration in the sample.[1]
-
Transfer: Using a calibrated micropipette, transfer 1.0 mL of the 1000 µg/mL stock solution into a 100 mL Class A volumetric flask.
-
Dilution: Dilute to the mark with methanol.
-
Homogenization: Cap and invert the flask 15-20 times.
-
Storage: Store the working solution under the same conditions as the stock solution. Working solutions should be remade more frequently (e.g., monthly).
Standard Operating Procedure: Spiking of Aqueous Samples
This protocol is based on guidelines for phenolic compound analysis in water, such as those found in U.S. EPA Methods 528 and 625.1.[5][17]
Sample Pre-treatment
-
Collection: Collect samples in 1-L amber glass bottles with PTFE-lined caps.[17]
-
Dechlorination: If the sample contains residual chlorine (common in drinking water), add ~80 mg of sodium thiosulfate or sodium sulfite per liter and mix well.[6][17]
-
Preservation: For phenolic compounds, preservation is critical to prevent degradation. Acidify the sample to pH ≤ 2 with concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[6][18]
-
Temperature Control: Store the sample at ≤6°C from the time of collection until extraction. Do not freeze.[19]
Spiking Protocol
-
Equilibration: Allow the preserved water sample and the surrogate spiking solution to reach room temperature before use.
-
Spiking: Using a calibrated micropipette, add a known volume of the surrogate working solution directly into the 1-L water sample. For example, adding 100 µL of a 10 µg/mL working solution to a 1-L sample yields a final concentration of 1.0 µg/L.
-
Homogenization: Cap the sample bottle securely and mix by inverting several times to ensure the surrogate is evenly distributed.
-
Equilibration Time: Allow the spiked sample to equilibrate for a short period (e.g., 15-30 minutes) before proceeding with extraction. This allows the surrogate to interact with the sample matrix.
-
Extraction: Proceed immediately with the sample extraction procedure (e.g., Solid Phase Extraction or Liquid-Liquid Extraction) as dictated by your analytical method (e.g., EPA 528).[5]
Quality Control and Data Acceptance
The surrogate recovery is the primary metric for evaluating the performance of the spiking procedure and the entire analytical method for a given sample.[20]
Calculation of Surrogate Recovery
Surrogate recovery is calculated as follows:
-
% Recovery = (Concentration Found / Concentration Spiked) × 100
The "Concentration Found" is determined from the instrument's analysis of the final sample extract, and the "Concentration Spiked" is the theoretical concentration added to the initial sample.
Acceptance Criteria
Acceptance limits for surrogate recovery are method- and laboratory-specific. They are typically established through initial demonstration of capability studies. However, many regulated methods, like those from the U.S. EPA, provide general guidance.
| QC Parameter | Typical Frequency | Acceptance Criteria | Purpose |
| Method Blank | One per batch of 20 samples | Below reporting limit | Assesses contamination during sample processing. |
| Laboratory Control Sample (LCS) | One per batch of 20 samples | Typically 70-130% recovery | Assesses method performance in a clean matrix. |
| Surrogate Standard | In every sample, blank, and QC sample | Typically 70-130% (method dependent) | Assesses method performance and matrix effects for each individual sample.[20] |
| Matrix Spike / Matrix Spike Duplicate (MS/MSD) | One pair per batch of 20 samples | Laboratory-defined limits | Assesses method accuracy and precision in a specific sample matrix.[1] |
Note: If surrogate recovery for a sample is outside the acceptance window, it indicates a matrix-specific problem or a processing error. The sample should typically be re-extracted and re-analyzed. If the recovery is still poor, the results should be reported with a data qualifier.
Troubleshooting Poor Surrogate Recovery
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Recovery | - Incomplete extraction (e.g., poor SPE cartridge conditioning, incorrect pH).- Analyte degradation (e.g., sample not preserved correctly).- Significant matrix suppression during analysis.- Error in spiking (e.g., incorrect volume added). | - Review extraction procedure and sample preservation steps.- Check pH of the sample before extraction.- Dilute the final extract to reduce matrix effects and re-analyze.- Verify calibration of pipettes and standard concentrations. |
| High Recovery | - Co-eluting interference from the sample matrix.- Contamination of the sample or glassware.- Error in spiking or calculation. | - Check the mass spectrum of the surrogate peak for evidence of interferences.- Re-run the method blank to check for system contamination.- Review all calculations and standard preparation records. |
| Variable Recovery | - Inconsistent sample processing technique.- Non-homogenous samples.- Instrument instability. | - Ensure consistent execution of the extraction protocol for all samples.- Ensure samples are mixed thoroughly after spiking.- Check instrument performance and run continuing calibration verification standards. |
Conclusion
References
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- PubChem. (n.d.). 4-Chloro-3-methylphenol.
- Cambridge Isotope Laboratories, Inc. (n.d.). 4-Chloro-3-methylphenol (ring-2,6-D₂, 98%).
- Santa Cruz Biotechnology, Inc. (n.d.). Material Safety Data Sheet: 4-Chloro-3-methylphenol.
- Hu, T. M., & Lii, C. K. (2010). A Rapid HPLC Analysis for Dermal Penetration: The Case Study of 4-Chloro-3-Methylphenol (CMP) from Metal Working Fluid Trim VX. Journal of Environmental and Public Health, 2010, 856382.
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- Thermo Fisher Scientific. (n.d.). Why and How to Matrix Spike.
- International Union of Pure and Applied Chemistry (IUPAC). (1995). Harmonized guidelines for internal quality control in analytical chemistry laboratories. Pure and Applied Chemistry, 67(4), 649-666.
- Unrine, J. M., et al. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. Environmental Science & Technology, 46(23), 12947-12954.
- U.S. Environmental Protection Agency. (1995). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. EPA/600/R-95/131.
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- Wielogorska, E., et al. (2015). Stability of the conjugated species of environmental phenols and parabens in human serum. Environmental Research, 140, 540-547.
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407.
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- U.S. Environmental Protection Agency. (1988). Method TO-8: Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC.
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Application Notes and Protocols for the Analysis of 4-Chloro-3-methylphenol
Introduction
4-Chloro-3-methylphenol (PCMC), also known as chlorocresol, is a potent biocide and preservative widely used in a variety of industrial and pharmaceutical applications, including paints, inks, adhesives, and topical antiseptic formulations.[1][2] Its presence in the environment, particularly in industrial effluents and water bodies, is of significant concern due to its toxicity to aquatic life, prompting regulatory bodies like the U.S. Environmental Protection Agency (EPA) to classify it as a priority pollutant.[3][4] Consequently, robust and reliable analytical methods for the accurate quantification of 4-chloro-3-methylphenol in diverse sample matrices are imperative for environmental monitoring, quality control in manufacturing, and risk assessment.
This comprehensive guide provides detailed application notes and validated protocols for the sample preparation and analysis of 4-chloro-3-methylphenol. We will delve into the intricacies of various extraction techniques, derivatization strategies for gas chromatography, and the instrumental parameters for both gas and liquid chromatography, empowering researchers, scientists, and drug development professionals with the necessary tools for precise and accurate measurements.
Sample Preparation Techniques: Isolating the Analyte
The choice of sample preparation technique is contingent upon the sample matrix, the concentration of the analyte, and the desired level of sensitivity. For 4-chloro-3-methylphenol, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are the most prevalent and effective methods for its isolation and preconcentration.
Liquid-Liquid Extraction (LLE) for Aqueous Samples
Liquid-liquid extraction is a classic and widely employed technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For phenolic compounds like 4-chloro-3-methylphenol, pH adjustment of the aqueous sample is a critical step to ensure the analyte is in its non-ionized, more organic-soluble form, thereby maximizing extraction efficiency.
Causality Behind Experimental Choices:
-
pH Adjustment: 4-Chloro-3-methylphenol has a pKa of approximately 9.5. By acidifying the aqueous sample to a pH of ≤ 2, the equilibrium is shifted towards the protonated, neutral form of the phenol, which is significantly more soluble in organic solvents.[5]
-
Solvent Selection: Dichloromethane (DCM) and toluene are effective extraction solvents for 4-chloro-3-methylphenol due to its high solubility in these organic phases.[3][6]
-
Salting-Out Effect: The addition of a salt, such as sodium chloride or calcium chloride, to the aqueous phase increases the ionic strength of the solution.[3] This reduces the solubility of the non-polar analyte in the aqueous phase, further driving it into the organic phase and enhancing extraction recovery.[3]
Experimental Protocol: LLE of 4-Chloro-3-methylphenol from Water
-
Sample Collection: Collect 50 mL of the water sample in a clean glass container.
-
Acidification: Adjust the pH of the sample to ≤ 2 with a suitable acid, such as nitric acid.[5]
-
Internal Standard Spiking (Optional but Recommended): Spike the sample with a known concentration of an appropriate internal standard (e.g., 4-bromophenol) to correct for variations in extraction efficiency and instrument response.[5]
-
Extraction:
-
Transfer the acidified sample to a 125 mL separatory funnel.
-
Add 10 mL of dichloromethane (DCM).
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure by opening the stopcock.[7]
-
Allow the layers to separate.
-
Drain the lower organic layer (DCM) into a collection flask.
-
Repeat the extraction two more times with fresh 10 mL portions of DCM, combining the organic extracts.
-
-
Drying: Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the solvent to a small volume (e.g., 1 mL) using a gentle stream of nitrogen or a rotary evaporator.[3]
-
Reconstitution: Reconstitute the residue in a suitable solvent for the chosen analytical technique (e.g., hexane for GC analysis, or mobile phase for HPLC analysis).
LLE Workflow Diagram
Caption: Workflow for Liquid-Liquid Extraction of 4-chloro-3-methylphenol.
Solid-Phase Extraction (SPE) for Cleaner Extracts
Solid-phase extraction is a more modern and often more efficient technique for sample preparation. It utilizes a solid sorbent material packed into a cartridge or disk to selectively adsorb the analyte of interest from a liquid sample. The analyte is then eluted with a small volume of a strong organic solvent, resulting in a clean and concentrated extract.
Causality Behind Experimental Choices:
-
Sorbent Selection: For moderately polar compounds like 4-chloro-3-methylphenol, reversed-phase sorbents such as C18 (octadecylsilyl) are highly effective. The non-polar C18 chains interact with the analyte through hydrophobic interactions, retaining it on the sorbent while allowing polar impurities to pass through.
-
Conditioning: The sorbent must be conditioned first with a water-miscible organic solvent (e.g., methanol) to wet the stationary phase, followed by water or a buffer at the same pH as the sample to ensure proper interaction between the sorbent and the analyte.
-
Elution: A strong organic solvent, such as methanol or acetonitrile, is used to disrupt the hydrophobic interactions between the analyte and the sorbent, eluting the analyte from the cartridge.
Experimental Protocol: SPE of 4-Chloro-3-methylphenol from Water
-
Sorbent Selection: Choose a C18 SPE cartridge with an appropriate bed weight for the sample volume.
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the cartridge.
-
Pass 5 mL of deionized water, acidified to the same pH as the sample (≤ 2), through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Acidify the water sample to pH ≤ 2.
-
Pass the sample through the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).
-
-
Washing: Wash the cartridge with a small volume of acidified deionized water to remove any remaining polar interferences.
-
Drying: Dry the cartridge by passing air or nitrogen through it for several minutes to remove excess water.
-
Elution: Elute the trapped 4-chloro-3-methylphenol with a small volume (e.g., 2 x 1 mL) of methanol or acetonitrile into a collection vial.
-
Final Preparation: The eluate can be directly injected for HPLC analysis or evaporated and reconstituted in a suitable solvent for GC analysis (after derivatization).
SPE Workflow Diagram
Caption: General workflow for Solid-Phase Extraction of 4-chloro-3-methylphenol.
Comparison of LLE and SPE
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Solvent Consumption | High | Low |
| Sample Throughput | Low | High (amenable to automation) |
| Selectivity | Lower | Higher (sorbent choice allows for specificity) |
| Emulsion Formation | Prone to emulsion formation with complex matrices | Less prone to emulsions |
| Cost | Generally lower initial cost | Higher cost per sample (cartridges) |
| Ease of Use | Can be labor-intensive | Generally simpler and faster |
Derivatization for Gas Chromatography (GC) Analysis
Direct analysis of underivatized phenols by gas chromatography can be challenging due to their high polarity, which often leads to poor peak shape (tailing) and reduced sensitivity.[5] Derivatization is a chemical modification process that converts the polar hydroxyl group of the phenol into a less polar, more volatile functional group, thereby improving its chromatographic behavior.
Acetylation: A Common Derivatization Strategy
Acetylation is a robust and widely used derivatization technique for phenols. It involves the reaction of the phenolic hydroxyl group with an acetylating agent, such as acetic anhydride, in the presence of a base to form a more volatile and less polar acetate ester.[5]
Experimental Protocol: Acetylation of 4-Chloro-3-methylphenol
-
To the concentrated extract (from LLE or SPE) in a suitable solvent (e.g., hexane), add the following:
-
Reaction: Vigorously shake or vortex the mixture for a few minutes at room temperature to ensure complete reaction.[6]
-
Phase Separation: Allow the layers to separate. The derivatized analyte will be in the organic phase.
-
Analysis: The organic layer containing the acetate of 4-chloro-3-methylphenol can be directly injected into the GC-MS.[5]
Instrumental Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It offers high sensitivity and selectivity, making it well-suited for the analysis of derivatized 4-chloro-3-methylphenol.
| Parameter | Typical Value | Rationale |
| Injection Mode | Splitless | To maximize the transfer of the analyte onto the column for trace analysis. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte without thermal degradation.[6] |
| Column | Agilent CP-Sil 8 CB or equivalent (e.g., DB-5ms) | A non-polar or medium-polarity column provides good separation for a wide range of organic compounds.[6] |
| Carrier Gas | Helium | Provides good efficiency and is inert.[6] |
| Oven Temperature Program | Initial: 90 °C, Ramp 1: 1 °C/min to 105 °C, Ramp 2: 3 °C/min to 162 °C | A temperature gradient is used to effectively separate compounds with different boiling points.[6] |
| Detector | Mass Spectrometer (MS) | Provides both qualitative (mass spectrum) and quantitative (ion abundance) information for confident identification. |
| Ionization Mode | Electron Ionization (EI) | A standard and robust ionization technique that produces reproducible mass spectra. |
| MS Transfer Line Temp | 280 °C | Prevents condensation of the analyte before it reaches the ion source. |
| Ion Source Temp | 230 °C | Optimizes the ionization process. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | For enhanced sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte. |
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent alternative for the analysis of 4-chloro-3-methylphenol, particularly when derivatization is not desirable. It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.
| Parameter | Typical Value | Rationale |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | The non-polar stationary phase effectively retains the moderately polar 4-chloro-3-methylphenol. |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid) | The organic modifier (acetonitrile) controls the retention of the analyte, while the acid helps to ensure sharp peak shapes by suppressing the ionization of the phenol. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC columns. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC. |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector | Allows for the detection of 4-chloro-3-methylphenol based on its UV absorbance. A DAD provides spectral information for peak purity assessment. |
| Detection Wavelength | ~225 nm or ~280 nm | Wavelengths at which 4-chloro-3-methylphenol exhibits significant UV absorbance. |
Conclusion
The successful analysis of 4-chloro-3-methylphenol hinges on the careful selection and execution of sample preparation and instrumental analysis techniques. This guide provides a robust framework for researchers and scientists to develop and implement reliable methods for the quantification of this important, yet environmentally significant, compound. By understanding the principles behind each step, from pH adjustment in LLE to the choice of a GC column, analysts can ensure the generation of high-quality, defensible data.
References
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Master Analyse et Controle. (2015, March 16). Quantification of 4-chloro-3-methylphenol in industrial aqueous effluent by GC-MS. Retrieved from [Link]
-
Agilent. Chlorophenol, nitrophenols and methylphenols Determination of methyl. Retrieved from [Link]
-
Pradhan, S., et al. (2021). Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale. MDPI. Retrieved from [Link]
-
Ataman Kimya. 4-chloro-3-methyl-phenol. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions. Retrieved from [Link]
-
MATEC Web of Conferences. Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). Retrieved from [Link]
-
Cross Connect. Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Method 8041A. Retrieved from [Link]
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ResearchGate. (PDF) A Rapid HPLC Analysis for Dermal Penetration: The Case Study of 4-Chloro-3-Methylphenol (CMP) from Metal Working Fluid Trim VX. Retrieved from [Link]
-
PubChem. 4-Chloro-3-methylphenol. Retrieved from [Link]
- Google Patents. CN103772153A - Synthesis method of 4-chloro-3-cresol and system thereof.
-
No Title. Retrieved from [Link]
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Analytice. 4-chloro-3-methylphenol (chlorocresol) - analysis. Retrieved from [Link]
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U.S. Environmental Protection Agency. Update of Human Health Ambient Water Quality Criteria: 3-Methyl-4-Chlorophenol 59-50-7. Retrieved from [Link]
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Application Note: Quantitative Analysis of 4-Chloro-3-methylphenol and its Metabolites in Human Urine using a Stable Isotope Dilution Assay with 4-Chloro-3-methylphenol-2,6-d2
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the quantitative analysis of 4-Chloro-3-methylphenol (PCMX) and its metabolites in human urine samples. PCMX is a common antimicrobial agent found in numerous consumer and industrial products, making biomonitoring essential for assessing human exposure.[1][2][3] This protocol leverages the power of a stable isotope-labeled internal standard, 4-Chloro-3-methylphenol-2,6-d2, in a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow. The use of a deuterated internal standard is critical for achieving high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[4][5][6] We present detailed methodologies for urine sample pre-treatment, including enzymatic hydrolysis of conjugated metabolites, solid-phase extraction (SPE) for sample clean-up and concentration, and optimized LC-MS/MS parameters for sensitive and selective detection.
Introduction: The Rationale for Isotope Dilution in Biomonitoring
4-Chloro-3-methylphenol (PCMX), also known as para-chloro-meta-cresol, is a halogenated phenolic compound widely used as a disinfectant and preservative in personal care products, pharmaceuticals, and industrial fluids.[2][3] Its prevalence increases the likelihood of human exposure, necessitating reliable methods for quantifying its presence in biological matrices like urine to understand its absorption, metabolism, and potential health effects.[7] Upon entering the body, PCMX can undergo metabolic transformations, primarily conjugation with glucuronic acid or sulfate, to facilitate its excretion in urine.[8][9]
To accurately quantify the total PCMX burden, it is crucial to account for both the free and conjugated forms of the analyte. Furthermore, the complexity of the urine matrix can lead to significant signal suppression or enhancement in mass spectrometry-based assays.[4][5] Stable isotope dilution analysis, employing a deuterated internal standard like this compound, is the gold standard for overcoming these challenges.[4][6] Deuterated standards are chemically almost identical to the analyte of interest, ensuring they behave similarly during extraction, chromatography, and ionization, thereby providing a reliable means of correcting for analytical variability.[4][5][6][10]
This application note details a validated protocol for the determination of total PCMX in human urine, providing researchers in toxicology, epidemiology, and drug development with a robust tool for exposure assessment.
The Heart of the Assay: this compound
The selection of a suitable internal standard is paramount for the success of a quantitative bioanalytical method. This compound is an ideal internal standard for PCMX analysis due to several key properties:
-
Chemical Equivalence: It is chemically identical to PCMX, except for the substitution of two hydrogen atoms with deuterium on the aromatic ring.[11][12][13] This ensures that its physicochemical properties, such as pKa, polarity, and reactivity, closely match those of the native analyte.
-
Co-elution: During liquid chromatography, this compound co-elutes with the unlabeled PCMX, meaning they experience the same matrix effects at the same time.[6]
-
Mass Differentiation: The mass difference of +2 Da allows for clear differentiation between the analyte and the internal standard by the mass spectrometer, without isotopic overlap.[12]
-
Isotopic Stability: The deuterium atoms are placed on stable positions of the aromatic ring, preventing back-exchange with hydrogen atoms during sample processing.[14]
The use of this compound ensures that any loss of analyte during sample preparation or fluctuations in instrument response will be mirrored by the internal standard, allowing for accurate and precise quantification.[4][5]
Experimental Workflow: From Urine to Data
The overall experimental workflow is designed for efficiency, robustness, and high sensitivity. It involves enzymatic deconjugation, solid-phase extraction for sample purification and concentration, and subsequent analysis by LC-MS/MS.
Caption: A schematic of the analytical workflow for urinary PCMX determination.
Materials and Reagents
-
4-Chloro-3-methylphenol (PCMX), analytical standard grade (≥99% purity)
-
β-glucuronidase/sulfatase from Helix pomatia
-
Ammonium acetate buffer (1 M, pH 5.0)
-
Methanol, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Formic acid, LC-MS grade
-
Deionized water (18.2 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges (e.g., Polymer-based reversed-phase, 30 mg/1 mL)
Step-by-Step Protocol: Sample Preparation
This protocol is designed to be a self-validating system. The early addition of the internal standard ensures that any variability introduced during the multi-step sample preparation is accounted for in the final measurement.
-
Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex mix for 15 seconds to ensure homogeneity. Centrifuge at 4000 rpm for 5 minutes to pellet any precipitate. Aliquot 1.0 mL of the supernatant into a clean polypropylene tube.
-
Internal Standard Spiking: Add 20 µL of a 1 µg/mL solution of this compound in methanol to each urine sample, calibrator, and quality control (QC) sample. This early spiking is crucial for accurate quantification.[14]
-
Enzymatic Hydrolysis: To each sample, add 500 µL of 1 M ammonium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/sulfatase solution. Vortex briefly and incubate at 37°C for at least 4 hours (or overnight) to ensure complete cleavage of glucuronide and sulfate conjugates.[15][16] This step is critical for measuring total PCMX.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to go dry.[17]
-
Loading: Load the entire hydrolyzed urine sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in deionized water to remove hydrophilic interferences.[17]
-
Elution: Elute the retained PCMX and PCMX-d2 with 1 mL of acetonitrile into a clean collection tube.[17]
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting conditions (e.g., 90:10 water:acetonitrile with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Parameters
The analysis is performed using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[18][19]
-
LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for retaining and separating PCMX from other matrix components.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is recommended.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-Chloro-3-methylphenol (PCMX) | 141.0 | 105.0 | -20 |
| This compound (PCMX-d2) | 143.0 | 107.0 | -20 |
| Caption: Table 1: Optimized MRM parameters for PCMX and its deuterated internal standard. |
The transition of m/z 141.0 -> 105.0 for PCMX corresponds to the loss of a chlorine atom from the deprotonated molecule. The same fragmentation is observed for the deuterated standard.
Data Analysis and Quantification
Quantification is based on the ratio of the peak area of the analyte (PCMX) to the peak area of the internal standard (PCMX-d2). A calibration curve is constructed by plotting this ratio against the concentration of the analyte in the prepared calibration standards. The concentration of PCMX in the unknown urine samples is then interpolated from this curve. This ratiometric approach corrects for any analyte loss during sample preparation and instrumental variability, ensuring high data quality.[4][5]
Method Validation and Performance
A robust analytical method requires thorough validation. Key validation parameters to assess include:
-
Linearity and Range: The concentration range over which the assay is linear and accurate.
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels on different days.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Matrix Effects: Assessed by comparing the response of the analyte in post-extraction spiked urine samples to that in a neat solution.
-
Recovery: The efficiency of the extraction process, determined by comparing pre-extraction and post-extraction spiked samples.
Conclusion: A Framework for Reliable Biomonitoring
This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of 4-Chloro-3-methylphenol in human urine. The core of this methodology is the use of the stable isotope-labeled internal standard, this compound, which is indispensable for achieving the accuracy and precision required in metabolic and toxicological research. By following the detailed steps for sample preparation and LC-MS/MS analysis, researchers can generate high-quality data to assess human exposure to this prevalent antimicrobial compound. The principles and techniques described herein are also adaptable for the analysis of other phenolic compounds in complex biological matrices.
Caption: Simplified metabolic pathway of PCMX in the human body.
References
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- Pragolab. Trace analysis of chlorophenolics using triple quadrupole GC-MS.
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- Aurora Biomed. (2022). Automated SPE for Drugs of Abuse in Urine Sample.
- Farràs, P., et al. (2019). Application of novel solid phase extraction-NMR protocols for metabolic profiling of human urine. Faraday Discussions, 218, 225-242.
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- Dasgupta, A. (2008). Automation of Solid-Phase Extraction for Urinary Opiate Analysis.
- Veningerová, M., et al. (1994). Determination of Chlorinated Phenols and Cresols in Human Urine Using Solid-Phase Extraction and Gas Chromatography.
- Ogata, M., & Yamasaki, Y. (1988). [A simple determination of phenol in urine by high performance liquid chromatography]. Sangyo Igaku, 30(2), 123-127.
- Iavicoli, I., et al. (2023). A LC-MS/MS based methodology for the environmental monitoring of healthcare settings contaminated with antineoplastic agents. Journal of Pharmaceutical and Biomedical Analysis, 228, 115312.
- Cambridge Isotope Laboratories. 4-Chloro-3-methylphenol (ring-2,6-D₂, 98%).
- Hand, L. (2004). Mass spectrometry for environmental and wastewater monitoring. Spectroscopy Europe, 16(5), 8-13.
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- PubChem. 4-Chloro-3-methylphenol.
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- ChemicalBook. This compound CAS#: 93951-72-5.
- LANXESS. (2015). Product Safety Assessment: 4-Chloro-3-methylphenol.
- Pal, P., & Kumar, R. (2019). Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale.
- Wu, Y., et al. (2013). Solid-phase extraction method for the determination of free and conjugated phenol compounds in human urine.
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- Barbero, A. M., & Frasch, H. F. (2006). In vitro dermal penetration of 4-chloro-3-methylphenol from commercial metal working fluid and aqueous vehicles. Journal of toxicology and environmental health. Part A, 69(14), 1357-1371.
- ChemicalBook. This compound | 93951-72-5.
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Troubleshooting & Optimization
Technical Support Center: Quantification of 4-Chloro-3-Methylphenol
Welcome to the technical support center for the analytical quantification of 4-chloro-3-methylphenol (p-chloro-m-cresol, PCMC). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges encountered during the analysis of this compound. As a senior application scientist, this guide synthesizes technical expertise with practical, field-proven insights to help you navigate the complexities of your experiments, particularly in addressing matrix effects.
Troubleshooting Guide
This section addresses specific issues that may arise during the quantification of 4-chloro-3-methylphenol. The question-and-answer format is intended to help you quickly identify and resolve common experimental problems.
Question 1: I'm observing poor reproducibility and inconsistent signal intensity for 4-chloro-3-methylphenol in my LC-MS/MS analysis of environmental water samples. What could be the cause?
Answer:
Inconsistent signal intensity and poor reproducibility when analyzing 4-chloro-3-methylphenol in complex matrices like environmental water are classic indicators of matrix effects .[1][2][3] Matrix effects occur when co-eluting, endogenous components from the sample interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[4][5][6]
Causality and Diagnosis:
The complexity of environmental water samples means they can contain a wide variety of organic and inorganic compounds. These co-extracted substances can compete with 4-chloro-3-methylphenol for ionization, altering the efficiency of droplet formation and evaporation in the ion source.[4] This leads to fluctuations in the measured signal that are not proportional to the actual concentration of the analyte.
To confirm if matrix effects are the culprit, you can perform a post-extraction spike experiment .[4][7] This involves comparing the signal response of a known amount of 4-chloro-3-methylphenol spiked into a blank matrix extract versus the response of the same amount in a pure solvent. A significant difference in signal intensity confirms the presence of matrix effects.[7]
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[3][4][8]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For a moderately polar compound like 4-chloro-3-methylphenol, a reversed-phase SPE cartridge (e.g., C18) can be used to retain the analyte while allowing more polar interferences to be washed away. Eluting with an organic solvent will then recover the 4-chloro-3-methylphenol.
-
Liquid-Liquid Extraction (LLE): LLE can also be employed to separate 4-chloro-3-methylphenol from interfering substances based on its solubility characteristics.[8]
-
-
Chromatographic Separation: Improving the separation of 4-chloro-3-methylphenol from co-eluting matrix components is crucial.[3][4][9]
-
Gradient Elution: Employ a gradient elution program in your HPLC method. A shallower gradient can improve the resolution between your analyte and interfering peaks.
-
Column Chemistry: Consider using a different column chemistry that may offer alternative selectivity for your analyte and the matrix components.
-
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method for compensating for matrix effects.[4][10][11] A SIL-IS, such as D2-4-Chloro-3-methylphenol, is chemically identical to the analyte but has a different mass.[12] It will co-elute with the analyte and experience the same degree of ion suppression or enhancement.[10] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects is normalized.
Question 2: My calibration curve for 4-chloro-3-methylphenol in a soil matrix shows good linearity (R² > 0.99), but when I analyze my samples, the calculated concentrations are unexpectedly high and variable. What's happening?
Answer:
This scenario strongly suggests a matrix-induced signal enhancement in your Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1][2][13] While a high R² value for your calibration curve prepared in a clean solvent is a good starting point, it doesn't guarantee accuracy in a complex matrix like soil.
Causality and Diagnosis:
In GC-MS, matrix-induced enhancement is a common phenomenon.[13] Non-volatile components from the soil extract can accumulate in the GC inlet liner and at the head of the analytical column. These residues can mask active sites where analytes might otherwise adsorb or degrade, leading to a more efficient transfer of the analyte to the detector and thus an artificially high signal.[2][13]
To diagnose this, you can prepare matrix-matched calibration standards . This involves spiking known concentrations of 4-chloro-3-methylphenol into a blank soil extract and constructing a calibration curve from these standards. If the slope of the matrix-matched curve is significantly steeper than your solvent-based curve, it confirms matrix-induced enhancement.[3]
Troubleshooting Steps:
-
Matrix-Matched Calibration: The most direct way to correct for this type of matrix effect is to use matrix-matched calibration standards for quantification.[3] This ensures that your standards and samples experience the same matrix effects.
-
Standard Addition Method: If a blank matrix is unavailable, the standard addition method is an excellent alternative.[14][15][16] This technique involves adding known amounts of the analyte to aliquots of the sample itself. By plotting the instrument response against the concentration of the added standard, the original concentration of the analyte in the sample can be determined by extrapolation.[15][16]
-
Inlet Maintenance: Regular maintenance of the GC inlet is crucial. This includes frequent replacement of the inlet liner and trimming of the analytical column to remove accumulated non-volatile residues.
Question 3: I am developing a method for 4-chloro-3-methylphenol in a pharmaceutical formulation and am seeing a suppressed signal in my LC-MS analysis. How can I mitigate this?
Answer:
Signal suppression in LC-MS analysis of pharmaceutical formulations is often due to the high concentration of excipients in the sample matrix.[7] These excipients can co-elute with 4-chloro-3-methylphenol and interfere with its ionization.
Causality and Diagnosis:
Pharmaceutical formulations can contain a variety of salts, polymers, and other organic molecules that can cause significant matrix effects.[7] A post-column infusion experiment can help visualize the regions of ion suppression in your chromatogram. This involves infusing a constant flow of a 4-chloro-3-methylphenol solution into the mass spectrometer while injecting a blank matrix extract. Dips in the baseline signal indicate retention times where ion suppression is occurring.[4]
Troubleshooting Steps:
-
Sample Dilution: A simple and often effective strategy is to dilute the sample.[4][9] This reduces the concentration of interfering matrix components, thereby lessening their impact on the ionization of your analyte. However, ensure that the diluted concentration of 4-chloro-3-methylphenol remains above the method's limit of quantification.
-
Chromatographic Selectivity: Adjust your chromatographic method to separate the 4-chloro-3-methylphenol peak from the regions of ion suppression identified in your post-column infusion experiment.[4] This could involve changing the mobile phase composition, the gradient profile, or the stationary phase.
-
Alternative Ionization Technique: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI). APCI is often less susceptible to matrix effects than ESI for certain compounds.[1]
Frequently Asked Questions (FAQs)
What are matrix effects and why are they a concern in the quantification of 4-chloro-3-methylphenol?
Matrix effects refer to the alteration of the ionization efficiency of an analyte, such as 4-chloro-3-methylphenol, due to the presence of co-eluting compounds from the sample matrix.[3][5] This can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[5][6] These effects are a major concern because they can lead to inaccurate and unreliable quantitative results, compromising the validity of the analytical method.[4][5]
What is the best internal standard to use for the analysis of 4-chloro-3-methylphenol?
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as D2-4-Chloro-3-methylphenol.[10][11][12] A SIL internal standard has the same chemical and physical properties as the analyte, meaning it will behave identically during sample preparation, chromatography, and ionization.[10] This allows it to effectively compensate for any variations in the analytical process, including matrix effects.
How do I perform the standard addition method?
The standard addition method involves preparing a series of solutions by adding increasing, known amounts of a 4-chloro-3-methylphenol standard to equal volumes of the unknown sample.[14][16] The instrument response is then measured for each solution. A plot of the response versus the added standard concentration is created, and the linear regression line is extrapolated to the x-axis. The absolute value of the x-intercept represents the concentration of 4-chloro-3-methylphenol in the original, unspiked sample.[15]
Can I completely eliminate matrix effects?
While completely eliminating matrix effects can be challenging, their impact can be significantly minimized through a combination of strategies.[4] These include optimizing sample preparation to remove interferences, improving chromatographic separation, and using a stable isotope-labeled internal standard or the standard addition method for calibration.[3][4][8]
Data and Protocols
Table 1: Comparison of Sample Preparation Techniques for 4-Chloro-3-Methylphenol Analysis
| Sample Preparation Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent or acid to precipitate proteins. | Simple, fast, and inexpensive. | Often results in significant matrix effects due to co-precipitation of other matrix components.[17] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide cleaner extracts than PPT.[8][17] | Can be labor-intensive and may have lower analyte recovery, especially for polar compounds.[17] |
| Solid-Phase Extraction (SPE) | Separation based on the analyte's affinity for a solid sorbent. | Provides very clean extracts and can significantly reduce matrix effects.[3][17] | More complex and costly than PPT and LLE. |
Protocol: Standard Addition for 4-Chloro-3-Methylphenol Quantification
-
Prepare a standard stock solution of 4-chloro-3-methylphenol in a suitable solvent.
-
Dispense equal volumes of your unknown sample into a series of volumetric flasks.
-
Spike each flask (except for the first one, which will be your unspiked sample) with increasing volumes of the standard stock solution.
-
Dilute all flasks to the final volume with the appropriate solvent.
-
Analyze each solution using your validated analytical method (e.g., LC-MS/MS or GC-MS).
-
Plot the instrument response (y-axis) against the concentration of the added standard (x-axis).
-
Perform a linear regression on the data points.
-
Determine the x-intercept of the regression line. The absolute value of the x-intercept is the concentration of 4-chloro-3-methylphenol in your original sample.
Diagrams
Caption: A decision tree for troubleshooting inconsistent results in 4-chloro-3-methylphenol quantification.
References
-
Welch Materials, Inc. (2024, November 21). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Retrieved from [Link]
-
AlpHa Measure. (2023, March 23). Standard Addition Procedure in Analytical Chemistry. Retrieved from [Link]
-
PubMed. (n.d.). Compensation for Matrix Effects in High-Dimensional Spectral Data Using Standard Addition. Retrieved from [Link]
-
Wikipedia. (n.d.). Standard addition. Retrieved from [Link]
-
LCGC. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]
-
LCGC International. (2017, July 1). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Full article: Matrix Effects and Application of Matrix Effect Factor. Retrieved from [Link]
-
MDPI. (2023, March 15). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Retrieved from [Link]
-
Royal Society of Chemistry. (2009, March). Standard additions: myth and reality. Retrieved from [Link]
-
Welch Materials. (2025, September 22). [Readers Insight] Matrix Effects in Mass Spectrometry: Why They Matter. Retrieved from [Link]
-
Longdom. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
ResearchGate. (n.d.). Guidelines for single-laboratory validation of analytical methods for trace-level concentrations of organic chemicals. Retrieved from [Link]
-
Waters Corporation. (n.d.). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-3-methylphenol. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Validation of Analytical Methods. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Retrieved from [Link]
-
Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review. Retrieved from [Link]
-
LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]
-
MDPI. (n.d.). Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale. Retrieved from [Link]
-
Semantic Scholar. (1999, September 1). How to validate analytical methods. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved from [Link]
-
Analytice. (n.d.). 4-chloro-3-methylphenol (chlorocresol) - analysis. Retrieved from [Link]
-
Drawell. (n.d.). How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Retrieved from [Link]
-
LCGC. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Retrieved from [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]
-
MDPI. (2025, November 13). Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale. Retrieved from [Link]
-
Chemie Brunschwig. (n.d.). Stable Isotope Standards For Mass Spectrometry. Retrieved from [Link]
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optimizing mass spectrometry source parameters for 4-chloro-3-methylphenol
Frequently Asked Questions (FAQs)
1. What is the optimal ionization mode for 4-chloro-3-methylphenol analysis?
The choice of ionization mode is critical and depends on the specific analytical requirements and the available instrumentation. For 4-chloro-3-methylphenol, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar compounds.[1] Since 4-chloro-3-methylphenol possesses a polar phenolic hydroxyl group, ESI is a common choice, particularly when coupled with liquid chromatography (LC). For phenolic compounds, negative ion mode ESI is generally preferred as the acidic proton of the hydroxyl group is readily lost, forming a stable [M-H]⁻ ion.[2]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is an excellent alternative for less polar and thermally stable compounds.[3] Some studies suggest that APCI can offer superior sensitivity for certain phenolic compounds compared to ESI.[4][5][6] If high sensitivity is a primary goal and ESI results are suboptimal, it is highly recommended to evaluate APCI.
Recommendation: Start with negative ion mode ESI. If sensitivity is insufficient or if you are working with a less polar mobile phase, develop and compare a method using APCI.
2. What are the expected ions and adducts for 4-chloro-3-methylphenol in LC-MS?
4-chloro-3-methylphenol has a molecular weight of approximately 142.58 g/mol .[7] The expected ions will vary based on the ionization mode and polarity:
| Ionization Mode & Polarity | Expected Ion | m/z (Monoisotopic) | Notes |
| ESI Negative | [M-H]⁻ | 141.01 | The most common and typically most abundant ion in negative ESI. |
| ESI Positive | [M+H]⁺ | 143.03 | Protonated molecule, may be observed but often less intense than the negative ion. |
| ESI Positive | [M+Na]⁺ | 165.01 | Sodium adduct, common if there is sodium contamination in the mobile phase or sample.[8] |
| ESI Positive | [M+NH₄]⁺ | 160.06 | Ammonium adduct, likely to be observed if ammonium-based buffers (e.g., ammonium formate or acetate) are used.[8] |
| APCI Positive | [M+H]⁺ | 143.03 | Protonated molecule, typically the base peak in positive APCI. |
| APCI Negative | [M-H]⁻ | 141.01 | Deprotonated molecule, can also be formed in negative APCI. |
3. How does mobile phase composition influence the ionization of 4-chloro-3-methylphenol?
The mobile phase composition has a profound effect on ionization efficiency.[9][10][11]
-
pH: For negative ion mode ESI, a slightly acidic to neutral pH is often beneficial for phenolic compounds. The use of 0.1% formic acid in the mobile phase can enhance the signal for phenolic compounds in negative ion mode.[12]
-
Solvents: Standard reversed-phase solvents like methanol and acetonitrile are compatible. The choice of organic solvent can influence the spray characteristics and, consequently, the signal intensity.
-
Additives: The use of appropriate additives is crucial. While formic or acetic acid can aid in chromatographic separation, they can sometimes suppress the negative ion signal. Buffers like ammonium acetate or ammonium formate are commonly used. Interestingly, some research has shown that ammonium fluoride can significantly enhance the sensitivity for various classes of phenols in negative ion mode ESI.[2][9][10]
Troubleshooting Guide
Issue 1: Low or No Signal for 4-chloro-3-methylphenol
This is one of the most common challenges in LC-MS analysis. A systematic approach is key to identifying the root cause.
Caption: A systematic workflow for troubleshooting low signal intensity.
Possible Causes & Solutions:
-
Incorrect Ionization Mode/Polarity:
-
Cause: As a phenolic compound, 4-chloro-3-methylphenol ionizes most efficiently in negative ion mode to form the [M-H]⁻ ion. Using positive mode may result in a very weak or absent signal.
-
Solution: Switch to negative ionization mode . If you must use positive mode, expect a significantly lower response.
-
-
Suboptimal Source Parameters:
-
Cause: The voltages and temperatures in the ion source are not optimized for your analyte and flow conditions.
-
Solution: Perform a systematic optimization of the source parameters. Infuse a standard solution of 4-chloro-3-methylphenol directly into the mass spectrometer and adjust the following parameters to maximize the signal for the [M-H]⁻ ion (m/z 141.01).
-
| Parameter | Starting Value (Negative ESI) | Optimization Range | Purpose |
| Capillary Voltage | 3.0 kV | 2.0 - 4.0 kV | Drives the electrospray process.[13] |
| Cone/Fragmentor Voltage | 20 V | 10 - 50 V | Promotes ion sampling and can induce fragmentation at higher values. |
| Source Temperature | 120 °C | 100 - 150 °C | Aids in solvent evaporation. |
| Desolvation Temperature | 300 °C | 250 - 450 °C | Crucial for removing solvent from droplets to form gas-phase ions.[14] |
| Desolvation Gas Flow | 600 L/hr | 400 - 800 L/hr | High flow of inert gas (typically nitrogen) that aids in desolvation. |
| Nebulizer Gas Pressure | 35 psi | 20 - 50 psi | Assists in forming a fine spray of droplets. |
A case study on chlorophenols used a capillary voltage of 3.5 kV, a source temperature of 120°C, and a desolvation temperature of 270°C with a desolvation gas flow of 450 L/h, which can serve as a good starting point.[15]
-
Ion Suppression:
-
Cause: Components in your sample matrix or mobile phase are co-eluting with your analyte and competing for ionization, thereby reducing the signal of 4-chloro-3-methylphenol.[16]
-
Solution:
-
Improve Chromatography: Modify your LC gradient to better separate the analyte from interfering matrix components.
-
Sample Preparation: Implement a more rigorous sample clean-up procedure (e.g., solid-phase extraction) to remove matrix components.
-
Dilution: Dilute your sample. This will dilute both the analyte and the interfering components, which can sometimes reduce suppression effects.
-
-
Issue 2: Unstable Signal or Poor Reproducibility
Possible Causes & Solutions:
-
Inconsistent Spray:
-
Cause: The electrospray is unstable, which can be due to a partially blocked capillary, incorrect positioning, or inappropriate solvent composition for the flow rate.
-
Solution:
-
Inspect the ESI probe: Check for blockages and ensure the capillary is clean.
-
Adjust Probe Position: Optimize the position of the probe relative to the instrument's inlet.
-
Check for Leaks: Ensure there are no leaks in the LC system, as this can cause pressure fluctuations and an unstable spray.
-
Mobile Phase Composition: Highly aqueous mobile phases (>95% water) can lead to unstable sprays. Ensure you have sufficient organic content at the beginning of your gradient.
-
-
-
Contaminated Ion Source:
-
Cause: Over time, non-volatile salts and other contaminants can build up on the source components (e.g., the sampling cone), leading to erratic signal behavior.[17]
-
Solution: Clean the ion source according to the manufacturer's recommendations. Regular cleaning is essential for maintaining performance.
-
Issue 3: Excessive In-Source Fragmentation
Possible Causes & Solutions:
-
High Cone/Fragmentor Voltage:
-
Cause: The voltage difference between the sampling cone and the skimmer is too high, causing the [M-H]⁻ ion to fragment upon entering the mass spectrometer. Phenolic compounds can be susceptible to fragmentation.[18][19]
-
Solution: Reduce the cone or fragmentor voltage. During infusion, systematically decrease this voltage in small increments (e.g., 5V) until the signal for the precursor ion (m/z 141.01) is maximized and the intensity of fragment ions is minimized.
-
-
High Source or Desolvation Temperatures:
-
Cause: 4-chloro-3-methylphenol may be thermally labile, and excessive temperatures in the source can cause it to break down before ionization.
-
Solution: Methodically reduce the source and desolvation temperatures to find a balance between efficient desolvation and minimal fragmentation.
-
Experimental Protocol: Systematic Optimization of Source Parameters
This protocol outlines a step-by-step procedure for optimizing source parameters using direct infusion.
Objective: To determine the optimal source parameter settings for maximizing the signal intensity of 4-chloro-3-methylphenol.
Materials:
-
A standard solution of 4-chloro-3-methylphenol (e.g., 1 µg/mL) in a solvent mixture representative of your mobile phase (e.g., 50:50 acetonitrile:water).
-
A syringe pump.
-
A tee-union to introduce the analyte flow into the mass spectrometer's mobile phase stream.
Procedure:
-
Initial Setup:
-
Set up the mass spectrometer in negative ion ESI mode.
-
Set the mass analyzer to monitor the m/z of the [M-H]⁻ ion (141.01).
-
Start with the initial source parameters listed in the table above.
-
-
Infusion:
-
Infuse the standard solution at a flow rate typical for your LC method (e.g., 0.3-0.5 mL/min).
-
Allow the signal to stabilize.
-
-
Parameter Optimization (One-Factor-at-a-Time):
-
Capillary Voltage: While monitoring the signal intensity, adjust the capillary voltage in increments of 0.2 kV from 2.0 kV to 4.0 kV. Record the voltage that provides the highest and most stable signal.
-
Cone/Fragmentor Voltage: Set the capillary voltage to its optimum. Now, vary the cone voltage from 10 V to 50 V in 5 V increments. Select the voltage that maximizes the precursor ion signal without significant fragmentation.
-
Desolvation Temperature: With the optimal voltages set, adjust the desolvation temperature in 25°C increments. Note the temperature that gives the best signal intensity.
-
Desolvation Gas Flow: Adjust the desolvation gas flow in increments of 50 L/hr. Find the flow rate that maximizes the signal.
-
Nebulizer Pressure: Finally, adjust the nebulizer gas pressure to achieve the most stable and intense signal.
-
-
Final Verification:
-
Set all parameters to their determined optima and infuse the standard one last time to confirm a stable and high-intensity signal.
-
Caption: A flowchart illustrating the sequential optimization of MS source parameters.
By following this guide, researchers can systematically address common issues and confidently optimize their mass spectrometer source parameters for the robust and sensitive analysis of 4-chloro-3-methylphenol.
References
- Case study: Determination of Chlorophenols in water by LC-MS/MS.
-
PubChem. 4-Chloro-3-methylphenol. National Center for Biotechnology Information. Available at: [Link].
- Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II.
-
Lee, J., et al. (2023). Influence of mobile phase composition on the analytical sensitivity of LC-ESI-MS/MS for the concurrent analysis of bisphenols, parabens, chlorophenols, benzophenones, and alkylphenols. Environmental Research, 221, 115305. Available at: [Link].
-
Lee, J., et al. (2023). Influence of mobile phase composition on the analytical sensitivity of LC–ESI–MS/MS for the concurrent analysis of bisphenols, parabens, chlorophenols, benzophenones, and alkylphenols. Dongguk University Repository. Available at: [Link].
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NIST. Phenol, 4-chloro-3-methyl-. NIST Chemistry WebBook. Available at: [Link].
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Human Metabolome Database. Showing metabocard for 4-Chloro-3-methylphenol (HMDB0246386). Available at: [Link].
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NIST. Phenol, 4-chloro-3-methyl- (IR Spectrum). NIST Chemistry WebBook. Available at: [Link].
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LCGC International. Tips for Optimizing Key Parameters in LC–MS. Available at: [Link].
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-OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. (2015). Journal of Analytical & Bioanalytical Techniques. Available at: [Link].
-
Restek. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Available at: [Link].
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Spectroscopy Online. Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Available at: [Link].
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ResearchGate. Influence of Mobile Phase Composition on Analytical Sensitivity of Lc–Esi–Ms/Ms for the Concurrent Analysis of Bisphenols, Parabens, Chlorophenols, Benzophenones, and Alkylphenols. Available at: [Link].
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Chemistry LibreTexts. 17.12: Spectroscopy of Alcohols and Phenols. Available at: [Link].
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ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link].
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MDPI. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Available at: [Link].
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ResearchGate. How can I improve the sensitivity of detection of simple phenolic compounds using hplc with electrospray-MS. Is derivatisation required?. Available at: [Link].
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LCGC International. LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Available at: [Link].
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Wikipedia. Electrospray ionization. Available at: [Link].
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Wikipedia. Atmospheric-pressure chemical ionization. Available at: [Link].
-
ResearchGate. Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. Available at: [Link].
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ResearchGate. Improved LC–MS/MS Method for the Simultaneous Determination of Synthetic Phenol Antioxidants and Relevant Metabolites Making Use of Atmospheric Pressure Chemical Ionization and a Trap Column. Available at: [Link].
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Separation Science. Quantitative determination of phenols in surface water on LC/MS/MS with APCI interface. Available at: [Link].
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ACD/Labs. Common Adduct and Fragment Ions in Mass Spectrometry. Available at: [Link].
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Technical Support Center: Isotopic Stability of 4-Chloro-3-methylphenol-2,6-d2
Welcome to the technical support guide for 4-Chloro-3-methylphenol-2,6-d2. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the isotopic stability of this compound. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower your experimental decisions.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the stability of the deuterium labels on this compound.
Q1: What is deuterium-hydrogen (D-H) exchange, and why is it a concern for my deuterated compound?
A: Deuterium-hydrogen (D-H) exchange is a chemical reaction where a deuterium atom covalently bonded to a molecule is replaced by a protium (¹H) atom from the surrounding environment, or vice-versa.[1] In the context of drug development and metabolic research, deuterated compounds are used to intentionally slow down metabolism at specific sites (a phenomenon known as the kinetic isotope effect) or as stable isotopic tracers.[2][3][]
The primary concern is the potential loss of the deuterium label, which compromises the isotopic purity of the compound. This can lead to misleading results in pharmacokinetic studies, inaccurate metabolic profiling, and a diminished therapeutic effect if the deuteration was intended to improve the drug's metabolic profile.[5][6] Maintaining isotopic stability is therefore critical for the integrity and reproducibility of your experimental data.
Q2: How stable are the deuterium labels on the aromatic ring of this compound?
A: In general, deuterium atoms attached to an aromatic carbon (an aryl C-D bond) are significantly more stable and less prone to exchange than deuterium on heteroatoms like oxygen or nitrogen. However, the stability of the C-D bonds at the 2- and 6-positions of 4-Chloro-3-methylphenol is influenced by the other substituents on the ring.
The phenolic hydroxyl (-OH) group is a powerful electron-donating group that strongly activates the aromatic ring towards electrophilic aromatic substitution, particularly at the ortho and para positions.[7][8] In this molecule, the deuterium labels are at the two ortho positions relative to the hydroxyl group. This electronic activation makes these specific C-D bonds more susceptible to exchange under certain conditions, especially in the presence of strong acids.[9][10][11]
Q3: Under what experimental conditions is D-H exchange most likely to occur for this molecule?
A: The risk of D-H exchange for the aryl deuterons is highly dependent on the experimental environment. The key factors are:
-
Acidic Conditions (Low pH): This is the most significant risk factor. Strong acids can provide a source of deuterons (or protons) that can participate in an electrophilic aromatic substitution reaction, leading to the exchange of your deuterium labels.[10][12] The reaction is catalyzed by acid.[12]
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including D-H exchange. Combining high temperature with acidic or basic conditions significantly increases the risk of label loss.
-
Presence of Catalysts: Certain transition metal catalysts (e.g., Palladium, Platinum, Rhodium) are known to facilitate H/D exchange on aromatic rings and should be avoided in subsequent reaction steps unless this is the desired outcome.[13][14]
-
Protic Solvents: Solvents containing exchangeable protons, such as water (H₂O), methanol (CH₃OH), or ethanol (CH₃CH₂OH), are necessary to provide the hydrogen source for the exchange. The reaction will not proceed in aprotic solvents (e.g., hexane, dichloromethane, THF) in the absence of an external proton source.
The following table summarizes the key risk factors.
| Factor | Risk Level | Mechanism/Rationale |
| Strongly Acidic pH (< 4) | High | Acid-catalyzed electrophilic aromatic substitution is facilitated at the activated ortho positions.[9][12] |
| Strongly Basic pH (> 10) | Low to Moderate | Base-catalyzed exchange on the aromatic ring is less common for this substitution pattern but can occur under harsh conditions.[15][16] The phenolic deuteron will exchange instantly. |
| Elevated Temperature (> 50°C) | Moderate to High | Increases the kinetic energy of molecules, overcoming the activation energy for the exchange reaction. |
| Metal Catalysts (Pd, Pt, Rh) | High | These catalysts can activate C-H and C-D bonds, directly facilitating the exchange process.[13] |
| Protic Solvents (H₂O, MeOH) | Required | Act as the source of protons that replace the deuterium atoms. |
Q4: Will the deuterium on the phenolic hydroxyl group (-OD) exchange?
A: Yes, absolutely. The deuterium on the hydroxyl group is considered a "labile" or "exchangeable" deuteron. In the presence of any protic solvent (like H₂O or methanol), it will exchange with protons from the solvent almost instantaneously.[1][7] For this reason, analytical techniques like mass spectrometry will typically measure the mass of the molecule assuming this position is protonated unless the analysis is performed in a fully deuterated solvent system.
Troubleshooting & Isotopic Stability Analysis
This section provides practical guidance for identifying and preventing unintended D-H exchange.
Issue: My Mass Spectrometry (MS) analysis shows a loss of isotopic purity.
If you observe unexpected peaks in your mass spectrum corresponding to M-1 or M-2 (where M is the mass of the fully deuterated molecule), it indicates a loss of one or two deuterium atoms.
-
Possible Cause 1: Analytical Method Conditions. Many reverse-phase liquid chromatography (LC) methods use mobile phases containing acidic modifiers like formic acid or trifluoroacetic acid. Prolonged exposure to these acidic conditions, especially on a heated chromatography column, can cause on-column D-H back-exchange.[17]
-
Possible Cause 2: Sample Preparation and Storage. Dissolving or storing your compound in aqueous buffers, particularly at non-neutral pH or for extended periods, can lead to gradual D-H exchange.
-
Recommended Solutions:
-
Storage: Store the neat compound and stock solutions in high-purity aprotic solvents (e.g., acetonitrile, THF, DMSO).
-
Sample Preparation: When preparing samples in aqueous buffers for assays, do so immediately before use. Minimize the incubation time if possible.
-
LC-MS Analysis: If back-exchange is suspected, try reducing the column temperature. If compatible with your separation, consider using a mobile phase with a less acidic modifier or a higher pH.
-
Quenching: For kinetic studies, the exchange reaction can be effectively stopped or "quenched" by rapidly lowering the temperature to ~0°C and adjusting the pH to the point of minimum exchange rate, which for many compounds is around pH 2.5-3.0.[1][18]
-
Mechanism of Acid-Catalyzed D-H Exchange
The primary pathway for the loss of deuterium from the aromatic ring is through an acid-catalyzed electrophilic aromatic substitution mechanism. The process is illustrated below.
Caption: Acid-catalyzed D-H exchange on the aromatic ring.
Experimental Protocol: Isotopic Stability Assessment
This protocol provides a framework for quantifying the stability of the deuterium labels on this compound under specific experimental conditions.
Objective: To determine the rate of D-H exchange in a user-defined aqueous buffer system over time.
Materials:
-
This compound
-
Aprotic solvent (e.g., Acetonitrile, HPLC grade) for stock solution
-
Aqueous buffer of interest (protic, non-deuterated)
-
Quenching solution (e.g., pre-chilled buffer at pH 2.5)
-
Extraction solvent (e.g., Ethyl Acetate or Dichloromethane)
-
Autosampler vials
-
LC-MS or ¹H NMR system
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mg/mL) of this compound in an aprotic solvent like acetonitrile.
-
Initiation of Exchange:
-
In separate vials, add an aliquot of the stock solution to your aqueous experimental buffer to reach the final desired concentration.
-
Vortex each vial gently. This is your T=0 time point for each sample.
-
Incubate the vials at the desired experimental temperature (e.g., 25°C or 37°C).
-
-
Time-Course Sampling:
-
At predetermined time points (e.g., 0, 1h, 4h, 8h, 24h), take one vial from the incubator.
-
Immediately quench the exchange reaction by adding pre-chilled quenching solution or by rapidly freezing the sample in liquid nitrogen.
-
-
Sample Extraction:
-
Extract the compound from the aqueous buffer into an organic solvent (e.g., ethyl acetate). This separates the analyte from the buffer salts and the protic solvent.
-
Dry the organic layer (e.g., over anhydrous Na₂SO₄), filter, and evaporate the solvent under a stream of nitrogen.
-
-
Analysis:
-
Reconstitute the dried residue in a suitable solvent for your analysis (e.g., acetonitrile for LC-MS or CDCl₃ for NMR).
-
By Mass Spectrometry: Analyze the sample using high-resolution MS.[19][20] Monitor the ion intensities for the parent molecule and any species that have lost one or more deuterium atoms. Calculate the percentage of exchange at each time point.
-
By ¹H NMR Spectroscopy: Acquire a ¹H NMR spectrum.[1][21] Integrate the signal for the newly appeared proton at the 2- or 6-position relative to a stable internal reference signal (e.g., the methyl group protons at the 3-position). This ratio will directly quantify the extent of D-H exchange.
-
References
-
Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]
-
Almac Group. (n.d.). Mass Spectrometry: Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. [Link]
-
Wei, H., et al. (2014). Hydrogen/Deuterium Exchange Mass Spectrometry for Probing Higher Order Structure of Protein Therapeutics: Methodology and Applications. Drug Metabolism and Disposition. [Link]
-
ResolveMass Laboratories Inc. (2023). Isotopic Purity Using LC-MS. ResolveMass. [Link]
-
Hoofnagle, A. N., et al. (2001). Practical Methods for Deuterium Exchange/Mass Spectrometry. Methods in Molecular Biology. [Link]
- Tryon, P. F. (1939). Hydrogen-deuterium Exchange Reactions of Phenols and Phenol Ethers. University of Chicago.
-
Wikipedia. (2023). Hydrogen–deuterium exchange. [Link]
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Atzrodt, J., et al. (2018). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules. [Link]
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Tuck, K. L., & TINDALE, C. (2000). A simple procedure for the deuteriation of phenols. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
-
Guthrie, R. D., & Wesley, D. P. (1974). Base-catalyzed hydrogen-deuterium exchange of nitrobenzene and related aromatic nitro compounds. Journal of the American Chemical Society. [Link]
-
Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. [Link]
-
S, B. (2018). Hydrogen–Deuterium Exchange Mass Spectrometry: An Emerging Biophysical Tool for Probing Protein Behavior and Higher-Order Structure. LCGC International. [Link]
-
Harbeson, S. L., & Tung, R. D. (2012). Deuterium in Drug Discovery and Development. Annual Reports in Medicinal Chemistry. [Link]
-
Environmental Molecular Sciences Laboratory. (n.d.). Isotope Ratio Mass Spectrometry. EMSL. [Link]
-
Chu, I.-T., & Pielak, G. J. (2023). Using NMR-detected hydrogen-deuterium exchange to quantify protein stability in cosolutes, under crowded conditions in vitro and in cells. Magnetic Resonance Letters. [Link]
-
Chahrour, O., et al. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. [Link]
-
Chu, I.-T., & Pielak, G. J. (2023). Using NMR-detected hydrogen-deuterium exchange to quantify protein stability in cosolutes, under crowded conditions in vitro and in cells. UNC Chemistry Department. [Link]
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Dangles, O., & Fenger, J.-A. (2021). H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations. Molecules. [Link]
-
Chemistry Stack Exchange. (2018). Phenol and Deuterated Sulphuric Acid. [Link]
-
Veglia, G., et al. (2000). Deuterium/hydrogen exchange factors measured by solution nuclear magnetic resonance spectroscopy as indicators of the structure and topology of membrane proteins. Biophysical Journal. [Link]
-
Timmins, G. S. (2014). The development of deuterium-containing drugs. Expert Opinion on Investigational Drugs. [Link]
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Gebre, M. H., et al. (2022). Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. ScienceOpen. [Link]
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Lin, Y.-C., et al. (2020). Hydrogen-exchange kinetics studied through analysis of self-decoupling of nuclear magnetic resonance. Scientific Reports. [Link]
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Schiessl, J. (2020). Development of Hydrogen Isotope Exchange Methodologies for the Deuteration of Aromatic Substrates. RosDok. [Link]
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Derdau, V., et al. (2009). Hydrogen-deuterium exchange reactions of aromatic compounds and heterocycles by NaBD4-activated rhodium, platinum and palladium catalysts. Chemistry. [Link]
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Jones, A. D., et al. (2010). Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
-
Toppr. (n.d.). Propose a mechanism to explain the fact that deuterium (D, ^2H) slowly replaces hydrogen (^1H) in the aromatic ring when benzene is treated with D_2SO_4. [Link]
-
Derdau, V., et al. (2009). Hydrogen-deuterium exchange reactions of aromatic compounds and heterocycles by NaBD4-activated rhodium, platinum and palladium catalysts. Semantic Scholar. [Link]
-
Fernández, I., & Larrosa, I. (2023). Base-catalysed hydrogen isotopic exchange in C–H bonds. Catalysis Science & Technology. [Link]
-
Lauher, J. (2020). Deuterium Exchange in Aromatic Systems. YouTube. [Link]
-
ResearchGate. (n.d.). The reaction scheme for the site-selective deuteration of phenol. [Link]
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Technical Support Center: Methods for Correcting Isotopic Contribution from Native Analyte
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize mass spectrometry for quantitative analysis. Here, we provide in-depth technical guidance, troubleshooting, and frequently asked questions regarding the critical process of correcting for isotopic contributions from native (unlabeled) analytes, a crucial step for ensuring data accuracy and integrity.
Introduction: The Challenge of Natural Isotopic Abundance
In quantitative mass spectrometry, particularly when using stable isotope-labeled internal standards (SIL-IS), the assumption is that the mass channels for the native analyte and the SIL-IS are unique. However, this is rarely the case. Most elements exist as a mixture of stable isotopes.[1] Carbon, for instance, is predominantly ¹²C, but about 1.1% of it is the heavier ¹³C isotope.[1] This means that a population of analyte molecules will have a predictable distribution of masses (M, M+1, M+2, etc.) based on its elemental formula.[2]
This natural isotopic distribution can become a significant source of error when the isotopic peaks of the native analyte overlap with the signal of the SIL-IS.[3][4] This phenomenon, often called "crosstalk" or "isotopic interference," can lead to non-linear calibration curves, biased quantification, and inaccurate results, especially at high analyte concentrations or for molecules containing elements with abundant heavy isotopes like chlorine and bromine.[4][5] Correcting for this interference is therefore essential for accurate data interpretation.[6][7][8]
Section 1: Frequently Asked Questions (FAQs): The Fundamentals
This section addresses the core concepts behind isotopic contribution and its correction.
Q1: What is an isotopologue, and why is its distribution important?
A1: Isotopologues are molecules that differ only in their isotopic composition. For example, a molecule of benzene (C₆H₆) containing only ¹²C and ¹H is one isotopologue. A benzene molecule with one ¹³C atom and five ¹²C atoms is another. Due to the natural abundance of heavy isotopes, any sample of a compound is a mixture of these isotopologues. The mass spectrometer detects this mixture, producing a characteristic isotopic pattern. Understanding this pattern is the first step in correcting for its effects.
Q2: How does the natural isotopic abundance of different elements affect my mass spectrum?
A2: Every element has a unique isotopic signature. While the ~1.1% natural abundance of ¹³C is the most common consideration, other elements can have a much larger impact. For instance, chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), creating a very prominent M+2 peak. Similarly, bromine's two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), result in an M+2 peak of nearly equal intensity to the monoisotopic peak. Forgetting to account for these can severely compromise quantification.
Below is a table of common elements and their natural isotopic abundances.
| Element | Isotope | Mass (Da) | Natural Abundance (%) |
| Carbon | ¹²C | 12.0000 | 98.93 |
| ¹³C | 13.0034 | 1.07 | |
| Hydrogen | ¹H | 1.0078 | 99.985 |
| ²H (D) | 2.0141 | 0.015 | |
| Nitrogen | ¹⁴N | 14.0031 | 99.63 |
| ¹⁵N | 15.0001 | 0.37 | |
| Oxygen | ¹⁶O | 15.9949 | 99.76 |
| ¹⁷O | 16.9991 | 0.04 | |
| ¹⁸O | 17.9992 | 0.20 | |
| Sulfur | ³²S | 31.9721 | 94.99 |
| ³³S | 32.9715 | 0.75 | |
| ³⁴S | 33.9679 | 4.25 | |
| Chlorine | ³⁵Cl | 34.9689 | 75.78 |
| ³⁷Cl | 36.9659 | 24.22 | |
| Bromine | ⁷⁹Br | 78.9183 | 50.69 |
| ⁸¹Br | 80.9163 | 49.31 |
Q3: When is isotope correction absolutely necessary?
A3: Correction is most critical under these conditions:
-
High Analyte to Internal Standard Ratio: When the native analyte concentration is much higher than the SIL-IS, its M+n peaks can contribute a significant signal to the SIL-IS channel.[4][5]
-
High Molecular Weight Compounds: Larger molecules have more atoms, increasing the statistical probability of incorporating heavy isotopes and thus having larger M+1, M+2, etc., peaks.[4]
-
Use of Deuterated Internal Standards: Deuterium (²H) is an excellent label, but it only shifts the mass by 1 Da per atom. If only a few deuterium atoms are used (e.g., d3-IS), the M+3 peak of the native analyte can easily interfere. A mass difference of at least 3 Da is a general rule of thumb to minimize this.[3]
-
Compounds with Cl, Br, or S: As shown in the table, these elements have highly abundant heavy isotopes that create large M+2 peaks, which can interfere with an M+2 or M+3 labeled internal standard.[4][5]
-
High-Precision Quantitative Studies: In applications like metabolic flux analysis or biomarker validation, even minor inaccuracies are unacceptable. Correction is mandatory for reliable data.[6][7]
Q4: What are the main approaches for isotope correction?
A4: The methods can be broadly categorized into two types:
-
Subtraction-Based Methods: These are the most common approaches. They involve measuring the isotopic pattern of an unlabeled standard of the analyte and using this information to calculate and subtract the contribution of the native analyte from the SIL-IS signal.[9] This is often done using a system of linear equations or a correction matrix.[10][11]
-
Non-Linear Calibration: In cases where isotopic interference causes a predictable curve, a non-linear regression model can be used for the calibration curve instead of a standard linear fit.[4][5] This approach models the interference rather than subtracting it directly.
Many modern mass spectrometry software packages have built-in algorithms to perform these corrections automatically.[12][13]
Section 2: Troubleshooting Guide: Practical Problem-Solving
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: My calibration curve is non-linear, especially at the high concentration points.
Possible Cause: This is a classic symptom of isotopic interference. At high concentrations, the M+n peaks of your analyte are large enough to artificially inflate the measured signal of your internal standard. This makes the response ratio (Analyte Area / IS Area) appear lower than it should, causing the curve to flatten.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for non-linear calibration curves.
Detailed Steps:
-
Verify Formula & Mass Separation: Confirm the exact elemental formula of your analyte. Ensure your SIL-IS has sufficient mass separation (ideally >3 Da) from the analyte.[3]
-
Experimental Verification: Prepare a sample containing only your native analyte at the highest concentration of your calibration curve (do not add the internal standard).
-
Analyze and Observe: Acquire data for this sample and manually inspect the chromatogram for the mass transition of your internal standard. If you see a peak, this is direct evidence of isotopic bleed-through.
-
Implement Correction:
-
Software Correction: Most instrument software (e.g., Sciex Analyst®, Thermo Xcalibur™) has built-in options for isotope correction. You will typically need to provide the elemental formulas for the analyte and the IS. The software then calculates the natural abundance contribution and subtracts it.
-
Non-Linear Fit: If software correction is not available or insufficient, consider using a quadratic or other non-linear fit for your calibration curve.[4] This can accurately model the data but may require more stringent validation.
-
Issue 2: I see a signal for my internal standard in my "zero" samples (blank matrix + IS).
Possible Cause: While this could be contamination, it is often due to isotopic impurity in the SIL-IS itself. The synthesis of a SIL-IS is never 100% complete, meaning there will always be a tiny fraction of unlabeled analyte present in your internal standard stock.[3]
Solution:
-
Characterize the IS: Prepare a solution of your SIL-IS in a clean solvent (no matrix, no analyte). Acquire data and measure the response ratio of the analyte transition to the IS transition.
-
Calculate Contribution: This ratio represents the contribution of the unlabeled impurity. For example, if the analyte peak area is 0.5% of the IS peak area, you know that your IS contributes a signal equivalent to 0.5% of its concentration to the analyte channel.
-
Correct the Blanks: This value can be subtracted from all your measurements. A simpler approach is to ensure your calibration curve includes a "zero" point (blank matrix + IS) and to not force the origin (0,0). The y-intercept of the regression line will then effectively account for this impurity.
Issue 3: How do I correct for the contribution of the SIL-IS to the native analyte signal?
Possible Cause: Just as the native analyte can contribute to the IS channel, the IS can contribute to the native channel. A SIL-IS is typically enriched to >98-99%, but it still contains some lighter isotopes. For example, a ¹³C₆-labeled standard will have a small population of molecules that are only ¹³C₅, whose mass may overlap with an M+n peak of the native analyte.
Conceptual Diagram of Bidirectional Interference:
Caption: Bidirectional isotopic interference between analyte and SIL-IS.
Solution: This requires a more comprehensive correction, often solved using a system of linear equations, which is the basis for many automated software algorithms.[10][11]
The measured signals can be represented as:
-
Signal_Analyte_Channel = (True_Analyte_Signal) + (Contribution_from_IS)
-
Signal_IS_Channel = (True_IS_Signal) + (Contribution_from_Analyte)
To solve this, you need to determine the contribution factors. This is done by analyzing pure solutions of the native analyte and the SIL-IS separately to measure the relative intensities of their isotopic peaks. Once these factors are known, the true signals can be calculated.
Section 3: Protocols and Methodologies
Protocol 1: Experimental Determination of Isotopic Contribution
This protocol allows you to experimentally measure the correction factors for your specific analyte and SIL-IS pair.
Objective: To determine the percentage contribution of the native analyte to the SIL-IS mass channel.
Materials:
-
Pure native analyte standard
-
Pure stable isotope-labeled internal standard (SIL-IS)
-
LC-MS/MS system
-
Appropriate mobile phases and LC column
Methodology:
-
Prepare Analyte Solution: Create a solution of the pure native analyte at a concentration representing the high end of your expected sample concentrations.
-
Prepare IS Solution: Create a solution of the pure SIL-IS at the exact concentration you use in your assay.
-
LC-MS/MS Analysis of Analyte:
-
Inject the pure native analyte solution.
-
Acquire data monitoring both the MRM transition for the analyte and the MRM transition for the IS.
-
Integrate the peak area for any signal that appears in the analyte channel (Area_A_in_A) and the IS channel (Area_A_in_IS).
-
-
LC-MS/MS Analysis of IS:
-
Inject the pure SIL-IS solution.
-
Acquire data monitoring both MRM transitions.
-
Integrate the peak area for any signal that appears in the IS channel (Area_IS_in_IS) and the analyte channel (Area_IS_in_A).
-
-
Calculate Correction Factors:
-
Analyte Contribution Factor (CF_A): CF_A = Area_A_in_IS / Area_A_in_A
-
This factor tells you what fraction of the analyte's signal bleeds into the IS channel.
-
-
IS Contribution Factor (CF_IS): CF_IS = Area_IS_in_A / Area_IS_in_IS
-
This factor tells you what fraction of the IS's signal (due to impurity) appears in the analyte channel.
-
-
-
Apply Corrections:
-
The corrected analyte area (Corrected_A) and corrected IS area (Corrected_IS) in an unknown sample can be calculated using formulas embedded in software or spreadsheets, which solve the simultaneous equations:
-
Measured_A = Corrected_A + (CF_IS * Corrected_IS)
-
Measured_IS = Corrected_IS + (CF_A * Corrected_A)
-
-
References
-
Liebisch, G., & Ecker, J. (2008). Isotope correction of mass spectrometry profiles. Rapid Communications in Mass Spectrometry, 22(14), 2248-2252. [Link]
-
Suarez-Mendez, C. A., Niedenführ, S., & Wahl, S. A. (2016). Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics. Biotechnology and Bioengineering, 113(5), 1128-1138. [Link]
-
Bielow, C., et al. (2012). Isotope pattern deconvolution for peptide mass spectrometry by non-negative least squares/least absolute deviation template matching. BMC Bioinformatics, 13(1), 289. [Link]
-
Jungreuthmayer, C., & Zanghellini, J. (2008). Isotope correction of mass spectrometry profiles. PubMed, 22(14), 2248-52. [Link]
-
Fakouri Baygi, S., et al. (2019). Automated Isotopic Profile Deconvolution for High Resolution Mass Spectrometric Data (APGC-QToF) from Biological Matrices. Analytical Chemistry, 91(22), 14497-14505. [Link]
-
Bielow, C., et al. (2012). Isotope pattern deconvolution for peptide mass spectrometry by non-negative least squares/least absolute deviation template matching. PubMed, 13, 289. [Link]
-
Suarez-Mendez, C. A., et al. (2016). Natural isotope correction of MS/MS measurements for metabolomics and (13) C fluxomics. ResearchGate. [Link]
-
Wang, Y., et al. (2018). Deconvolution in mass spectrometry-based proteomics. ResearchGate. [Link]
-
Jungreuthmayer, C., et al. (2016). ICT: isotope correction toolbox. Bioinformatics, 32(1), 154-156. [Link]
-
Browne, D. R., & DeLuca, S. D. (2016). Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error. Journal of Mass Spectrometry, 51(9), 740-750. [Link]
-
Crown, S. B., & Antoniewicz, M. R. (2013). The importance of accurately correcting for the natural abundance of stable isotopes. BMC Bioinformatics, 14, 106. [Link]
-
TFA. (n.d.). Use of Stable Isotope Internal Standards for Trace Organic Analysis. Amazon S3. [Link]
-
Hewavitharana, A. K., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 351-355. [Link]
-
Rule, G. S., & Rockwood, A. L. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. Journal of the American Society for Mass Spectrometry, 24(6), 843-851. [Link]
-
Millard, P., et al. (2012). Correction of MS Data for Naturally Occurring Isotopes in Isotope Labelling Experiments. ResearchGate. [Link]
-
pyOpenMS. (n.d.). Charge and Isotope Deconvolution. pyOpenMS 2.5.0 documentation. [Link]
-
Kellner, S., & Helm, M. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Genes, 10(1), 35. [Link]
-
Thomas, R. (n.d.). Isobaric Interferences, Ways to Compensate for Spectral Interferences. ScienceDirect. [Link]
-
Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research Inc.[Link]
-
Science.gov. (n.d.). isotope-labeled internal standards: Topics. Science.gov. [Link]
-
Rule, G., & Rockwood, A. (2013). Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function. ResearchGate. [Link]
-
American Laboratory. (2013). Improving Quantitative Accuracy and Precision of Isobaric Labeling Strategies for Quantitative Proteomics Using Multistage (MS3) Mass Spectrometry. American Laboratory. [Link]
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- 4. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Minimize Ion Suppression with Deuterated Internal Standards
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, practical solutions for mitigating ion suppression in Liquid Chromatography-Mass Spectrometry (LC-MS) analyses through the effective use of deuterated internal standards. Our goal is to move beyond simple protocols and explain the underlying principles, empowering you to troubleshoot and optimize your own methods with confidence.
Section 1: Frequently Asked Questions - Understanding Ion Suppression
This section addresses the fundamental concepts of ion suppression, a critical challenge in LC-MS.
Q1: What is ion suppression and why is it a problem?
A1: Ion suppression is a type of matrix effect that causes a reduction in the ionization efficiency of a target analyte. It occurs when co-eluting compounds from the sample matrix compete with the analyte for ionization in the mass spectrometer's source.[1] This phenomenon does not necessarily mean your instrument is failing; rather, it's an inherent challenge of analyzing complex samples like plasma, urine, or tissue extracts.[2] The primary problem with ion suppression is that it can lead to inaccurate and irreproducible quantitative results, negatively impacting analytical figures of merit like detection capability and precision.[3] Because the degree of suppression can vary from sample to sample, it introduces both systematic and random errors, compromising the validity of an assay's results.[1][3]
Q2: What are the common causes of ion suppression?
A2: Ion suppression arises from various components present in the sample or the analytical system itself. These can include:
-
Endogenous Matrix Components: Salts, proteins, lipids (especially phospholipids), and metabolites from biological samples are major culprits.[2][4]
-
Exogenous Substances: These are contaminants introduced during sample handling, such as polymers and plasticizers from plastic tubes.[3]
-
Mobile Phase Additives: While necessary for chromatography, some additives can interfere with ionization. For example, trifluoroacetic acid (TFA) is known to cause signal suppression in ESI, whereas formic acid is often a better choice.[3]
-
Ion-Pairing Agents: These agents, though useful for retaining polar compounds, can significantly suppress the signal.[4]
The mechanism often involves competition for the limited charge available on the surface of electrospray droplets or changes in the droplet's evaporation efficiency.[4][5]
Q3: How can I determine if my analysis is affected by ion suppression?
A3: Since interfering compounds may not be visible on your chromatogram, you must perform specific diagnostic experiments. The most definitive method is the post-column infusion experiment .[2][6] This technique helps identify the retention time regions where ion suppression or enhancement occurs by infusing a constant flow of your analyte solution after the analytical column while injecting a blank matrix extract. A dip in the otherwise stable analyte signal indicates a zone of suppression.[6]
Section 2: The Role of Deuterated Internal Standards - The Primary Solution
Using a stable isotope-labeled internal standard, particularly a deuterated one, is the most robust method to compensate for matrix effects.
Q4: What is a deuterated internal standard and how does it correct for ion suppression?
A4: A deuterated internal standard (DIS) is a version of your analyte where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[7] This makes the DIS chemically and physically almost identical to the analyte, causing it to have the same extraction efficiency and, ideally, the same chromatographic retention time (co-elution).
The key principle is that because the analyte and the DIS co-elute, they experience the exact same degree of ion suppression in the MS source.[8] While the absolute signal of both compounds may decrease, the ratio of their signals remains constant. Your quantitative calculations are based on this stable ratio, effectively normalizing the variability caused by matrix effects and instrument drift.[9]
Q5: What are the critical factors for selecting a good deuterated internal standard?
A5: Choosing the right DIS is crucial for success. Simply using any deuterated version is not enough. Consider the following criteria:
| Selection Factor | Recommendation & Rationale |
| Structural Similarity | Must be chemically identical to the analyte to ensure co-elution and identical ionization behavior.[7] |
| Number of Deuterium Atoms | A minimum of 3-6 deuterium substitutions is recommended.[9] This provides a sufficient mass shift to prevent isotopic crosstalk while minimizing the potential for chromatographic separation from the analyte.[8][9] |
| Position of Deuterium Atoms | Deuterium atoms must be placed on stable positions (e.g., aromatic or aliphatic carbons).[9] Avoid labeling on exchangeable sites like hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups, as these can readily exchange with hydrogen from the solvent, compromising the standard's integrity.[9][10] |
| Isotopic & Chemical Purity | High isotopic enrichment (≥98%) and chemical purity (>99%) are essential.[7] Impurities can interfere with quantification and lead to inaccurate results. |
| Stability | The standard must be thermally and chemically stable throughout the sample preparation, storage, and analysis process to avoid degradation.[7] |
Section 3: Troubleshooting Guide - When Deuterated Standards Aren't Perfect
Even with a well-chosen DIS, problems can arise. This section provides solutions to common issues.
Q6: My deuterated internal standard has a slightly different retention time than my analyte. Is this a problem?
A6: Yes, this can be a significant problem. This phenomenon is often due to the "deuterium isotope effect," where the replacement of hydrogen with the slightly larger and heavier deuterium atom can alter the molecule's lipophilicity, leading to a small but critical separation on a high-resolution reversed-phase column.[8][10] If the analyte and DIS separate even slightly and elute into a region of steep-changing ion suppression, they will experience different matrix effects, defeating the purpose of the internal standard and leading to scattered, inaccurate results.[11]
Troubleshooting Steps:
-
Confirm the Separation: Carefully examine your chromatograms to see if the peaks for the analyte and DIS are perfectly co-eluting.
-
Use a Lower Resolution Column: Intentionally switching to a column with lower resolving power can force the analyte and DIS to co-elute, restoring the corrective power of the internal standard.[8]
-
Adjust Chromatographic Conditions: Modify the mobile phase gradient or composition to encourage better peak overlap.[12]
-
Consider a Different Isotope: If the problem persists, switching to a ¹³C or ¹⁵N stable isotope-labeled standard is an excellent alternative. These isotopes have a much smaller effect on retention time compared to deuterium and are less prone to chromatographic separation.[8][13]
Sources
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. waters.com [waters.com]
- 11. myadlm.org [myadlm.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Resolving Calibration Curve Non-Linearity with 4-Chloro-3-methylphenol-2,6-d2
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving calibration curve non-linearity in the quantitative analysis of 4-Chloro-3-methylphenol. By leveraging the isotopically labeled internal standard, 4-Chloro-3-methylphenol-2,6-d2, users can develop more robust, accurate, and reliable analytical methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding non-linear calibration for 4-Chloro-3-methylphenol.
Q1: My calibration curve for 4-Chloro-3-methylphenol is non-linear. What are the likely causes?
A1: Non-linearity for active compounds like 4-Chloro-3-methylphenol is a frequent challenge in chromatography. The causes typically fall into three categories:
-
Analyte-Instrument Interactions: Phenolic compounds are susceptible to adsorption by active sites in the GC inlet (liner, seals) and column, especially at low concentrations, leading to a disproportionate response.[1][2] At high concentrations, the instrument's detector can become saturated, causing the curve to flatten.[1]
-
Matrix Effects: In complex samples, co-eluting substances can interfere with the ionization process in a mass spectrometer, either suppressing or enhancing the analyte signal and disrupting linearity.
-
Methodological Issues: The chosen concentration range might exceed the instrument's linear dynamic range for the analyte. For LC-MS, variations in mobile phase pH can alter the ionization efficiency of phenols, leading to inconsistent responses.[3]
Q2: How does using this compound as an internal standard correct for non-linearity?
A2: A stable isotope-labeled internal standard (SIL-IS) such as this compound is the industry-standard solution for these issues.[4]
-
The Principle: An internal standard (IS) is a compound chemically similar to the analyte, added at a constant concentration to every standard, sample, and blank.[4] The calibration curve is then constructed by plotting the ratio of the analyte's response to the IS's response against the analyte's concentration.[5][6]
-
Why it Works: this compound is chemically almost identical to the native analyte. It will therefore experience the same sample preparation losses, injection inconsistencies, adsorption, and matrix-induced signal suppression or enhancement.[4] Because both compounds are affected proportionally, their response ratio remains stable and directly proportional to the analyte's concentration, effectively correcting the sources of non-linearity.[4]
Q3: What defines a suitable internal standard?
A3: An ideal internal standard should be:[4]
-
Chemically Similar: A SIL-IS is the best choice as it ensures nearly identical behavior.[4]
-
Absent in Samples: The IS should not be naturally present in the matrix being analyzed.
-
Chromatographically Resolved (or Mass Distinguishable): It should not interfere with analyte measurement. With mass spectrometry, the mass difference allows for clear distinction even if the compounds co-elute.
-
Pure and Stable: The IS must be of high purity and should not degrade in the solvents used.
Part 2: A-to-Z Troubleshooting Guide
Follow this systematic guide to diagnose and rectify calibration non-linearity.
Phase 1: Diagnosis & Initial Checks
-
Analyze the Curve Shape:
-
Concave Down (Plateau): This strongly suggests detector saturation at high concentrations.
-
Concave Up ("Hockey Stick"): This often indicates analyte adsorption at low concentrations, where a larger fraction of the analyte is lost to active sites.[1]
-
Poor Correlation (r² < 0.99): Random scatter points to inconsistent sample preparation or injection volume variability.
-
-
Verify Instrument Performance:
-
Perform multiple injections of a mid-range calibration standard. A high relative standard deviation (RSD) points to issues with the autosampler or syringe.
-
Phase 2: Targeted Solutions
Based on your diagnosis, apply the following corrective actions.
| Identified Problem | Corrective Action | Scientific Rationale |
| Analyte Adsorption | 1. Use a high-quality, deactivated (silanized) GC inlet liner.[1] 2. Regularly replace the inlet liner and septum to prevent the buildup of active sites. 3. Trim the first 10-20 cm from the front of the GC column if it has become contaminated.[7] | The hydroxyl group on phenols interacts with active silanol groups on non-deactivated glass surfaces, causing irreversible or reversible adsorption.[2] Deactivation passivates these sites, ensuring the complete transfer of the analyte to the column.[1] |
| Detector Saturation | 1. Lower the concentration of the highest calibration standard to stay within the detector's linear range. 2. Dilute high-concentration samples before analysis. 3. Reduce the injection volume. | Every detector has a finite linear dynamic range. Exceeding this limit results in a response that is no longer proportional to concentration. |
| Matrix Effects (MS) | 1. Enhance sample preparation (e.g., use solid-phase extraction) to remove interfering compounds. 2. Modify the chromatography to separate the analyte from the matrix interferents. 3. Implement the this compound internal standard method. | The SIL-IS co-elutes with the analyte and experiences identical ionization suppression or enhancement. The response ratio normalizes this effect, restoring linearity. |
| Injection Variability | 1. Check the autosampler syringe for bubbles or blockages. 2. Ensure the injection volume is appropriate for the inlet liner volume to prevent backflash. 3. Implement the this compound internal standard method. | The IS compensates for minor variations in the injected volume, as any change affects both the analyte and the IS, leaving the ratio unchanged.[5] |
Part 3: Experimental Protocol for Internal Standard Calibration
This protocol provides a step-by-step guide for generating a robust calibration curve for 4-Chloro-3-methylphenol using this compound as the internal standard (IS) for GC-MS analysis.
Required Materials
-
4-Chloro-3-methylphenol (Analyte) analytical standard
-
This compound (IS) analytical standard
-
High-purity solvent (e.g., Ethyl Acetate or Methanol)
-
Class A volumetric flasks and calibrated pipettes
-
Autosampler vials with appropriate caps and septa
Methodology
-
Stock Solution Preparation:
-
Analyte Stock (1000 µg/mL): Accurately weigh 10 mg of 4-Chloro-3-methylphenol, transfer to a 10 mL volumetric flask, and dilute to volume with the chosen solvent.
-
Internal Standard Stock (100 µg/mL): Accurately weigh 1 mg of this compound, transfer to a 10 mL volumetric flask, and dilute to volume.
-
-
Working Solution Preparation:
-
Internal Standard Working Solution (10 µg/mL): Dilute 1 mL of the IS Stock to 10 mL in a volumetric flask. This fixed concentration will be added to all standards and samples.
-
Analyte Working Solutions: Prepare a series of analyte working solutions by serially diluting the Analyte Stock. These will be used to spike the calibration standards.
-
-
Calibration Standard Formulation:
-
Create a set of at least 5-7 calibration standards. To each vial, add a constant volume of the IS Working Solution and a variable volume of the appropriate Analyte Working Solution. Dilute all standards to the same final volume.
Example Calibration Table (1 mL Final Volume):
Calibration Level Analyte Concentration (µg/mL) Volume of Analyte Stock (µL) Volume of IS Working Solution (10 µg/mL) (µL) Diluent Volume (µL) 1 0.1 10 (from 10 µg/mL) 100 890 2 0.5 50 (from 10 µg/mL) 100 850 3 1.0 10 (from 100 µg/mL) 100 890 4 5.0 50 (from 100 µg/mL) 100 850 5 10.0 100 (from 100 µg/mL) 100 800 6 50.0 50 (from 1000 µg/mL) 100 850 | 7 | 100.0 | 100 (from 1000 µg/mL) | 100 | 800 |
-
-
Sample Preparation:
-
For each unknown and Quality Control (QC) sample, add the same volume of IS Working Solution (e.g., 100 µL) as used for the calibration standards.
-
-
Data Analysis and Quantification:
-
Analyze the standards and samples using your GC-MS method.
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the Response Ratio for each injection:
-
Response Ratio = (Analyte Peak Area) / (Internal Standard Peak Area)
-
-
Generate the calibration curve by plotting the Response Ratio (y-axis) versus the Analyte Concentration (x-axis) .
-
Apply a linear regression model. The curve should have a correlation coefficient (r²) of ≥ 0.995.
-
Determine the concentration of the analyte in unknown samples by calculating their Response Ratio and using the regression equation to solve for the concentration.
-
Part 4: Visualized Workflows & Concepts
Internal Standard Calibration Workflow
Caption: Standard workflow for internal standard calibration from preparation to final quantification.
Conceptual Correction of Non-Linearity
Caption: Conceptual diagram showing how an internal standard corrects for analytical variability to achieve linearity.
Part 5: Analyte at a Glance: 4-Chloro-3-methylphenol
This table summarizes key properties of the target analyte.
| Property | Value | Source |
| Common Names | p-Chloro-m-cresol (PCMC), Chlorocresol | [8][9] |
| CAS Number | 59-50-7 | [8] |
| Molecular Formula | C₇H₇ClO | [10] |
| Molecular Weight | 142.58 g/mol | [10] |
| Melting Point | 63-65 °C | [10] |
| Boiling Point | 235 °C | [10] |
| Appearance | White to pinkish crystalline solid with a phenolic odor. | [10] |
| Water Solubility | 4 g/L (at 20 °C) | [10] |
Part 6: References
-
Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved from [Link]
-
Dong, M. W. (2015, April 1). Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography. LCGC North America, 33(4), 264–273. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, October 2). Internal Standard. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Internal Standard. Retrieved from [Link]
-
National Environmental Methods Index. (n.d.). EPA-NERL: 528: Phenols in Water by GC/MS. Retrieved from [Link]
-
Pathak, R., et al. (2021). Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale. Applied Sciences, 11(22), 10793.
-
Agilent Technologies, Inc. (2011, March 9). Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC. Retrieved from [Link]
-
López-Cobo, A., et al. (2019, February 22). Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. Molecules, 24(4), 799.
-
Agilent Technologies, Inc. (n.d.). Practical Steps in GC Troubleshooting. Retrieved from [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Agilent Technologies. (2022, April 10). How to Troubleshoot and Improve your GC/MS [Video]. YouTube. Retrieved from [Link]
-
Frasch, H. F., et al. (2004). In Vitro Dermal Penetration of 4-Chloro-3-Methylphenol from Commercial Metal Working Fluid and Aqueous Vehicles. Journal of Occupational and Environmental Hygiene, 1(6), 374-381.
-
Chromatography Today. (n.d.). What is a Response Factor? Retrieved from [Link]
-
López-Cobo, A., et al. (2019). Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. Molecules, 24(4), 799.
-
Chromatography Forum. (2011, December 12). phenol gc method reproducibility issues. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
ResearchGate. (2022, February 22). What is the procedure for internal standard Calibration? Retrieved from [Link]
-
Rocío-Bautista, P., et al. (2020, June 2). Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. Molecules, 25(11), 2604.
-
Pathak, R., et al. (2021). Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale. Applied Sciences, 11(22), 10793.
-
LANXESS. (2015, July). Product Safety Assessment: 4-Chloro-3-methylphenol. Retrieved from [Link]
-
Kaza, M., et al. (2018). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385.
-
Agilent Technologies, Inc. (n.d.). Detect Every Peak and Minimize Degradative Buildup in Your GC Flow Path. Retrieved from [Link]
-
Reddit. (2023, October 2). How to make a Internal Standard mix... Retrieved from [Link]
-
ResearchGate. (2001). Development and validation of a GC/MS method for determination of phenolic xenoestrogens in aquatic samples. Retrieved from [Link]
-
LCGC North America. (2002). Improvement of GC Sensitivity for Polar and Nonpolar PAHs by Using a Deactivated Liner. Retrieved from [Link]
-
YouTube. (2022, November 22). How to Set up HPLC Calibration Method - Internal Standard Calibration with Shimadzu LabSolutions. Retrieved from [Link]
-
Wang, G., et al. (2015). Analysis of twenty phenolic compounds in human urine: hydrochloric acid hydrolysis, solid-phase extraction based on K2CO3-treated silica, and gas chromatography tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 407(14), 4131-4141.
-
Wikipedia. (n.d.). p-Chlorocresol. Retrieved from [Link]
-
ResearchGate. (2009, October 18). Internal Standard—Friend or Foe? Retrieved from [Link]
-
Digital.CSIC. (2018). Evaluation of linearity for calibration functions: A practical approach for chromatography techniques. Retrieved from [Link]
-
National Institutes of Health. (2019). Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid. Retrieved from [Link]
-
ResearchGate. (2001). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. Retrieved from [Link]
-
ResearchGate. (2005). Experimental and statistical validation of SPME–GC–MS analysis of phenol and chlorophenols in raw and treated water. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). GC Inlet Maintenance. Retrieved from [Link]
-
MFA Cameo. (2022, April 8). 4-chloro-3-methylphenol. Retrieved from [Link]
-
YouTube. (2019, December 17). Example of non linear regression dose response data in GraphPad Prism. Retrieved from [Link]
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- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. chromatographyonline.com [chromatographyonline.com]
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- 9. p-Chlorocresol - Wikipedia [en.wikipedia.org]
- 10. 4-Chloro-3-methylphenol | 59-50-7 [chemicalbook.com]
Validation & Comparative
A Comparative Guide to High-Integrity Analytical Method Validation: The Role of 4-Chloro-3-methylphenol-2,6-d2
For researchers, scientists, and professionals in drug development, the integrity of analytical data is the bedrock of scientific advancement and regulatory approval. The validation of an analytical procedure is the critical process of demonstrating its suitability for the intended purpose, a mandate outlined by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4] This guide provides an in-depth, experience-driven comparison of analytical validation strategies, focusing on the superior performance achieved through the use of a stable isotope-labeled (SIL) internal standard, specifically 4-Chloro-3-methylphenol-2,6-d2.
The analyte of interest, 4-Chloro-3-methylphenol (also known as p-chloro-m-cresol or PCMC), is a widely used biocide, preservative, and antiseptic in various industrial and pharmaceutical products.[5][6] Its potential environmental impact and the need to quantify it in complex matrices necessitate highly accurate and reliable analytical methods.[7] This guide will dissect the causality behind experimental choices, providing a framework for developing self-validating analytical systems.
The Cornerstone of Quantitation: The Internal Standard
In quantitative analysis, particularly with powerful techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard (IS) is indispensable. Its primary function is to correct for the variability inherent in the analytical process—from sample preparation and extraction to instrument injection and ionization.[8] The choice of an internal standard is a critical decision that directly impacts data quality.
Comparing Calibration Strategies: Why a Deuterated Standard Excels
There are three primary approaches to calibration in chromatographic analysis. The use of a stable isotope-labeled internal standard like this compound represents the gold standard for achieving trustworthy and reproducible results.[9]
| Calibration Strategy | Mechanism | Advantages | Disadvantages | Best Suited For |
| External Standard | A calibration curve is generated from standards prepared in a clean solvent. The concentration of the analyte in unknown samples is determined by comparing its response to this curve. | Simple, convenient, and less expensive.[10] | Highly susceptible to variations in injection volume, matrix effects, and sample preparation losses. Assumes the instrument response is identical for standards and samples. | Simple, clean sample matrices with minimal preparation steps. |
| Structural Analogue IS | A compound with a similar chemical structure to the analyte is added at a constant concentration to all samples and standards. | More robust than external standardization; corrects for some variability in sample prep and injection volume.[8] | May have different extraction recovery, chromatographic retention, and ionization efficiency than the analyte, leading to incomplete correction. | When a SIL IS is unavailable or cost-prohibitive.[8][11] |
| Stable Isotope-Labeled IS (e.g., this compound) | A version of the analyte where one or more atoms are replaced with a heavy stable isotope (e.g., ²H, ¹³C, ¹⁵N).[12] | The Ideal Choice. Exhibits nearly identical chemical and physical properties to the analyte.[9] Co-elutes with the analyte, providing the most effective compensation for matrix effects, ion suppression, and sample loss.[9] | Higher cost and potential for slight chromatographic separation from the analyte in some cases.[8][13] | Complex biological matrices (plasma, urine, tissue) and when the highest level of accuracy and precision is required for regulatory submission. |
The core advantage of this compound is its near-perfect mimicry of the unlabeled analyte. By replacing two hydrogen atoms on the phenol ring with deuterium, the molecular weight is increased by two mass units. This allows the mass spectrometer to distinguish between the analyte and the internal standard, while their shared chemical properties ensure they behave almost identically throughout the entire analytical workflow. This co-elution and co-ionization behavior is the key to correcting for unpredictable matrix effects, where other components in the sample can suppress or enhance the analyte's signal.[9]
Experimental Framework: Validating an LC-MS/MS Method with this compound
The following section details a robust protocol for the validation of a method for quantifying 4-Chloro-3-methylphenol in human plasma, grounded in the principles of the ICH Q2(R1) guideline.[1]
Materials and Reagents
-
Analytes: 4-Chloro-3-methylphenol (analyte) and this compound (internal standard).[14]
-
Matrices: Human plasma (drug-free).
-
Solvents: HPLC-grade methanol, acetonitrile, and water.
-
Reagents: Formic acid or ammonium acetate for mobile phase modification.
Experimental Workflow Diagram
Caption: Workflow for analytical method validation using an internal standard.
Step-by-Step Validation Protocol
The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[1]
-
Causality: This parameter ensures that the signal measured is unequivocally from the analyte of interest, without interference from endogenous matrix components, metabolites, or other compounds.
-
Protocol:
-
Analyze at least six different blank plasma lots.
-
Analyze a blank plasma sample spiked only with the internal standard (this compound).
-
Analyze a blank plasma sample spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the IS.
-
-
Acceptance Criteria: The response of interfering peaks in the blank samples at the retention time of the analyte and IS should be less than 20% of the response at the LLOQ for the analyte and less than 5% for the IS.
-
Causality: To demonstrate a proportional relationship between the analyte concentration and the instrument's response over a defined range. The ratio of the analyte peak area to the IS peak area is plotted against the analyte concentration.
-
Protocol:
-
Prepare a series of at least 6-8 calibration standards by spiking known amounts of 4-Chloro-3-methylphenol into blank plasma.
-
Add a constant amount of this compound to each standard.
-
Process and analyze the standards.
-
Perform a linear regression analysis (weighted 1/x² is common).
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentration of each standard should be within ±15% of the nominal value (±20% for the LLOQ).
-
Causality: Accuracy measures the closeness of the results to the true value, while precision measures the reproducibility of the results. These are assessed using Quality Control (QC) samples at different concentrations.
-
Protocol:
-
Prepare QC samples in blank plasma at a minimum of four levels: LLOQ, low, medium, and high concentrations.
-
Intra-day (Repeatability): Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (Intermediate Precision): Analyze the QC samples on at least three different days.
-
-
Acceptance Criteria:
-
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).
-
Precision: The relative standard deviation (RSD) should not exceed 15% (20% at the LLOQ).
-
-
Causality: The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Protocol: The LLOQ is established as the lowest calibration standard and is confirmed during the accuracy and precision experiments.
-
Acceptance Criteria: The analyte response at the LLOQ should be at least 5 times the response of a blank sample. Accuracy should be within ±20% and precision (RSD) should be ≤20%.
-
Causality: To ensure the analyte is stable throughout the sample lifecycle, from collection to analysis. The presence of the deuterated IS helps correct for degradation that may occur during processing, but pre-analysis stability must be confirmed.
-
Protocol:
-
Analyze QC samples (low and high) after subjecting them to various storage and handling conditions:
-
Freeze-Thaw Stability: After several freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a specified period.
-
Long-Term Stability: Stored at the intended temperature (e.g., -80°C) for an extended duration.
-
Post-Preparative Stability: In the autosampler.
-
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Data Summary: Expected Performance
A well-validated method using this compound as an internal standard will yield data of exceptional quality.
| Validation Parameter | Specification | Expected Result with this compound |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Range | e.g., 1 - 1000 ng/mL | Meets criteria |
| Intra-day Accuracy (% Bias) | ±15% (±20% at LLOQ) | < 10% |
| Intra-day Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | < 8% |
| Inter-day Accuracy (% Bias) | ±15% (±20% at LLOQ) | < 12% |
| Inter-day Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Stability (% Deviation) | Within ±15% of nominal | < 10% deviation under tested conditions |
The Logic of Deuteration: Analyte & IS Relationship
The structural similarity and mass difference are the core of this technique's success.
Caption: Structural comparison of the analyte and its deuterated internal standard.
Conclusion
In the landscape of analytical method validation, the pursuit of unerring accuracy and precision is paramount. While various calibration strategies exist, the use of a stable isotope-labeled internal standard is unequivocally superior for challenging applications, particularly in regulated bioanalysis. This compound serves as an exemplary internal standard for its non-deuterated counterpart, embodying the ideal characteristics required to build a self-validating analytical system. By co-eluting and behaving identically to the analyte through extraction and ionization, it provides a robust correction factor for nearly all sources of analytical variability. This guide has detailed the experimental logic and protocols necessary to leverage this powerful tool, enabling researchers and drug development professionals to generate data of the highest integrity, ensuring confidence in results and expediting the path to regulatory approval.
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A Comparative Guide to Inter-Laboratory Study Design for the Analysis of 4-Chloro-3-Methylphenol
This guide provides a comprehensive framework for designing and executing a robust inter-laboratory study (ILS) to validate and compare analytical methods for the quantification of 4-chloro-3-methylphenol (4C3MP). As researchers, scientists, and drug development professionals, the reliability of analytical data is paramount. An ILS is the gold standard for establishing the performance characteristics of a method, providing objective data on its precision and reproducibility across multiple laboratories. This document outlines the critical considerations for designing such a study, comparing two powerful and widely used analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).
The Imperative for Method Validation via Inter-Laboratory Studies
Before an analytical method can be confidently deployed for routine analysis, its performance must be rigorously evaluated. A single-laboratory validation provides initial estimates of parameters like accuracy, precision, and linearity. However, it cannot account for the inherent variability that arises when a method is performed by different analysts, on different instruments, and in different environments. An inter-laboratory study, designed according to established standards such as ASTM E691 and ISO 5725, is essential for quantifying this variability.[1][2][3][4][5][6][7][8][9][10]
The core outputs of an ILS are the estimates of repeatability (within-laboratory precision) and reproducibility (between-laboratory precision).[5][6] These metrics are critical for setting realistic expectations for method performance, establishing acceptance criteria for quality control, and ensuring data comparability across different testing sites.
This guide focuses on 4-chloro-3-methylphenol (CAS No. 59-50-7), a halogenated phenolic compound widely used as a disinfectant and preservative in industrial fluids and pharmaceutical products. Its potential for environmental persistence and toxicity necessitates reliable and reproducible analytical methods for its monitoring.[11][12][13]
Comparative Overview of Analytical Methodologies
The selection of an analytical technique is the first critical decision. For 4C3MP, both GC-MS and HPLC-DAD offer distinct advantages and are suitable for an inter-laboratory comparison.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a premier technique for the analysis of volatile and semi-volatile compounds. Due to the polarity of phenolic compounds, a derivatization step, such as acetylation, is often required to convert 4C3MP into a less polar form, which improves its chromatographic peak shape and thermal stability.[12][14] The mass spectrometer provides high selectivity and allows for positive identification of the analyte based on its mass spectrum, making it a powerful tool for complex matrices.[11][14][15] Several U.S. Environmental Protection Agency (EPA) methods for phenol analysis, such as EPA 604 and 528, utilize gas chromatography.[15][16][17][18][19]
-
High-Performance Liquid Chromatography with Diode-Array Detector (HPLC-DAD): HPLC is well-suited for analyzing polar, non-volatile compounds. A significant advantage of HPLC for this application is the potential for direct analysis of aqueous samples with minimal preparation, which can simplify the workflow and reduce potential sources of error.[20] A Diode-Array Detector (DAD) provides spectral information across a range of UV-visible wavelengths, aiding in peak purity assessment and analyte identification.[21][22][23]
The following table summarizes the key characteristics of each technique for 4C3MP analysis.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-DAD) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of soluble compounds in the liquid phase. |
| Sample Prep | Typically requires liquid-liquid or solid-phase extraction followed by derivatization (e.g., acetylation).[12] | May allow for direct injection after simple filtration or dilution.[20] |
| Selectivity | Very High (based on retention time and mass spectrum).[14] | Moderate to High (based on retention time and UV spectrum). |
| Sensitivity | High, often reaching sub-µg/L levels.[18] | Good, typically in the µg/L to mg/L range.[24] |
| Confirmation | High confidence via mass spectral library matching.[25] | Aided by UV spectral comparison. |
| Applicable EPA Methods | EPA 528, EPA 604 (GC-FID).[16][18] | N/A (though widely used for phenols).[26] |
Designing the Inter-Laboratory Study
A meticulously planned study is crucial for generating statistically significant and defensible results. The design should adhere to the principles outlined in ASTM E691.[1][4][8][9][10]
-
Primary Objective: To determine and compare the repeatability (sr) and reproducibility (sR) of a GC-MS method and an HPLC-DAD method for the quantification of 4-chloro-3-methylphenol in a representative aqueous matrix.
-
Study Coordinator: A central organizer responsible for preparing and distributing samples, collecting data, and performing the statistical analysis.
-
Participating Laboratories: A minimum of 8-10 laboratories with demonstrated experience in the respective techniques (GC-MS or HPLC) should be recruited to ensure statistical robustness.[27]
-
Matrix Selection: A bulk quantity of a representative matrix (e.g., deionized water with 2% isopropanol to ensure solubility, or a simulated industrial effluent) should be prepared.
-
Homogeneity and Stability: The bulk matrix must be proven to be homogeneous before spiking. The stability of 4C3MP in the matrix under the proposed storage and shipping conditions must also be verified.
-
Spiking Levels: The bulk matrix will be divided and spiked with 4C3MP to create at least two distinct concentration levels (e.g., a low and a high level relevant to the expected application).
-
Sample Preparation: From each spiked bulk sample, identical sub-samples are prepared in sealed, pre-cleaned vials.
-
Coding and Distribution: Samples are randomly coded (blinded) to conceal the concentration levels from the participants and shipped to each laboratory under controlled conditions (e.g., refrigerated).
The overall workflow for the inter-laboratory study is depicted below.
Caption: Workflow for the 4C3MP Inter-Laboratory Study.
Standardized Experimental Protocols
To minimize variability from procedural differences, all participating laboratories must follow a detailed, standardized protocol.
This protocol is based on principles found in EPA methods and the scientific literature.[12][15]
-
Sample Preparation & Derivatization:
-
Pipette 10.0 mL of the aqueous sample into a 20 mL screw-cap vial.
-
Add an internal standard (e.g., 4-bromophenol) to each sample, standard, and blank.
-
Add 1.0 g of anhydrous potassium carbonate and 1.0 mL of acetic anhydride.
-
Cap the vial tightly and vortex for 2 minutes. Let it stand for 10 minutes at room temperature to complete the derivatization.
-
Add 2.0 mL of hexane and vortex for 2 minutes to extract the derivatized 4C3MP-acetate.
-
Allow the layers to separate. Transfer the upper hexane layer to a 2 mL autosampler vial.
-
-
GC-MS Instrumental Conditions:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane).
-
Injector: 250°C, Splitless mode (1 µL injection).
-
Oven Program: 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C, Electron Ionization (70 eV).
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor m/z 184 (quantifier) and 142 (qualifier) for 4C3MP-acetate, and a characteristic ion for the internal standard.
-
-
Calibration: Prepare a 5-point calibration curve from derivatized aqueous standards.
Caption: GC-MS analytical workflow with derivatization.
This protocol is a typical reversed-phase HPLC method for phenolic compounds.[22][24][26]
-
Sample Preparation:
-
Allow the sample to come to room temperature.
-
Filter the aqueous sample through a 0.45 µm syringe filter into a 2 mL HPLC vial.
-
-
HPLC-DAD Instrumental Conditions:
-
HPLC Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic, 60:40 Methanol:Water (with 0.1% Phosphoric Acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
DAD Detection: Monitor at 280 nm. Acquire spectra from 200-400 nm to confirm peak identity.
-
-
Calibration: Prepare a 5-point calibration curve from aqueous standards.
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A Comparative Guide to Isotopic Labeling: 4-Chloro-3-methylphenol-2,6-d2 versus 13C-labeled 4-chloro-3-methylphenol in Quantitative Analysis
In the landscape of quantitative analytical chemistry, particularly in fields such as environmental monitoring, drug metabolism, and clinical diagnostics, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for achieving the highest levels of accuracy and precision.[1] These compounds, which are chemically identical to the analyte of interest but have a different mass, are indispensable for correcting variations during sample preparation, chromatography, and mass spectrometric detection. This guide provides an in-depth comparison of two common types of SIL-IS for 4-chloro-3-methylphenol (PCMC), a widely used disinfectant and preservative[2][3]: deuterium-labeled (4-Chloro-3-methylphenol-2,6-d2) and carbon-13-labeled (¹³C-labeled 4-chloro-3-methylphenol). This comparison will be grounded in the fundamental principles of isotopic labeling and supported by established experimental observations.
The Imperative for an Ideal Internal Standard
An ideal internal standard should perfectly mimic the behavior of the analyte throughout the entire analytical workflow, from extraction to detection.[4] This includes having the same extraction recovery, chromatographic retention time, and ionization efficiency. By adding a known amount of the SIL-IS to a sample at the earliest stage, any subsequent losses or variations will affect both the analyte and the standard equally, allowing for a precise and accurate calculation of the analyte's concentration. While both deuterium and ¹³C labeling are common strategies, their subtle physicochemical differences can have significant implications for analytical performance.[5]
Physicochemical Properties and Synthesis
This compound
-
Structure and Properties: In this molecule, two hydrogen atoms on the aromatic ring, at positions 2 and 6, are replaced with deuterium (D), a stable isotope of hydrogen.[6] This results in a mass increase of 2 Da compared to the unlabeled compound. Deuterium labeling is often a more cost-effective and synthetically straightforward approach.
-
Synthesis: The synthesis of this compound typically involves the chlorination of m-cresol, followed by a deuterium exchange reaction.[7] This exchange is often acid- or base-catalyzed, using a deuterium source like D₂O. The positions ortho to the hydroxyl group are activated and thus more susceptible to this exchange.
¹³C-labeled 4-chloro-3-methylphenol
-
Structure and Properties: In this standard, one or more ¹²C atoms are replaced with the stable isotope ¹³C. For robust quantification, labeling with at least three ¹³C atoms is often preferred to ensure a clear mass shift from the natural isotope envelope of the unlabeled analyte. ¹³C-labeled standards are chemically and physically almost identical to their native counterparts.[5]
-
Synthesis: The synthesis of ¹³C-labeled aromatic compounds is generally more complex and expensive than deuteration. A common strategy for synthesizing ¹³C-labeled phenols involves a [5+1] cyclization reaction. This method allows for the incorporation of a ¹³C-labeled carbon source, such as ¹³C-carbon monoxide or a ¹³C-labeled carbonate, to form the phenol ring.[8] This approach offers precise control over the position of the ¹³C label.
Performance Comparison: The Isotope Effect in Action
The primary differentiator in performance between deuterium and ¹³C-labeled standards is the "isotope effect".[9] The greater mass of deuterium compared to hydrogen leads to a stronger C-D bond, which can slightly alter the compound's physicochemical properties, most notably its chromatographic behavior.[5]
Chromatographic Co-elution
Perfect co-elution of the internal standard and the analyte is critical for accurate quantification, especially in complex matrices where ion suppression or enhancement can vary across a chromatographic peak.[8]
-
This compound: Deuterated compounds often elute slightly earlier than their non-deuterated analogs in reverse-phase liquid chromatography.[5] This retention time shift, though often small, can lead to the analyte and the internal standard experiencing different degrees of matrix effects, thereby compromising the accuracy of the results.[9]
-
¹³C-labeled 4-chloro-3-methylphenol: Due to the negligible difference in physicochemical properties between ¹²C and ¹³C, ¹³C-labeled standards typically co-elute perfectly with the unlabeled analyte under various chromatographic conditions.[5][10] This ensures that both compounds are subjected to the same matrix effects, leading to more reliable quantification.
Quantitative Data Summary
The following table summarizes the expected performance differences based on well-established principles of isotopic labeling in chromatography and mass spectrometry.
| Performance Parameter | This compound | ¹³C-labeled 4-chloro-3-methylphenol | Rationale |
| Chromatographic Retention Time | Slight shift (typically earlier elution) | Co-elutes with unlabeled analyte | Deuterium isotope effect alters polarity and interaction with the stationary phase.[5] |
| Accuracy & Precision | Can be compromised by differential matrix effects | High accuracy and precision | Perfect co-elution ensures identical experience of matrix effects.[5][10] |
| Correction for Matrix Effects | Potentially incomplete | Excellent | Co-elution guarantees that any ion suppression or enhancement affects both the analyte and the standard equally.[10] |
| Isotopic Stability | Generally stable, but H/D exchange is possible under certain conditions | Highly stable, no risk of exchange | The C-¹³C bond is not susceptible to exchange reactions that can affect deuterium labels.[5] |
| Cost-Effectiveness | Generally more affordable | Typically more expensive | Synthesis of ¹³C-labeled compounds is often more complex. |
Experimental Workflow for the Analysis of 4-chloro-3-methylphenol
The following is a detailed protocol for the analysis of 4-chloro-3-methylphenol in water samples using gas chromatography-mass spectrometry (GC-MS), a common analytical technique for this compound.[11][12]
I. Sample Preparation and Extraction
-
Sample Collection: Collect 100 mL of the water sample in a clean glass container.
-
Internal Standard Spiking: Add a known amount (e.g., 50 µL of a 10 µg/mL solution) of either this compound or ¹³C-labeled 4-chloro-3-methylphenol to the sample.
-
pH Adjustment: Adjust the pH of the sample to <2 with sulfuric acid.
-
Liquid-Liquid Extraction: Transfer the acidified sample to a separatory funnel and extract three times with 30 mL of dichloromethane.
-
Drying: Pass the combined organic extracts through a column of anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
II. Derivatization (Optional but Recommended for GC-MS)
Due to the polarity of the phenolic hydroxyl group, derivatization can improve chromatographic peak shape and sensitivity.[11]
-
Reagent Addition: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 10 µL of pyridine to the 1 mL extract.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature before analysis.
III. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet: Splitless mode, 250°C.
-
Oven Program: Initial temperature of 60°C, hold for 1 minute, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Quadrupole: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Unlabeled PCMC-TMS derivative: m/z 198, 183
-
This compound-TMS derivative: m/z 200, 185
-
¹³C₆-4-chloro-3-methylphenol-TMS derivative: m/z 204, 189 (assuming 6 ¹³C atoms)
-
Logical Relationships and Workflows
Caption: Experimental workflow for the quantitative analysis of 4-chloro-3-methylphenol.
Caption: Decision tree for selecting an appropriate internal standard.
Conclusion and Recommendations
The choice between this compound and ¹³C-labeled 4-chloro-3-methylphenol as an internal standard hinges on the specific requirements of the analytical method.
For applications demanding the highest level of accuracy and reliability, such as in regulatory compliance or clinical studies, ¹³C-labeled 4-chloro-3-methylphenol is the superior choice . Its identical physicochemical properties to the unlabeled analyte ensure perfect co-elution, thereby providing the most effective correction for matrix effects and other sources of analytical variability.[5][10]
Conversely, for routine analyses where cost is a significant factor and the matrix is less complex, This compound can be a viable and cost-effective option . However, it is imperative to thoroughly validate the method to assess the extent of any chromatographic shift and its potential impact on quantification.[9] Careful monitoring of the retention times of both the analyte and the internal standard is crucial to ensure data integrity.
Ultimately, the selection of an internal standard is a critical decision that directly influences the quality of the analytical data. By understanding the fundamental differences between deuterium and ¹³C labeling, researchers can make an informed choice that aligns with the goals and constraints of their specific application.
References
-
Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]
-
Rockwood, A. (2013, March 14). Which internal standard? Deuterated or C13 enriched?. ResearchGate. Retrieved from [Link]
-
Lasker, M. D., et al. (2023). Core-Labeling (Radio)Synthesis of Phenols. ChemRxiv. Retrieved from [Link]
-
Agilent. (2015). THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. Retrieved from [Link]
-
Romer Labs. (n.d.). 13C Isotope Labeled. Retrieved from [Link]
-
Romer Labs. (n.d.). The Advantage of Fully Stable C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. Retrieved from [Link]
-
Master Analyse et Contrôle. (2015, March 16). Quantification of 4-chloro-3-methylphenol in industrial aqueous effluent by GC-MS. Retrieved from [Link]
-
Dan, T. H., et al. (2018). Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale. Applied Sciences, 8(10), 1888. Retrieved from [Link]
-
INERIS. (2021, June 28). 4-chloro-3-méthylphénol (Chlorocrésol). Retrieved from [Link]
-
QA/QC Solutions, LLC. (2014, August 4). Bias in Organochlorine Pesticide Data: Comparison of Analyses by GC/ECD and HRGC/MS/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Gas Chromatography. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2007, February). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
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The Gold Standard for Sensitivity: A Guide to Calculating the Limit of Detection for 4-Chloro-3-methylphenol Using Isotope Dilution Mass Spectrometry
<
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of trace quantitative analysis, establishing a method's true limit of detection (LOD) is paramount. It defines the boundary of reliable measurement, ensuring that reported values are statistically significant and not mere instrumental noise. This guide provides a comprehensive framework for determining the LOD of 4-chloro-3-methylphenol (PCMC), a widely used disinfectant and preservative, by leveraging the power and precision of isotope dilution mass spectrometry (IDMS). We will delve into the theoretical underpinnings, present a detailed experimental protocol, and compare the performance of this "gold standard" technique against other analytical approaches.
The Isotope Dilution Advantage: Overcoming Analytical Hurdles
At its core, isotope dilution mass spectrometry is an analytical technique that provides exceptional accuracy and precision by using a stable, isotopically labeled version of the analyte as an internal standard.[1] This labeled compound, in our case, something like 4-chloro-3-methylphenol-d6, is chemically identical to the native PCMC but has a different mass due to the incorporation of heavy isotopes.
The unparalleled advantage of this approach lies in its ability to nullify two of the most significant sources of error in quantitative analysis: sample matrix effects and analyte loss during sample preparation.[2][3] Matrix effects, which are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix, can artificially suppress or enhance the measured signal, leading to inaccurate quantification.[4] Because the isotopically labeled internal standard is affected by these matrix effects in the same way as the native analyte, the ratio of their signals remains constant, ensuring an accurate measurement.[3] Similarly, any physical loss of the analyte during extraction, concentration, or transfer steps will be mirrored by the internal standard, thus preserving the accuracy of the final calculated concentration.
A Comparative Look: Why IDMS Excels for PCMC Analysis
To appreciate the superiority of the IDMS approach for determining the LOD of PCMC, it's helpful to compare it with other common analytical techniques.
| Analytical Technique | Principle | Advantages | Limitations for Trace PCMC Analysis |
| GC-FID (Gas Chromatography-Flame Ionization Detection) | Separation by volatility, detection by ionization in a flame. | Robust, relatively inexpensive. | Lower sensitivity and selectivity compared to MS; susceptible to co-eluting interferences.[5] |
| HPLC-UV (High-Performance Liquid Chromatography-Ultraviolet Detection) | Separation by polarity, detection by UV absorbance. | Good for a wide range of compounds. | Limited sensitivity and selectivity for PCMC at trace levels; requires chromophores for detection.[6] |
| GC-MS (Gas Chromatography-Mass Spectrometry with External Calibration) | Separation by volatility, detection by mass-to-charge ratio. | High selectivity. | Susceptible to matrix effects and analyte loss during sample preparation, leading to less accurate quantification at the limit of detection.[7] |
| LC-MS/MS with Isotope Dilution (This Guide) | Separation by polarity, detection by specific mass transitions. | Highest selectivity and sensitivity; corrects for matrix effects and analyte loss, providing the most accurate and reliable LOD determination.[2][3] | Higher initial instrument cost. |
Experimental Protocol: Determining the LOD of PCMC via LC-MS/MS Isotope Dilution
This protocol outlines a robust procedure for determining the method detection limit (MDL) for PCMC, drawing from established guidelines such as those from the U.S. Environmental Protection Agency (EPA).[8][9] The MDL is defined as the minimum measured concentration of a substance that can be reported with 99% confidence that the measured concentration is distinguishable from method blank results.[8]
Materials and Reagents
-
4-Chloro-3-methylphenol (PCMC) analytical standard
-
4-Chloro-3-methylphenol-d6 (or other suitable isotopically labeled standard)
-
HPLC-grade water, methanol, and acetonitrile
-
Formic acid (or other suitable mobile phase modifier)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Appropriate sample matrix (e.g., reagent water, surface water, plasma)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical balance
-
Calibrated pipettes
Workflow Diagram
Caption: Experimental workflow for LOD determination of PCMC using IDMS.
Step-by-Step Methodology
-
Preparation of Standards:
-
Prepare a primary stock solution of native PCMC in methanol.
-
Prepare a primary stock solution of the isotopically labeled PCMC internal standard (IS) at a similar concentration.
-
From the native PCMC stock, prepare a series of calibration standards in the appropriate final solvent, each containing a constant concentration of the IS. A typical calibration range might be 0.1 to 50 ng/mL.
-
-
Estimation of the Detection Limit:
-
Make an initial, educated guess of the LOD. This can be based on the signal-to-noise ratio (S/N) of a very low-level standard (aim for S/N between 3 and 5), previous experiments, or literature values.[10]
-
-
Preparation of LOD Spiking Samples:
-
Prepare a spiking solution of native PCMC at a concentration that is 1 to 5 times your estimated LOD.[11]
-
Take a minimum of seven replicate samples of your chosen matrix (e.g., 100 mL of reagent water).[9]
-
Spike each of these seven replicates with the low-level PCMC spiking solution.
-
Spike each replicate (and your calibration standards) with a constant amount of the isotopically labeled internal standard solution.
-
-
Sample Extraction (Example using SPE):
-
Condition the SPE cartridges according to the manufacturer's instructions.
-
Load the spiked water samples onto the cartridges.
-
Wash the cartridges to remove interferences.
-
Elute the PCMC and internal standard from the cartridges with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to near dryness and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Employ a C18 reversed-phase column with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid. The goal is to achieve good separation of PCMC from any matrix interferences.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This highly selective technique monitors specific precursor-to-product ion transitions for both the native PCMC and the labeled internal standard. For PCMC (molecular weight ~142.58 g/mol ), a potential transition could be m/z 141 -> 107.[12][13] The exact transition for the labeled standard will depend on its mass.
-
-
Data Analysis and LOD Calculation:
-
For each of the seven spiked replicates, calculate the concentration of PCMC using the calibration curve generated from the ratio of the native analyte peak area to the internal standard peak area.
-
Calculate the standard deviation (s) of the seven replicate concentrations.
-
Calculate the LOD using the following formula, in accordance with the U.S. EPA procedure:[14] LOD = t * s Where:
-
s = the standard deviation of the replicate analyses.
-
t = the Student's t-value for a 99% confidence level and n-1 degrees of freedom. For seven replicates (n=7), the t-value is 3.143.
-
-
Alternative LOD Calculation Based on the Calibration Curve
An alternative and widely accepted method for calculating the LOD is based on the parameters of the calibration curve.[15][16][17] This approach is particularly useful when analyzing samples at concentrations near the detection limit.
The formula is:
LOD = 3.3 * (σ / S)
Where:
-
σ = the standard deviation of the response. This can be estimated from the standard deviation of the y-intercepts of the regression line or the residual standard deviation of the regression line.[18]
-
S = the slope of the calibration curve.
It is recommended to construct a separate calibration curve using standards at concentrations in the range of the expected LOD for a more accurate determination.[16]
Caption: Comparison of two primary methods for calculating the Limit of Detection.
Conclusion: Ensuring Trustworthy and Authoritative Results
The determination of a method's limit of detection is not merely a statistical exercise; it is a fundamental component of method validation that underpins the reliability of all subsequent data.[19][20] By employing isotope dilution mass spectrometry, researchers can mitigate the most common sources of analytical error, thereby establishing a true and robust LOD for 4-chloro-3-methylphenol. The protocols and calculation methods detailed in this guide provide a scientifically sound framework for achieving this, ensuring that data generated at the lower limits of an assay are both trustworthy and defensible. This adherence to rigorous analytical principles is essential for professionals in research and drug development who rely on accurate trace-level quantification.
References
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Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science. Available at: [Link]
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Detection limit of isotope dilution mass spectrometry - PubMed. Available at: [Link]
-
Definition and Procedure for the Determination of the Method Detection Limit, Revision 2 - EPA. Available at: [Link]
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How to calculate the detection limit from the calibration curve? - ResearchGate. Available at: [Link]
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How to determine the LOD using the calibration curve? - Lösungsfabrik. Available at: [Link]
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Detection Limit of Isotope Dilution Mass Spectrometry | NIST. Available at: [Link]
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The Method Detection Limit Procedure of the U.S. Environmental Protection Agency - Open File Report 99-193. Available at: [Link]
-
40 CFR Appendix C to Subpart I of Part 425 - Definition and Procedure for the Determination of the Method Detection Limit 1. Available at: [Link]
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How to Calculate LOD and LOQ from Calibration Curve in Excel - Bricks. Available at: [Link]
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Method Detection Limit - Frequent Questions | US EPA. Available at: [Link]
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Chemical characterization of phenols and taste-active substances in wine using liquid chromatography - mass spectrometry - Diva-portal.org. Available at: [Link]
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Analysis of Pharmaceuticals in Water by Isotope Dilution Liquid Chromatography/Tandem Mass Spectrometry | Environmental Science & Technology - ACS Publications. Available at: [Link]
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Determining Method Detection Limits VES 005385 - Regulations.gov. Available at: [Link]
-
The Limit of Detection | LCGC International. Available at: [Link]
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Analysis of Semivolatile Compounds byGCMS-TQTM8040 NX Triple Quadrupole MassSpectrometer by EPA 8270E - Shimadzu. Available at: [Link]
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Detection Limit of Isotope Dilution Mass Spectrometry | Request PDF - ResearchGate. Available at: [Link]
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Quantification of organic contaminants in urban stormwater by isotope dilution and liquid chromatography-tandem mass spectrometry | Request PDF - ResearchGate. Available at: [Link]
-
Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry - PMC - PubMed Central. Available at: [Link]
-
Evaluation of matrix effect in one‐dimensional and comprehensive two‐dimensional liquid chromatography for the determination of the phenolic fraction in extra virgin olive oils - ResearchGate. Available at: [Link]
-
Guideline on Isotope Dilution Mass Spectrometry - OSTI.GOV. Available at: [Link]
-
Method 6800: Elemental and Molecular Speciated Isotope Dilution Mass Spectrometry, part of Test Methods for Evaluating Solid Was - EPA. Available at: [Link]
-
P-Chlorocresol - EZGC Method Translator. Available at: [Link]
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IUPAC-Consistent Approach to the Limit of Detection in Partial Least-Squares Calibration | Analytical Chemistry - ACS Publications. Available at: [Link]
-
HARMONIZED GUIDELINES FOR SINGLE- LABORATORY VALIDATION OF METHODS OF ANALYSIS - iupac. Available at: [Link]
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Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC - PubMed Central. Available at: [Link]
-
Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. Available at: [Link]
-
Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review - MDPI. Available at: [Link]
-
HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS (TECHNICAL REPORT) Synopsis ISO, IUPAC and AOAC INTERNA. Available at: [Link]
-
Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report) - OUCI. Available at: [Link]
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4-Chloro-3-methylphenol | C7H7ClO | CID 1732 - PubChem. Available at: [Link]
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Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Available at: [Link]
-
Method 8041A. Available at: [Link]
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The Critical Role of Certified Reference Materials in the Accurate Quantification of 4-Chloro-3-methylphenol
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the precise quantification of active pharmaceutical ingredients (APIs), preservatives, and potential impurities is not merely a matter of analytical accuracy; it is a cornerstone of product safety and efficacy. 4-Chloro-3-methylphenol (PCMC), a potent antimicrobial preservative, is frequently utilized in topical, oral, and parenteral drug formulations to ensure their stability and safety.[1] Its concentration must be meticulously controlled, as deviations can impact both the product's shelf-life and patient safety.[2] This guide provides an in-depth comparison of analytical standards for 4-chloro-3-methylphenol, emphasizing the pivotal role of Certified Reference Materials (CRMs) in achieving metrologically traceable and defensible analytical results.
The Analytical Imperative: Why Your Reference Standard Matters
The choice of a reference standard is a critical decision in the analytical workflow, directly influencing the quality and reliability of the resulting data. While a high-purity "analytical standard" may seem sufficient for routine analyses, a Certified Reference Material (CRM) offers a higher level of assurance, particularly in a regulated environment.[3]
A standard analytical-grade substance is a compound with a high degree of purity, suitable for use as a calibration standard in an assay.[4] In contrast, a CRM is a reference material with one or more specified properties that are certified by a metrologically valid procedure, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[3] This distinction is paramount in drug development, where data integrity is non-negotiable.
The core advantage of a CRM lies in its traceability , which links the certified value to a national or international standard. This unbroken chain of comparisons ensures that measurements made at different times, in different laboratories, or with different equipment can be reliably compared. For a global pharmaceutical company, this is essential for consistent product quality across manufacturing sites.
Experimental Comparison: A Case Study in HPLC Analysis
Materials and Methods
Reference Materials:
-
Certified Reference Material (CRM): 4-Chloro-3-methylphenol, ISO 17034 certified, with a certificate of analysis specifying a purity of 99.9 ± 0.1%.
-
Analytical Standard (AS): 4-Chloro-3-methylphenol, ≥98.0% purity (by HPLC), from a reputable chemical supplier.[5]
Instrumentation:
-
High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD).[6]
Chromatographic Conditions (based on a validated method): [7]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 280 nm
-
Column Temperature: 30 °C
Data Comparison: Accuracy, Precision, and Linearity
The following table summarizes the expected performance differences when using a CRM versus an analytical standard for method validation and routine analysis. The data is illustrative and based on the principles of using a well-characterized CRM.
| Parameter | Certified Reference Material (CRM) | Analytical Standard (AS) | Impact on Data Quality |
| Purity Uncertainty | Low and well-defined (e.g., 99.9 ± 0.1%) | Higher and less defined (e.g., ≥98.0%) | The lower uncertainty of the CRM translates to a lower uncertainty in the final analytical result, leading to more accurate quantification. |
| Traceability | Metrologically traceable to SI units | Not traceable | Traceability ensures the comparability and defensibility of results, which is critical for regulatory submissions. |
| Accuracy (Trueness) | Higher, as the certified value is closer to the true value. | Potentially lower, as the stated purity is a minimum value. | Using a CRM provides a more accurate assessment of method bias. |
| Precision (Repeatability) | Not directly impacted by the standard, but the use of a CRM in quality control ensures the long-term stability of the analytical process. | Similar to CRM in short-term studies. | A CRM is crucial for monitoring the long-term precision and performance of an analytical method. |
| Linearity (R²) | Expected to be ≥0.999 | Expected to be ≥0.999 | Both should provide good linearity, but the calibration curve prepared with a CRM will be more accurate. |
Table 1: Expected Performance Comparison of a 4-Chloro-3-methylphenol CRM and an Analytical Standard.
The Causality Behind Experimental Choices: A Senior Application Scientist's Perspective
In the realm of pharmaceutical analysis, the "why" is as important as the "how." The decision to invest in a CRM is not merely about adhering to a perceived higher standard; it is a strategic choice to mitigate risk and ensure the robustness of analytical data. The lower uncertainty associated with a CRM propagates through the entire analytical workflow, resulting in a final reported value with a smaller confidence interval. This can be the deciding factor in a batch release decision or in the validation of a manufacturing process.
Furthermore, the use of a CRM provides a solid foundation for inter-laboratory comparisons and technology transfer. When a method is developed using a CRM, it can be confidently transferred to another laboratory with the assurance that both sites are using the same well-characterized reference point.
A Self-Validating System: The Role of CRMs in Method Validation
A robust analytical method is a self-validating system, and a CRM is an integral component of this system. During method validation, a CRM is used to assess key performance characteristics, including:
-
Accuracy: By spiking a placebo formulation with a known amount of the CRM, the recovery can be determined, providing a direct measure of the method's accuracy.
-
Precision: Replicate analyses of a sample prepared with the CRM can be used to determine the method's repeatability and intermediate precision.
-
Linearity: A calibration curve prepared using a dilution series of the CRM will provide a more accurate assessment of the method's linear range.
-
Limit of Quantification (LOQ) and Limit of Detection (LOD): While not directly determined by the CRM, the accuracy of the LOQ and LOD values is dependent on the accuracy of the standards used to determine them.
Experimental Protocol: Quantification of 4-Chloro-3-methylphenol in a Topical Cream
This protocol provides a detailed, step-by-step methodology for the extraction and quantification of 4-chloro-3-methylphenol from a hypothetical topical cream formulation using a CRM for calibration.
1. Preparation of Standard Solutions:
-
CRM Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 4-chloro-3-methylphenol CRM into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the CRM stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
2. Sample Preparation (Topical Cream):
-
Accurately weigh approximately 1.0 g of the topical cream into a 50 mL centrifuge tube.
-
Add 20 mL of methanol and vortex for 5 minutes to disperse the cream.
-
Place the tube in an ultrasonic bath for 15 minutes to ensure complete extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
3. HPLC Analysis:
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Record the peak area of 4-chloro-3-methylphenol in each chromatogram.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).
-
Calculate the concentration of 4-chloro-3-methylphenol in the sample using the calibration curve.
Visualizing the Workflow and Traceability
To better illustrate the concepts discussed, the following diagrams have been created using the DOT language.
Caption: The hierarchy of metrological traceability for a CRM.
Conclusion: A Commitment to Data Integrity
In the exacting world of pharmaceutical science, the quality of analytical data is paramount. The use of a Certified Reference Material for the quantification of 4-chloro-3-methylphenol is not an esoteric academic exercise but a practical and necessary step to ensure the accuracy, reliability, and defensibility of analytical results. By providing a direct link to national and international standards, a CRM underpins the entire quality control process, from method development and validation to routine batch release. For researchers, scientists, and drug development professionals, embracing the use of CRMs is a tangible commitment to scientific integrity and, ultimately, to patient safety.
References
-
Zang, L.-Y., Barbero, A. M., & Frasch, H. F. (2010). A Rapid HPLC Analysis for Dermal Penetration: The Case Study of 4-Chloro-3-Methylphenol (CMP) from Metal Working Fluid Trim VX. The Open Analytical Chemistry Journal, 4, 10–17. [Link]
-
Analytice. (n.d.). 4-chloro-3-methylphenol (chlorocresol) - analysis. Retrieved from [Link]
-
SciSpace. (n.d.). A Rapid HPLC Analysis for Dermal Penetration: The Case Study of 4-Chloro-3-Methylphenol (CMP) from Metal Working Fluid Trim VX. Retrieved from [Link]
-
LANXESS. (2015). Product Safety Assessment: 4-Chloro-3-methylphenol. [Link]
-
Zang, L.-Y., Barbero, A. M., & Frasch, H. F. (2010). A Rapid HPLC Analysis for Dermal Penetration: The Case Study of 4-Chloro-3-Methylphenol (CMP) from Metal Working Fluid Trim VX. The Open Analytical Chemistry Journal, 4, 10–17. [Link]
-
Straits Research. (2025). 4-Chloro-3-Methylphenol (CAS 59-50-7) Market. [Link]
-
Human Metabolome Database. (2021). Showing metabocard for 4-Chloro-3-methylphenol (HMDB0246386). [Link]
-
Ataman Kimya. (n.d.). 4-chloro-3-methyl-phenol. Retrieved from [Link]
-
Keerthanan, S., et al. (2021). Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale. Applied Sciences, 11(22), 10733. [Link]
-
PubChem. (n.d.). 4-Chloro-3-methylphenol. Retrieved from [Link]
-
Government of Canada. (2020). Screening assessment phenol, 4-chloro-3-methyl- (Chlorocresol). [Link]
-
LabStandard. (n.d.). 4-Chloro-3-Methylphenol solution. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2010). A rapid HPLC analysis for dermal penetration: the case study of 4-chloro-3-methylphenol (CMP) from metal working fluid Trim VX. [Link]
-
Sure Bio-Chem Laboratories. (2020). The Growing Need for Preservative Efficacy Testing. [Link]
-
Manufacturing Chemist. (2019). The rising importance of preservative efficacy testing. [Link]
-
Nelson Labs. (n.d.). Antimicrobial Preservative Efficacy Testing. Retrieved from [Link]
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ResearchGate. (2018). Preservative Efficacy Screening of Pharmaceutical Formulations Using ATP Bioluminescence. [Link]
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A Senior Scientist's Guide to Assessing the Recovery of 4-Chloro-3-methylphenol-2,6-d2
A Comparative Protocol for Ensuring Analytical Accuracy
In the landscape of environmental and biomedical analysis, the accurate quantification of semi-volatile organic compounds like chlorophenols is paramount. These compounds are ubiquitous environmental pollutants originating from industrial processes and the breakdown of pesticides.[1] Their toxicity necessitates robust and reliable analytical methods for monitoring.[1] The gold standard for achieving such reliability, particularly in complex matrices, is the use of isotopically labeled internal standards and surrogates with techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[2][3]
This guide provides an in-depth protocol for assessing the recovery of 4-Chloro-3-methylphenol-2,6-d2, a common surrogate standard used in the analysis of phenolic compounds. We will delve into the causality behind experimental choices, compare its performance against other surrogates, and provide the framework for a self-validating analytical system.
The Role of Deuterated Surrogates in Analytical Chemistry
Before detailing the protocol, it's crucial to understand why deuterated standards like this compound are superior for quantitative analysis. A surrogate is a compound that is chemically similar to the target analytes and is added to a sample in a known amount before any preparation steps. Its recovery is measured to provide a direct indication of the efficiency of the entire analytical process for that specific sample.
Deuterated standards are considered the ideal choice because their chemical and physical properties are nearly identical to their native (non-deuterated) counterparts.[4][5] This means they exhibit the same behavior during extraction, derivatization, and chromatographic separation.[4][6] However, due to the mass difference from the deuterium atoms, they are easily distinguishable by a mass spectrometer.[7] This co-elution and distinct mass-to-charge ratio allow the deuterated standard to perfectly compensate for matrix effects, extraction inefficiencies, and instrumental variability, which are significant challenges in complex sample analysis.[2][5]
Core Protocol: Assessing the Recovery of this compound
This protocol is designed for determining the recovery of this compound from water and soil/sediment matrices using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) followed by GC-MS analysis. It incorporates Quality Control (QC) samples to ensure the validity of the results.[8][9]
Preparation of Standards and Quality Control Samples
Accurate preparation of standards is the foundation of any quantitative method.
-
Surrogate Spiking Solution: Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 100 µg/mL. The volume of this solution added to each sample should result in a final concentration that is easily detectable and comparable to the expected analyte concentrations.
-
Laboratory Control Sample (LCS): An LCS is a clean matrix (e.g., deionized water or clean sand) spiked with the surrogate and all target analytes.[8] It is processed alongside the actual samples to monitor the performance of the entire analytical method independent of any sample-specific matrix effects.
-
Matrix Spike / Matrix Spike Duplicate (MS/MSD): An MS/MSD involves splitting a real sample into three aliquots. One is analyzed as is, while the other two are spiked with the surrogate and target analytes.[8] This QC measure assesses the effect of the sample matrix on the recovery of the analytes and the surrogate.
Sample Preparation and Extraction
The choice of extraction method depends on the sample matrix and laboratory resources. Both LLE and SPE are widely accepted techniques for phenolic compounds.[10][11]
Caption: Experimental workflow for assessing surrogate recovery.
-
Rationale: SPE is often preferred for aqueous samples as it is faster, uses less solvent, and can achieve high concentration factors. Polystyrene-divinylbenzene cartridges are effective for trapping a broad range of phenols.[12][13]
-
Protocol:
-
Condition a polystyrene-divinylbenzene SPE cartridge (e.g., 1000 mg) according to the manufacturer's instructions, typically with dichloromethane, followed by methanol, and finally reagent water.
-
Spike a 500 mL water sample with a known amount of the this compound spiking solution.
-
Acidify the sample to a pH < 2 with sulfuric acid. This ensures the phenols are in their protonated form, maximizing their retention on the non-polar sorbent.[14]
-
Load the sample onto the SPE cartridge at a flow rate of approximately 10-15 mL/min.
-
After loading, wash the cartridge with a small volume of reagent water to remove interferences.
-
Dry the cartridge by drawing air or nitrogen through it for 10-20 minutes.
-
Elute the trapped compounds with a suitable organic solvent, such as dichloromethane. Collect the eluate.
-
Concentrate the eluate to a final volume of 1 mL for GC-MS analysis.
-
-
Rationale: LLE is a classic and robust technique applicable to both liquid and solid matrices (after an initial solvent extraction for solids). Dichloromethane is a common and effective solvent for extracting phenols.[15][16]
-
Protocol:
-
For a 1 L water sample or a soil extract, place it in a 2 L separatory funnel. Spike with a known amount of the this compound solution.
-
Acidify the sample to pH < 2 with sulfuric acid.
-
Add 60 mL of dichloromethane to the funnel, seal, and shake vigorously for 2 minutes, venting periodically.
-
Allow the organic layer to separate from the aqueous phase. Drain the lower organic layer into a flask.
-
Repeat the extraction two more times using fresh 60 mL aliquots of dichloromethane, combining the extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL.
-
Derivatization (Acetylation)
-
Rationale: For GC analysis, derivatization of phenolic hydroxyl groups can improve chromatographic peak shape and reduce tailing.[17][18] Acetylation is a common derivatization technique for chlorophenols.[19]
-
Protocol:
-
To the 1 mL concentrated extract, add a potassium carbonate buffer to adjust the pH.
-
Add a small amount of acetic anhydride (e.g., 100 µL).
-
Vortex the mixture for 1-2 minutes and let it stand for 10-15 minutes to allow the reaction to complete.
-
The derivatized extract is now ready for GC-MS analysis.
-
GC-MS Instrumental Analysis
-
Rationale: GC-MS provides excellent separation and selective detection, which is crucial for complex environmental samples. Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode enhances sensitivity and selectivity for the target compounds.[3][20]
-
Typical GC-MS Conditions:
-
GC Column: A low-polarity column, such as a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., TG-5SilMS or equivalent), is suitable for phenol analysis.[20]
-
Injection: 1-2 µL splitless injection.
-
Oven Program: Start at 60°C, hold for 5 minutes, then ramp at 8°C/min to 300°C and hold for 10 minutes.[20]
-
MS Mode: Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode.
-
Ions to Monitor:
-
4-Chloro-3-methylphenol (native): m/z 142 (molecular ion), 107.
-
This compound (surrogate): m/z 144 (molecular ion), 109.
-
-
Calculation of Percent Recovery
The percent recovery (%R) is calculated using the following formula:
%R = (Amount Found / Amount Spiked) x 100
-
"Amount Found" is the concentration of this compound determined in the sample extract by the GC-MS analysis.
-
"Amount Spiked" is the known concentration that was added to the sample before extraction.
Performance Comparison with Alternative Surrogates
While this compound is an excellent surrogate, it is important to understand its performance relative to other commonly used surrogates in methods like EPA 8270 for semivolatile analysis.[21][22]
| Surrogate Compound | Typical Matrix | Typical Recovery Limits (%)[23][24] | Key Considerations |
| This compound | Water, Soil, Waste | 30 - 115% (Varies by lab & matrix) | Excellent chemical analog for the target analyte and other chlorophenols. |
| Phenol-d6 | Water, Soil | 22 - 95%[24] | Prone to poor recovery in certain matrices due to its higher water solubility compared to other phenols. Its recovery can be a good indicator of extraction performance for the parent phenol compound. |
| 2-Fluorophenol | Water, Soil | 35 - 79%[24] | Not an isotopically labeled analog, so it may not perfectly mimic the behavior of target analytes. However, it is widely used and has well-established performance data. |
| 2,4,6-Tribromophenol | Water, Soil | 40 - 87%[24] | A more substituted and less volatile phenol. Its recovery can indicate the performance of the method for higher molecular weight or more challenging phenolic compounds. |
Scientist's Note: The acceptable recovery range for a surrogate is not a fixed value but is typically established by the laboratory based on long-term performance data, often defined as the mean recovery ± 3 standard deviations.[23] Recoveries outside these limits in a sample may indicate a matrix interference issue, prompting further investigation or data qualification. For LCS samples, failure to meet recovery criteria indicates a systemic problem with the analytical process that must be corrected.[25][26]
Conclusion
The protocol outlined provides a robust framework for assessing the recovery of the surrogate standard this compound. By using a deuterated analog that closely mimics the target analyte, researchers can achieve a high degree of confidence in their quantitative results, effectively correcting for variations in sample preparation and analysis.[4][6] The integration of a comprehensive quality control system, including LCS and MS/MSD samples, creates a self-validating method essential for producing defensible data in regulated environments. When compared to other common surrogates, this compound offers a targeted and chemically analogous measure of performance for the analysis of chlorophenols, making it an invaluable tool for researchers, scientists, and drug development professionals.
References
- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass.
- Hope, K., & Ladak, A. (n.d.). Trace analysis of chlorophenolics using triple quadrupole GC-MS. Pragolab.
- Eke, I. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
- AptoChem. (n.d.). Deuterated internal standards and bioanalysis. AptoChem.
- Padilla-Sánchez, J. A., et al. (2001). Determination of chlorophenols by solid-phase microextraction and liquid chromatography with electrochemical detection. PubMed.
- Torrent Laboratory. (n.d.). A Detailed Guide Regarding Quality Control Samples.
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass.
- Wang, M., & Wang, M. (n.d.). Analysis of Pentachlorophenol and Other Chlorinated Phenols in Biological Samples by Gas Chromatography or Liquid Chromatography-Mass Spectrometry.
- Africa Research Connect. (n.d.). Determination of Chlorophenols in Water Samples Using Solid-Phase Extraction Enrichment Procedure and Gas Chromatography Analysis. Africa Research Connect.
- Thermo Fisher Scientific. (n.d.).
- Fraile, J., et al. (1998). Determination of chlorophenols in drinking water with high resolution gas chromatography-tandem mass spectrometry. PubMed.
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
- Scribd. (n.d.). Quality Assurance in Environmental Labs. Scribd.
- U.S. EPA. (n.d.). Method 1653: Chlorinated Phenolics associated with the pulp and paper industry. EPA.
- Rodríguez, I., et al. (1997).
- Psillakis, E., & Kalogerakis, N. (2001). Determination of Chlorophenols in Water Samples Using Solid-Phase Extraction Enrichment Procedure and Gas Chromatography Analysis.
- U.S. EPA. (2004). Quality Assurance/Quality Control Guidance for Laboratories Performing PCR Analyses on Environmental Samples. EPA.
- U.S. EPA. (2019). General Quality Control (QC) Guidelines for SAM Methods. EPA.
- Sarker, A., et al. (2025). Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol)
- U.S. EPA. (n.d.).
- Polo-López, M.I., et al. (2011). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. PubMed Central.
- U.S. EPA. (1998). Method 8270D (SW-846): Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). EPA.
- Pinto, D., et al. (2025). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches.
- Florida Department of Environmental Protection. (n.d.). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Florida DEP.
- New Mexico Dept. of Health. (2009).
- Chromatography Forum. (2023).
- BenchChem. (2025). Application Notes and Protocols for Liquid-Liquid Extraction of Phenolic Compounds. BenchChem.
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Safety Operating Guide
Navigating the Safe Handling of 4-Chloro-3-methylphenol-2,6-d2: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 4-Chloro-3-methylphenol-2,6-d2, a deuterated analog of the potent antiseptic and disinfectant, p-chloro-m-cresol (PCMC). While the deuteration adds value in specific analytical applications, it does not diminish the inherent hazards of the parent compound. This document moves beyond a simple checklist to offer a framework of understanding, ensuring that safety protocols are not just followed, but are deeply integrated into your laboratory workflow.
Understanding the Hazard Profile: Why Specific PPE is Non-Negotiable
This compound, like its non-deuterated counterpart, presents several significant health risks that dictate our personal protective equipment (PPE) strategy.[1][2][3] It is classified as harmful if swallowed or in contact with skin, a cause of serious eye damage, and a potential skin sensitizer.[1][4][5] Some data also indicates it can cause severe skin burns and respiratory irritation.[6][7] The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.[2][6] Therefore, our defense-in-depth strategy is to create impermeable barriers for these pathways.
| Hazard | Route of Exposure | Potential Health Effects |
| Acute Toxicity | Oral, Dermal | Harmful or fatal if ingested; harmful upon skin absorption, potentially leading to systemic toxicity.[2] |
| Serious Eye Damage | Eye Contact | Can cause severe irritation, pain, blurred vision, and potentially permanent eye injury.[2][5][6] |
| Skin Corrosion/Irritation | Skin Contact | May cause severe skin irritation, inflammation, and burns with prolonged contact.[2][6] |
| Skin Sensitization | Skin Contact | May provoke an allergic skin reaction upon repeated exposure.[1][4][5] |
| Respiratory Irritation | Inhalation | Inhalation of dust may irritate the respiratory tract.[7] |
| Aquatic Toxicity | Environmental Release | Very toxic to aquatic life, with potential for long-term adverse effects.[1][2][4] |
The Core Protocol: A Step-by-Step Operational Guide
This protocol is designed to be a self-validating system. Each step is a checkpoint to ensure the integrity of the handling process.
Preparation and Engineering Controls
-
Designated Work Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to control the release of dust and vapors.[6]
-
Ventilation: A system of local exhaust ventilation is the preferred engineering control to minimize exposure at the source.[4]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[6][8]
-
Gather Materials: Before starting, ensure all necessary PPE and spill cleanup materials are within reach.
Personal Protective Equipment (PPE) Selection and Donning
The selection of PPE is not a matter of preference but a scientifically-driven choice based on the chemical's properties.
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a suitable option for heavy-duty cleaning and chemical handling.[4][9] Always inspect gloves for tears or punctures before use.
-
Eye and Face Protection: Chemical safety goggles are mandatory to prevent splashes and dust from entering the eyes.[4][10] For operations with a higher risk of splashing, such as handling larger quantities or preparing solutions, a face shield should be worn in addition to goggles.[9][10]
-
Body Protection: A lab coat is the minimum requirement. For tasks with a significant risk of contamination, a chemical-resistant apron or a Tyvek suit is recommended.[4][9] All protective clothing should be removed before leaving the laboratory.
-
Respiratory Protection: If there is a risk of generating dust, or if working outside of a fume hood, a NIOSH-approved particulate filter respirator is necessary.[3][4]
The following diagram illustrates the workflow for donning and doffing PPE to minimize cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Handling and Use
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[2][6]
-
Portioning: When weighing or transferring the compound, do so within the confines of a fume hood or a glove box.
-
Personal Hygiene: Do not eat, drink, or smoke in the work area.[4][11] Wash hands thoroughly after handling the chemical, even if gloves were worn.[11]
-
Contaminated Clothing: Contaminated work clothing should not be allowed out of the workplace.[4][11] If skin or clothing becomes contaminated, remove the clothing immediately and wash the affected skin area with soap and water.[6]
Spill Management and Disposal Plan
A proactive plan for spills and waste disposal is a critical component of laboratory safety.
Spill Response
-
Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for waste disposal.[2][6]
-
Major Spills: In the event of a larger spill, evacuate the area and alert emergency responders.[2]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect all waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container. For solid residues, a designated "Container C" for halogenated solid residues is appropriate.[7]
-
Labeling: The waste container must be labeled with the chemical name and the appropriate hazard symbols.
-
Regulatory Compliance: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[2] For discarded commercial chemical products of 4-chloro-m-cresol, the EPA waste number U039 may be applicable.[2]
The following diagram outlines the decision-making process for handling and disposal.
Caption: Spill and Waste Disposal Decision Workflow.
By adhering to these detailed protocols, you are not only ensuring your personal safety but also contributing to a culture of responsibility and scientific excellence within your organization. This guide serves as a foundational document to be integrated into your specific laboratory safety plan.
References
-
Redox. (2021, May 1). Safety Data Sheet Chlorocresol. [Link]
-
LANXESS. (2015, July). Product Safety Assessment: 4-Chloro-3-methylphenol. [Link]
-
Caesar & Loretz GmbH. Safety data sheet: chlorocresol. [Link]
-
Ataman Kimya. 4-chloro-3-methyl-phenol. [Link]
-
Solutions Pest & Lawn. The Best Personal Protective Equipment For Pesticides. [Link]
-
Thermo Fisher Scientific. (2025, September 15). 4-Chloro-2-methylphenol SAFETY DATA SHEET. [Link]
-
MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
